molecular formula C9H12ClN B3194399 (4-Vinylphenyl)methanamine hydrochloride CAS No. 84092-72-8

(4-Vinylphenyl)methanamine hydrochloride

Cat. No.: B3194399
CAS No.: 84092-72-8
M. Wt: 169.65 g/mol
InChI Key: NTUILHIVXLQMDN-UHFFFAOYSA-N
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Description

(4-Vinylphenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenemethanamine, 4-ethenyl-, hydrochloride is 169.0658271 g/mol and the complexity rating of the compound is 101. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethenylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-2-8-3-5-9(7-10)6-4-8;/h2-6H,1,7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUILHIVXLQMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738598
Record name 1-(4-Ethenylphenyl)methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84092-72-8
Record name Benzenemethanamine, 4-ethenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84092-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethenylphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Functional Monomer Architecture: 4-Vinylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Vinylbenzylamine Hydrochloride (CAS 84092-72-8) Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Polymer Scientists, Medicinal Chemists, and Formulation Engineers.

A Technical Guide to Synthesis, Polymerization, and Bioconjugation

Executive Summary: The "Bridge" Molecule

In the landscape of functional monomers, 4-vinylbenzylamine hydrochloride (VBA·HCl) occupies a critical niche. It serves as a bifunctional "bridge" molecule, possessing a polymerizable styrenic group and a reactive primary amine.

While often overshadowed by its precursor, 4-vinylbenzyl chloride (VBC), VBA·HCl is the superior choice when immediate water solubility and cationic character are required. For drug delivery professionals, it is a building block for pH-responsive hydrogels and non-viral gene delivery vectors (polyplexes).

This guide deviates from standard SDS templates to provide a workflow-centric analysis of the molecule, focusing on its safe handling, precision polymerization, and application in bio-interfaces.

Physicochemical & Safety Profile (The "Smart" SDS)

Standard Safety Data Sheets (SDS) often list hazards without context. Here, we analyze the implications of these properties on your experimental design.

Critical Properties Table
PropertyValue/DescriptionExperimental Implication
CAS Number 84092-72-8Use for precise procurement (distinct from free base CAS 50325-49-0).
Molecular Weight 169.65 g/mol Essential for stoichiometric calculations in RAFT/ATRP.
Appearance White to off-white crystalline solidQuality Check: If yellow/orange, free amine oxidation has occurred. Recrystallize immediately.
Solubility Water, Methanol, DMSOIdeal for aqueous RAFT; incompatible with non-polar ATRP solvents (e.g., toluene).
pKa (Amine) ~9.3 (Conjugate acid)Positively charged at physiological pH (7.4); deprotonates > pH 10.
Melting Point >250 °C (decomposes)Do not use melt polymerization; solution polymerization is mandatory.
Hazard Analysis & Mitigation Strategy

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • The Hygroscopic Threat: As a hydrochloride salt, VBA is extremely hygroscopic. Moisture absorption alters the precise mass required for controlled radical polymerization (CRP), leading to loss of molecular weight control (

    
    ).
    
    • Protocol: Store in a desiccator at 4°C. Weigh quickly in ambient air or handle inside a glovebox for precision synthesis.

  • The Stability Paradox: The HCl salt is significantly more stable than the free amine (which absorbs CO₂ and oxidizes). However, do not store in basic solutions ; this liberates the free amine, which can undergo spontaneous Michael addition or radical polymerization.

Core Protocol: Precision Synthesis of Poly(VBA)

Why this protocol? Direct polymerization of amine monomers via RAFT or ATRP is often plagued by catalyst poisoning (ATRP copper complexes bind to amines) or chain transfer events. The most robust route for defined architectures is the "VBC-First" approach , followed by post-polymerization modification.

Workflow Visualization

The following diagram illustrates the high-fidelity route to Poly(VBA) using RAFT polymerization, ensuring low polydispersity (PDI).

G VBC Monomer: 4-Vinylbenzyl Chloride (VBC) RAFT RAFT Polymerization (CTA: CPDB, Init: AIBN) VBC->RAFT 70°C, Toluene PVBC Polymer: Poly(VBC) (Defined Mn, Low PDI) RAFT->PVBC GABRIEL Gabriel Synthesis (Potassium Phthalimide) PVBC->GABRIEL DMF, 50°C HYDRAZINE Hydrazinolysis (Deprotection) GABRIEL->HYDRAZINE Ethanol, Reflux PVBA Final Product: Poly(4-vinylbenzylamine) HYDRAZINE->PVBA Yield >90%

Caption: Figure 1. The "VBC-First" strategy avoids catalyst poisoning and ensures narrow molecular weight distribution before amine functionality is introduced.

Step-by-Step Methodology

Phase 1: RAFT Polymerization of VBC

  • Reagents: 4-Vinylbenzyl chloride (VBC), Cyanodithiobenzoate (CPDB) as Chain Transfer Agent (CTA), and AIBN (Initiator).

    • Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2 (Targets DP = 200).

  • Setup: Dissolve components in anisole or toluene (50% w/v). Seal in a Schlenk tube.

  • Degassing (Critical): Perform 4 freeze-pump-thaw cycles. Oxygen is the enemy of livingness.

  • Reaction: Immerse in an oil bath at 70°C for 12–16 hours.

  • Purification: Precipitate twice into cold methanol. Dry under vacuum.

    • Validation: Check GPC.[1] PDI should be < 1.2.

Phase 2: The Gabriel Transformation (Post-Polymerization Modification)

  • Substitution: Dissolve Poly(VBC) in dry DMF. Add Potassium Phthalimide (1.5 equivalents per Cl unit).

  • Reaction: Stir at 50°C for 24 hours. The polymer will precipitate or turn cloudy as KCl forms.

  • Deprotection: Redissolve the phthalimide-functionalized polymer in Ethanol/THF (1:1). Add Hydrazine monohydrate (10 equivalents). Reflux for 12 hours.

  • Workup: The byproduct (phthalhydrazide) is insoluble. Filter it out. Dialyze the supernatant against water (MWCO 3.5 kDa) to remove excess hydrazine.

  • Salt Formation: To obtain the stable hydrochloride salt form, treat the dialyzed solution with 0.1 M HCl before lyophilization.

Advanced Applications: The "Proton Sponge" Effect

VBA is a premier choice for gene delivery due to its buffering capacity. Unlike quaternary ammoniums (permanently charged, toxic), primary amines like VBA have a pKa that allows them to absorb protons in the endosome.

Mechanism of Action

When a Poly(VBA)-DNA complex is endocytosed:

  • Endosomal Acidification: ATPase pumps protons into the vesicle (pH drops from 7.4 to 5.0).

  • Buffering: Poly(VBA) absorbs these protons (protonation).

  • Osmotic Swelling: To maintain charge balance, Cl⁻ ions and water influx.

  • Rupture: The endosome bursts, releasing the genetic payload into the cytosol.

CellPathway Polyplex Poly(VBA)/DNA Polyplex Endocytosis Cellular Uptake (Endocytosis) Polyplex->Endocytosis Endosome Endosome (pH 7.4 -> 5.0) Endocytosis->Endosome Sponge Proton Sponge Effect (Polymer buffers H+) Endosome->Sponge ATPase pumps H+ Rupture Endosomal Rupture (Osmotic Pressure) Sponge->Rupture Cl- Influx Release Payload Release (Cytosol) Rupture->Release

Caption: Figure 2. The Proton Sponge mechanism utilized by Poly(VBA) vectors for intracellular gene delivery.

Bioconjugation: The "Click" Handle

The primary amine on VBA is a universal handle for "Click" chemistry, specifically NHS-Ester coupling .

  • Protocol:

    • Activate a carboxylated ligand (e.g., Folic Acid for tumor targeting) with EDC/NHS in DMSO.

    • Add Poly(VBA) (dissolved in PBS pH 7.4).

    • Note: Ensure pH is < 9.0 to prevent hydrolysis of the NHS ester, but > 7.0 to ensure the amine is nucleophilic (unprotonated fraction).

    • Purify via dialysis.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Vinylbenzyl chloride. Link

  • National Institutes of Health (PubChem). (2024). Compound Summary: 4-Vinylbenzylamine.[2][3][4][5][6][7] Link

  • Beilstein Journal of Organic Chemistry. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. Link

  • ResearchGate (Liu et al.). (2010). Reaction conditions of RAFT polymerization of 4-vinylbenzyl amidine. Link

  • MDPI (Polymers). (2014).[8] RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Link

Sources

difference between 4-vinylbenzylamine and (4-vinylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Verdict: In terms of molecular identity, 4-vinylbenzylamine and (4-vinylphenyl)methanamine are identical .[1] They refer to the same chemical entity (CAS: 50325-49-0).[1][2][3][4][5]

  • 4-vinylbenzylamine: The common/semi-systematic name favored in polymer chemistry and material science.[1]

  • (4-vinylphenyl)methanamine: The IUPAC systematic name favored in organic synthesis and chemoinformatics databases.[1]

While the molecules are the same, the commercial products sold under these names often differ in physical form (Hydrochloride Salt vs. Free Base) and stabilization (MEHQ inhibitors).[1] This guide resolves the nomenclature confusion and focuses on the critical practical differences in handling, synthesis, and polymerization of this versatile monomer.

Part 1: Chemical Identity & Nomenclature Analysis

The confusion stems from two valid naming conventions describing the same structure: a benzene ring substituted with a vinyl group at the 4-position and a methanamine group at the 1-position.[1]

Structural Decomposition

ChemicalIdentity cluster_0 Nomenclature Logic Structure Target Molecule (C9H11N) PathA Priority: Benzyl Group (Common Usage) Structure->PathA PathB Priority: Methanamine Parent (IUPAC Systematic) Structure->PathB NameA 4-Vinylbenzylamine (Used in Polymer Science) PathA->NameA NameB (4-Vinylphenyl)methanamine (Used in Organic Synthesis) PathB->NameB

Figure 1: Nomenclature divergence based on substructure priority.

Comparative Properties Table
FeatureFree Base (Liquid)Hydrochloride Salt (Solid)
Common Label 4-Vinylbenzylamine4-Vinylbenzylamine HCl
CAS Number 50325-49-0 15915-91-0
Physical State Colorless to yellow liquidWhite crystalline solid
Stability Low (Prone to autopolymerization)High (Shelf-stable)
Stabilizer Requires MEHQ (Hydroquinone monomethyl ether)None required
pKa (Amine) ~9.10N/A (Quaternized)
Solubility Organic solvents (DCM, THF)Water, Methanol, DMSO

Part 2: The Practical Difference (Salt vs. Free Base)

While the names are synonymous, researchers rarely buy the "pure" compound. They purchase a specific form based on their application.[1]

The Hydrochloride Salt (CAS 15915-91-0)[1]
  • Context: Most commercial vendors sell the HCl salt because the free amine is unstable.[1] The vinyl group is prone to thermal polymerization, and the amine is prone to oxidation.

  • Usage: Ideal for storage.[1] Must be converted to the free base before use in nucleophilic substitutions or certain polymerizations (e.g., anionic polymerization).

  • Handling: Hygroscopic; store in a desiccator.

The Free Base (CAS 50325-49-0)[1]
  • Context: Obtained by neutralizing the salt.

  • Usage: Required for:

    • RAFT/ATRP Polymerization: Acidic protons from the salt can interfere with certain transition metal catalysts (ATRP) or chain transfer agents (RAFT).[1]

    • Surface Modification: Only the free amine has the lone pair necessary to attack activated esters (NHS) or epoxides.[1]

  • Handling: Must be stored at -20°C, protected from light, and usually inhibited with 50-100 ppm MEHQ.[1]

Part 3: Experimental Protocols

Protocol A: Liberating the Free Base from HCl Salt

Objective: Convert the stable commercial salt into the reactive monomer for polymerization.[1]

Reagents:

  • 4-Vinylbenzylamine Hydrochloride (10 mmol)[1]

  • Sodium Hydroxide (NaOH) 1M solution[1]

  • Dichloromethane (DCM) or Diethyl Ether[1]

  • Magnesium Sulfate (

    
    )[1]
    

Workflow:

  • Dissolution: Dissolve 1.7 g of the HCl salt in 20 mL of deionized water.

  • Basification: Slowly add 1M NaOH (approx. 15 mL) while stirring until the pH reaches >11. The solution will become cloudy as the organic oil separates.

  • Extraction: Extract the aqueous layer 3x with 20 mL DCM.

  • Drying: Combine organic layers and dry over anhydrous

    
     for 15 minutes.
    
  • Isolation: Filter and remove solvent via rotary evaporation at room temperature (do not heat above 30°C to prevent polymerization).[1]

  • Yield: Expect a clear, yellowish oil.[1]

Protocol B: RAFT Polymerization of 4-Vinylbenzylamine

Objective: Synthesize a well-defined homopolymer with pendant amine groups.

Reagents:

  • Monomer: 4-Vinylbenzylamine (Free base, freshly prepared)[1]

  • CTA (Chain Transfer Agent): CPDB (2-Cyano-2-propyl dithiobenzoate)[1]

  • Initiator: AIBN (Azobisisobutyronitrile)[1][6]

  • Solvent: 1,4-Dioxane[1]

Stoichiometry: [Monomer]:[CTA]:[Initiator] = 200:1:0.2[1]

Step-by-Step:

  • Charge: In a Schlenk tube, dissolve monomer (2.0 g), CPDB (16.5 mg), and AIBN (2.4 mg) in 1,4-Dioxane (4 mL).

  • Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

  • Polymerize: Immerse the tube in an oil bath at 70°C for 12 hours.

  • Quench: Cool the tube in liquid nitrogen and expose to air to stop the reaction.

  • Purification: Precipitate the polymer into cold diethyl ether. Centrifuge and dry under vacuum.

Part 4: Synthesis Workflow Visualization

The following diagram illustrates the pathway from the precursor (Vinylbenzyl Chloride) to the final functionalized polymer, highlighting where the nomenclature shifts occur.

SynthesisWorkflow cluster_synthesis Synthesis & Polymerization Pathway VBC 4-Vinylbenzyl Chloride (Precursor) Gabriel Gabriel Synthesis (Potassium Phthalimide) VBC->Gabriel Hydrazinolysis Hydrazinolysis (Deprotection) Gabriel->Hydrazinolysis Salt 4-Vinylbenzylamine HCl (Stable Storage Form) Hydrazinolysis->Salt BaseStep NaOH Extraction Salt->BaseStep Activation FreeBase 4-Vinylbenzylamine (Free Base Monomer) BaseStep->FreeBase Polymer Poly(4-vinylbenzylamine) (Functional Polymer) FreeBase->Polymer RAFT/ATRP

Figure 2: From precursor VBC to functional polymer, showing the intermediate salt stage.[1]

References

  • PubChem. (2025).[1] 4-Vinylbenzylamine Compound Summary (CID 11073466).[1][7] National Library of Medicine.[1] [Link]

  • Beilstein Journal of Nanotechnology. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization.[1][8][9][Link][1]

  • RSC Advances. (2012). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine.[1][10] (Contextual reference for VBC-derivative polymerization). [Link]

Sources

p-Vinylbenzylamine Hydrochloride: Structural Dynamics, Synthesis, and Applications in Advanced Polymeric Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Vinylbenzylamine hydrochloride (4-VBAH) is a highly versatile, bifunctional monomer that bridges the gap between traditional polymer chemistry and advanced nanomedicine. Featuring both a polymerizable styrenic double bond and a reactive primary amine salt, 4-VBAH serves as a critical building block for synthesizing stimuli-responsive polymers, functionalized nanoparticles, and targeted drug delivery systems.

This technical guide provides an in-depth analysis of the molecular structure, synthesis methodologies, and polymerization dynamics of 4-VBAH. As a Senior Application Scientist, the focus here is not merely on what the protocols entail, but why specific chemical pathways—such as the Gabriel synthesis for monomer preparation or Boc-protection for Atom Transfer Radical Polymerization (ATRP)—are strictly required to maintain catalytic integrity and experimental reproducibility.

Part 1: Structural and Physicochemical Profiling

The dual nature of 4-VBAH stems from its distinct functional groups separated by a benzene ring. The vinyl group allows for radical polymerization, while the aminomethyl hydrochloride group provides high water solubility and a reactive handle for post-polymerization bioconjugation.

Quantitative Data Summary

Table 1: Physicochemical Properties of p-Vinylbenzylamine Hydrochloride

PropertyValue
IUPAC Name (4-Ethenylphenyl)methanamine hydrochloride
Common Name p-Vinylbenzylamine hydrochloride (4-VBAH)
CAS Registry Number 84092-72-8[1]
Chemical Formula C9H12ClN
Molecular Weight 169.65 g/mol
Free Base Molecular Weight 133.19 g/mol
Appearance White to off-white crystalline powder
Key IR Absorptions N-H stretch (~3422 cm⁻¹), C=C stretch (~1596 cm⁻¹)[2]
Structural Logic Diagram

The following diagram illustrates the molecular connectivity of 4-VBAH, highlighting the spatial separation between the polymerizable unit and the functional moiety.

G Vinyl Vinyl Group (-CH=CH2) Benzene Benzene Ring (Para-substituted) Vinyl->Benzene C-C bond Methylene Methylene Spacer (-CH2-) Benzene->Methylene C-C bond Ammonium Ammonium Cation (-NH3+) Methylene->Ammonium C-N bond Chloride Chloride Anion (Cl-) Ammonium->Chloride Ionic bond

Fig 1: Chemical structure logic of 4-VBAH, showing the polymerizable vinyl group and reactive amine salt.

Part 2: Monomer Synthesis & Causality

Synthesizing the 4-VBAH monomer requires strict control over nucleophilic substitution. Direct amination of 4-vinylbenzyl chloride (4-VBC) with ammonia is fundamentally flawed, as the highly reactive benzylic chloride will undergo multiple alkylations, yielding a complex, inseparable mixture of primary, secondary, and tertiary amines.

To ensure absolute chemoselectivity for the primary amine, two self-validating pathways are standard in the literature: the Staudinger Reduction of an azide intermediate[3][4], and the Gabriel Synthesis [2].

Protocol 1: Synthesis of 4-VBAH via Gabriel Synthesis

Objective: Synthesize pure 4-VBAH utilizing a bulky phthalimide intermediate to sterically block secondary alkylation.

Causality & Mechanism: Potassium phthalimide acts as a mono-reactive nucleophile. Once the phthalimide group is attached to the benzylic position, further alkylation is impossible. Subsequent cleavage with hydrazine hydrate guarantees a 100% yield of the primary amine, which is then trapped as a stable hydrochloride salt to prevent spontaneous auto-polymerization of the free base[2].

Step-by-Step Methodology:

  • Substitution: Dissolve N-(4-vinylphenyl) phthalimide (10.0 g, 0.038 mol) in 50 mL of ethanol.

  • Cleavage: Add a solution of hydrazine hydrate (2.85 g, 0.057 mol, 1.5 eq) in 5 mL of ethanol. Stir the mixture at room temperature for 4 hours.

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using CH₂Cl₂ as the eluent. Proceed only when the phthalimide spot completely disappears.

  • Extraction: Remove the solvent under reduced pressure. Treat the solid residue with 50 mL of chloroform and 50 mL of 20% NaOH. Separate the aqueous layer, extract with chloroform (3 × 50 mL), combine the organic layers, and dry over Na₂SO₄. Evaporate to yield the 4-vinylbenzylamine free base.

  • Protonation: Dissolve the free base (approx. 4.8 g) in 100 mL of dry diethyl ether. Stir at room temperature while bubbling dry gaseous hydrochloric acid into the solution.

  • Isolation: Filter the resulting white precipitate, wash with fresh ether, and dry under a vacuum to yield 4-VBAH (approx. 70% yield).

  • Final Validation: Confirm structure via ¹H NMR (D₂O). The characteristic vinyl protons must appear at δ 6.63, 5.71, and 5.18 ppm[2].

G Start 4-Vinylbenzyl Chloride (4-VBC) Intermediate N-(4-vinylbenzyl)phthalimide Start->Intermediate + Phthalimide SN2 Substitution Phthalimide Potassium Phthalimide (Gabriel Synthesis) Phthalimide->Intermediate FreeBase 4-Vinylbenzylamine (Free Base) Intermediate->FreeBase + Hydrazine Cleavage Hydrazine Hydrazine Hydrate (Deprotection) Hydrazine->FreeBase Product p-Vinylbenzylamine Hydrochloride (4-VBAH) FreeBase->Product + HCl Protonation Acid HCl Gas / Ether (Salt Formation) Acid->Product

Fig 2: Gabriel synthesis workflow ensuring strict primary amine formation without over-alkylation.

Part 3: Polymerization Dynamics: Overcoming Catalyst Poisoning

While 4-VBAH readily undergoes standard free-radical polymerization, advanced applications require controlled architectures (e.g., block copolymers) synthesized via Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT).

The Catalyst Poisoning Dilemma: In ATRP, copper catalysts (e.g., CuCl/2,2'-bipyridine) are used to mediate radical generation. If unprotected 4-VBAH is introduced, the primary amine group will strongly coordinate with the copper center. This coordination drastically alters the redox potential of the catalyst, leading to irreversible catalyst poisoning and reaction failure.

The Solution: To successfully polymerize 4-VBAH via ATRP, the amine must be transiently masked. The standard protocol involves reacting 4-VBAH with di-tert-butyl dicarbonate (Boc anhydride) to form 4-vinylbenzylamine tert-butyl carbonate [5][6]. Post-polymerization, the Boc group is easily cleaved using hydrochloric acid in isopropanol to regenerate the polyamine polyelectrolyte.

Table 2: Polymerization Compatibility of 4-VBAH

Polymerization TypeAmine Protection Required?Typical Initiator / CatalystNotes
Free Radical NoAIBN or K₂S₂O₈Yields random copolymers; broad PDI.
Dispersion NoAIBNExcellent for surface-functionalized NPs[7].
ATRP Yes (Boc) Benzyl chloride / CuCl / BipyridineUnprotected amine poisons Cu catalyst[5].
RAFT Varies (Often Yes)TrithiocarbonatesAmine can degrade certain RAFT agents via aminolysis.

Part 4: Nanomedicine Workflows: Dispersion Polymerization & Bioconjugation

One of the most powerful applications of 4-VBAH is in the fabrication of stimuli-responsive nanomedicines. By copolymerizing styrene with 4-VBAH, researchers can create polystyrene nanoparticles decorated with highly reactive surface primary amines[7][8].

Protocol 2: Synthesis of Aminomethyl Polystyrene Nanoparticles

Objective: Fabricate monodisperse, amino-functionalized nanoparticles suitable for downstream PEGylation and covalent drug (e.g., Doxorubicin) loading.

Causality & Mechanism: Dispersion polymerization is selected over emulsion polymerization because it yields larger, highly monodisperse particles (~460 nm) without requiring harsh surfactants that are difficult to remove. The 4-VBAH acts as a functional comonomer. Because the amine is protonated, it naturally migrates toward the polar continuous phase (ethanol/water), anchoring the reactive amines precisely on the nanoparticle surface[7].

Step-by-Step Methodology:

  • Continuous Phase Preparation: Dissolve polyvinylpyrrolidone (PVP, Mw 29,000) in an ethanol/water mixture (86:14 v/v). Deoxygenate the solution via argon bubbling for 15 minutes to prevent radical quenching by oxygen.

  • Monomer Phase Preparation: Dissolve Azobisisobutyronitrile (AIBN) in freshly washed styrene. Add 4-VBAH and 2% divinylbenzene (DVB, as a crosslinker). Deoxygenate this dispersion via argon bubbling.

  • Polymerization: Add the monomer phase to the PVP solution. Stir the mixture under argon for 30 minutes to ensure homogeneity, then heat to 65 °C for 15 hours[7].

  • Purification: Isolate the synthesized nanoparticles via centrifugation (e.g., 13,400 rpm). Wash the pellet sequentially with methanol (2×) and water (2×) to remove unreacted monomers and excess PVP.

  • Validation via Zeta Potential: Analyze the particles using Dynamic Light Scattering (DLS). The system is self-validating: successful incorporation of 4-VBAH will shift the zeta potential of the nanoparticles to a highly positive value (typically > +80 mV in water) due to the surface ammonium groups[7][8].

  • Downstream Conjugation: The validated amino-NPs can now be reacted with Fmoc-PEG-COOH using DIC/Oxyma coupling, followed by the attachment of Doxorubicin via a pH-labile linker for targeted tumor release[7].

G Monomers Styrene + 4-VBAH + DVB Polymerization Dispersion Polymerization (AIBN, 65°C) Monomers->Polymerization AminoNPs Aminomethyl Polystyrene NPs (Positive Zeta Potential) Polymerization->AminoNPs Crosslinking PEGylation Fmoc-PEG-COOH Coupling (DIC/Oxyma) AminoNPs->PEGylation Surface Mod DOX Doxorubicin Conjugation (pH-Labile Linker) PEGylation->DOX Drug Loading Release Targeted Drug Release (Acidic Tumor Microenvironment) DOX->Release pH Trigger

Fig 3: Nanoparticle functionalization pathway utilizing 4-VBAH for targeted drug delivery.

References

  • CAS 84092-72-8: Clorhidrato de benzenometanamida, 4-etenvi… Cymit Quimica.
  • Catalytic Staudinger Reduction at Room Temperature. University of Southern Denmark.
  • Controllable Fabrication of the Novel pH-, Thermo-, and Light-Responsive Supramolecular Dendronized Copolymers. Royal Society of Chemistry.
  • CN102516480A - Preparation method of polyamine-type amphipathic block polyelectrolyte. Google Patents.
  • Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release. MDPI.
  • Zeta Potential Analysis of Particle Modifications. Scribd / Bioconjugate Chemistry.

Sources

Solvation Dynamics of (4-Vinylphenyl)methanamine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of polymer chemistry and materials engineering, I frequently encounter a critical bottleneck in macromolecular design: the precise control of monomer solvation. (4-Vinylphenyl)methanamine hydrochloride (VBAH)—also known as 4-vinylbenzylamine hydrochloride—is a bifunctional monomer essential for synthesizing functionalized polyelectrolytes, nanogels, and bioelectronic coatings.

VBAH presents a unique thermodynamic challenge. It possesses a hydrophobic styrenic tail and a highly hydrophilic primary amine hydrochloride head. The choice of solvent fundamentally alters its solvation thermodynamics, which in turn dictates the kinetics of polymerization and the morphology of the resulting nanostructures. This whitepaper provides an in-depth analysis of VBAH solubility in water versus ethanol, grounded in physicochemical principles and field-proven methodologies.

The Molecular Basis of Solvation: Water vs. Ethanol

The dissolution of VBAH is governed by the competition between the crystal lattice energy of the hydrochloride salt and the free energy of solvation provided by the solvent.

Aqueous Solvation (High Dielectric Environment)

In ultrapure water (


), the thermodynamic landscape is dominated by ion-dipole interactions. Water effectively disrupts the ionic lattice, forming robust hydration shells around the 

and

ions. While the hydrophobic vinylphenyl ring forces surrounding water molecules into a highly ordered, entropically unfavorable clathrate structure (the hydrophobic effect), the massive enthalpic gain from ionic hydration overwhelmingly drives the reaction forward. Consequently, VBAH exhibits near-complete ionic dissociation and exceptional solubility in aqueous media.
Ethanolic Solvation (Bridging Environment)

Absolute ethanol (


) presents a contrasting solvation mechanism. The lower dielectric constant significantly reduces the extent of ionic dissociation, leading to tighter ion pairing. However, ethanol acts as a highly effective bridging solvent. Its alkyl chain interacts favorably with the hydrophobic vinylphenyl ring via London dispersion forces, while its hydroxyl group provides sufficient hydrogen bonding to solvate the polar head.

Solvation VBAH VBAH (Solid Crystal) Dissociation Lattice Energy Disruption VBAH->Dissociation WaterSolv Aqueous Solvation (Hydration Shells) Dissociation->WaterSolv in H2O EthanolSolv Ethanolic Solvation (Organic Affinity) Dissociation->EthanolSolv in EtOH WaterMech Strong Ion-Dipole Interactions (-NH3+, Cl-) WaterSolv->WaterMech EthanolMech Hydrophobic Solvation (Vinylphenyl Ring) EthanolSolv->EthanolMech

Thermodynamic pathways of VBAH solvation driven by solvent-specific molecular interactions.

Comparative Solubility Data

Understanding these thermodynamic drivers allows us to predict and exploit the solubility limits of VBAH. The table below summarizes the quantitative and qualitative differences between the two solvent systems.

Physicochemical ParameterUltrapure Water (H₂O)Absolute Ethanol (EtOH)
Dielectric Constant (

at 25°C)
78.424.3
Primary Solvation Driver Ion-dipole interactionsHydrogen bonding & London dispersion
Ionic Dissociation State Complete dissociationPartial dissociation (Ion pairing)
Hydrophobic Solvation Poor (Clathrate formation)Excellent (Alkyl-styrenic affinity)
Estimated Solubility Limit (25°C) > 150 mg/mL40 – 60 mg/mL
Primary Polymerization Utility Homogeneous solution polymerizationDispersion/Precipitation polymerization

Implications in Polymer Synthesis and Bioelectronics

The differential solubility of VBAH in water versus ethanol is not merely a physical curiosity; it is a tunable parameter used to engineer advanced materials.

Aqueous Systems for Bioelectronics: In the development of conducting hydrogels, researchers rely on the high aqueous solubility of VBAH. According to , VBAH is polymerized in water alongside sodium 4-vinylbenzenesulphonate to synthesize poly(styrene sulphonate-co-styrene methanamine) (PSS-co-PSMA)[1]. The complete dissociation of the monomer in water ensures a homogeneous, defect-free polyelectrolyte backbone necessary for high-performance bioelectronic interfaces.

Ethanolic Systems for Nanomedicine: Conversely, in the design of targeted drug delivery vehicles, ethanol is utilized to induce controlled phase separation. As demonstrated in , an ethanol/water mixture (86:14) provides sufficient initial solubility for the VBAH monomer, but acts as a non-solvent for the growing polymer chain[2]. This precise solubility differential drives dispersion polymerization, yielding highly uniform aminomethyl polystyrene nanoparticles optimized for covalent drug conjugation.

Experimental Methodology: Self-Validating Solubility Determination

To accurately determine the solubility limit of VBAH for your specific application, standard visual dissolution tests are insufficient. As a best practice, I employ a Self-Validating Orthogonal Protocol . This system uses two independent quantification methods to ensure mass balance, thereby eliminating errors caused by matrix interference or solvent evaporation.

Phase 1: Isothermal Saturation
  • Preparation: Weigh approximately 500 mg of VBAH into two separate 10 mL amber glass vials. Causality: Amber vials are mandatory to prevent ambient UV-induced auto-polymerization of the highly reactive vinyl groups.

  • Solvent Addition: Add 2.0 mL of Ultrapure Water (18.2 MΩ·cm) to Vial A, and 2.0 mL of Absolute Ethanol (

    
    99.5%) to Vial B.
    
  • Equilibration: Seal vials with PTFE-lined caps and place in a thermostated orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: A 48-hour window guarantees that the solid-liquid equilibrium is thermodynamically stable, overcoming the kinetic dissolution barriers of the crystalline lattice.

Phase 2: Phase Separation
  • Centrifugation: Transfer the suspensions to centrifuge tubes and spin at 15,000 × g for 20 minutes at 25°C.

  • Filtration: Carefully decant the supernatant and pass it through a 0.22 µm PTFE syringe filter (pre-saturated with the respective solvent). Causality: PTFE is selected for its extreme chemical inertness. Using standard nylon or cellulose filters can result in non-specific binding of the amphiphilic VBAH monomer to the filter matrix, artificially lowering the measured solubility.

Phase 3: Orthogonal Quantification (Self-Validation)
  • Primary Metric (UV-Vis Spectroscopy): Dilute a 10 µL aliquot of the filtered supernatant into 10 mL of the respective solvent. Measure absorbance at

    
     nm (characteristic of the styrenic 
    
    
    
    transition). Calculate the concentration using a pre-established calibration curve.
  • Validation Metric (Gravimetric Analysis): Pipette exactly 1.00 mL of the undiluted filtered supernatant into a pre-weighed aluminum drying pan. Evaporate the solvent in a vacuum oven at 60 °C until a constant mass is achieved.

  • Mass Balance Reconciliation: Compare the concentration derived from UV-Vis with the gravimetric mass. Causality: If the UV-Vis concentration is significantly lower than the gravimetric mass, it indicates the presence of UV-inactive impurities or solvent retention in the dried salt. If the two metrics match within ±2%, the protocol is successfully self-validated, proving the integrity of the solubility data.

Workflow cluster_solvents Solvent Systems VBAH VBAH Solute Preparation Water Ultrapure Water (High Dielectric) VBAH->Water Ethanol Absolute Ethanol (Lower Dielectric) VBAH->Ethanol Eq_W Aqueous Equilibration (Ion-Dipole Dominant) Water->Eq_W Eq_E Ethanolic Equilibration (H-Bond / Hydrophobic) Ethanol->Eq_E Sep Phase Separation (0.22 µm Filtration) Eq_W->Sep Eq_E->Sep UV UV-Vis Assay (λmax ≈ 254 nm) Sep->UV Grav Gravimetric Mass Balance Sep->Grav Data Solubility Profile Generation UV->Data Grav->Data

Workflow for self-validating solubility determination of VBAH in aqueous and ethanolic systems.

References

  • Electrogelation of PEDOT:PSS and its copolymer for bioelectronics Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

  • Polymeric Carriers for Biomedical and Nanomedicine Application Source: Polymers (MDPI) URL:[Link]

Sources

Technical Guide: 4-Vinylbenzylamine HCl Functional Monomer

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, polymerization strategies, and biomedical applications of 4-Vinylbenzylamine Hydrochloride (VBA·HCl) . It is designed for researchers requiring high-fidelity control over cationic polymer synthesis for gene delivery, bioconjugation, and surface engineering.

Executive Summary

4-Vinylbenzylamine Hydrochloride (VBA·HCl) (CAS: 4206-62-6) is a styrenic monomer carrying a primary amine protected as a hydrochloride salt. Unlike aliphatic allylamine, the styrenic backbone of VBA provides a unique combination of hydrophobic π-π stacking potential and hydrophilic cationic functionality .

For drug development professionals, VBA·HCl offers a versatile platform for:

  • Gene Delivery Vectors: Synthesizing well-defined cationic polymers that bind DNA/siRNA via electrostatic interaction.

  • pH-Responsive Carriers: The amine group (

    
    ) serves as a handle for pH-sensitive drug conjugation (e.g., Schiff base linkers).
    
  • Bio-Interface Engineering: Facilitating covalent immobilization of proteins or antibodies on surfaces via amide coupling.

Chemical Fundamentals & Stability

The monomer exists in two forms: the free base (liquid, unstable) and the hydrochloride salt (solid, stable).

Property4-Vinylbenzylamine (Free Base)4-Vinylbenzylamine HCl (Salt)
State Colorless to yellow liquidWhite crystalline solid
Stability Prone to oxidation and spontaneous polymerization (absorbs

)
Stable at RT; Hygroscopic
Solubility Organic solvents (DCM, THF)Water, Methanol, DMSO, DMF
Handling Store under inert gas at -20°CStore desiccated at RT or 4°C
Reactivity Nucleophilic amine interferes with metal catalysts (ATRP)Ammonium form is compatible with radical mechanisms
Critical Handling Note

Do not neutralize the salt before polymerization unless using anionic polymerization. In radical polymerization (RAFT/ATRP), the free amine can act as a chain transfer agent or poison transition metal catalysts (copper). Polymerize as the salt, then neutralize the polymer if necessary.

Polymerization Strategies

To achieve low dispersity (


) and precise molecular weight—critical for FDA-compliant drug delivery systems—Reversible Deactivation Radical Polymerization (RDRP)  is required.
Strategy A: RAFT Polymerization (Recommended)

Reversible Addition-Fragmentation Chain Transfer (RAFT) is the most robust method for VBA·HCl because it tolerates the protic ammonium group and aqueous/alcoholic solvents.

  • CTA Choice: Trithiocarbonates (e.g., CMPT) or Dithiobenzoates (e.g., CPADB).

  • Solvent: Methanol/Water mixtures or DMF.

  • Mechanism: The styrenic vinyl group propagates rapidly; the salt form prevents "poisoning" of the radical center.

Strategy B: ATRP (Advanced)

Atom Transfer Radical Polymerization (ATRP) of primary amines is notoriously difficult because the amine complexes with the Copper (Cu) catalyst, deactivating it.

  • Solution: Use the VBA·HCl salt directly. The ammonium cation (

    
    ) does not coordinate with Cu.
    
  • Ligand: Strong ligands like TPMA or Me6TREN are required to outcompete any transient free amine species.

Strategy C: Post-Polymerization Modification (Indirect)

Polymerize 4-Vinylbenzyl chloride (VBC) first, then convert to amine via the Gabriel synthesis or azide reduction.

  • Pros: Commercial availability of Poly(VBC).[1]

  • Cons: Incomplete conversion leads to residual chloride/azide defects; difficult to remove byproducts. Direct polymerization of VBA·HCl is chemically superior for purity.

Visualization: Synthesis & Functionalization Logic

The following diagram illustrates the workflow from monomer to functional bioconjugate.

VBA_Workflow Monomer 4-Vinylbenzylamine HCl (VBA·HCl) RAFT RAFT Polymerization (CTA + Initiator) Monomer->RAFT 70°C, MeOH/H2O Polymer_Salt Poly(VBA)·HCl (Cationic Precursor) RAFT->Polymer_Salt Precipitation Neutralize Neutralization (NaOH/Dialysis) Polymer_Salt->Neutralize Deprotection Gene Polyplex (DNA/siRNA Binding) Polymer_Salt->Gene Electrostatic Interaction Polymer_Free Poly(VBA) (Reactive Primary Amine) Neutralize->Polymer_Free Drug Drug Conjugate (via NHS-Ester/Imine) Polymer_Free->Drug Conjugation

Caption: Workflow converting VBA·HCl monomer into functional drug carriers or gene delivery vectors via RAFT polymerization.

Experimental Protocol: RAFT Polymerization of VBA·HCl

Objective: Synthesis of a well-defined homopolymer


 with target molecular weight ~8.5 kDa.
Materials
  • Monomer: 4-Vinylbenzylamine hydrochloride (Recrystallized from isopropanol).

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

  • Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA).

  • Solvent: Methanol (HPLC grade).

Protocol Steps
  • Stoichiometry Calculation: Target Degree of Polymerization (

    
    ) = 50.
    
    • Molar Ratio: [Monomer] : [CTA] : [Initiator] = 50 : 1 : 0.2.

  • Dissolution: In a Schlenk tube, dissolve VBA·HCl (1.0 g, 5.9 mmol) in Methanol (4.0 mL).

  • Reagent Addition: Add CPADB (33 mg, 0.118 mmol) and ACVA (6.6 mg, 0.024 mmol). Stir until dissolved.

  • Degassing: Seal the tube with a rubber septum. Perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical propagation). Backfill with Nitrogen.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70°C . Stir for 12–24 hours.

    • Note: Conversion is typically 60–80%. Do not push to 100% to avoid "dead" chain coupling.

  • Quenching: Cool the flask in liquid nitrogen and expose to air to stop the reaction.

  • Purification: Precipitate the polymer dropwise into excess Ethyl Acetate or Acetone (VBA·HCl polymer is insoluble in non-polar organics). Centrifuge and redissolve in Methanol. Repeat 3 times.

  • Drying: Dry under vacuum at 40°C for 24 hours.

Validation (Self-Check)
  • 1H NMR (

    
    ):  Broad peaks at 6.3–7.2 ppm (aromatic) and 1.2–2.0 ppm (backbone). Absence of vinyl peaks  (5.2, 5.7, 6.7 ppm) confirms monomer removal.
    
  • GPC: Must use aqueous buffer (e.g., 0.1M NaNO3/Acetic Acid) to screen cationic charges; otherwise, the polymer sticks to the column.

Key Application: Gene Delivery (Polyplexes)

Poly(VBA) acts as a cationic vector. Unlike aliphatic polyamines (like PEI), the aromatic side chain of VBA increases hydrophobicity, which can enhance interaction with lipid bilayers during cellular uptake, though it may also increase cytotoxicity.

Mechanism of Action[4]
  • Condensation: The cationic ammonium groups (

    
    ) bind anionic phosphate groups on DNA/RNA.
    
  • Protection: The polymer wraps the genetic material, protecting it from nuclease degradation.

  • Endosomal Escape: While VBA (

    
    ) is fully protonated at physiological pH, it lacks the "proton sponge" effect of PEI (
    
    
    
    ).
    • Optimization: Copolymerize VBA with imidazole-functionalized monomers or 4-vinylpyridine to introduce buffering capacity for endosomal escape.

Gene_Delivery Polymer Poly(VBA) Cationic Chain Complex Polyplex Nanoparticle (100-200 nm) Polymer->Complex Self-Assembly DNA Plasmid DNA / siRNA (Anionic) DNA->Complex Cell Cell Membrane (Endocytosis) Complex->Cell Uptake Endosome Endosomal Entrapment Cell->Endosome Escape Endosomal Escape (Requires Buffering Co-monomer) Endosome->Escape pH Drop

Caption: Mechanism of gene delivery using Poly(VBA) vectors. Note the requirement for buffering co-monomers for escape.

References

  • Direct RAFT Polymerization of Cationic Styrenics

    • Smith, A. E., et al. "RAFT Polymerization of Styrenic-Based Phosphonium Monomers." Journal of Polymer Science Part A: Polymer Chemistry, 2007.
    • Source:

  • Poly(vinylbenzylamine) Synthesis via Gabriel Reagent (Historical Context)

    • Jones, G. D., et al. "Polymerization of Vinylbenzylamine." Journal of Organic Chemistry, 1960.
    • Source:

  • Gene Delivery Applications of Cationic Styrenes

    • Dizman, B., et al. "Recent advances in the preparation of antimicrobial polymers." Polymer, 2006. (Discusses cationic styrenic toxicity and membrane interaction).

    • Source:

  • ATRP of Amine-Functionalized Monomers

    • Tsarevsky, N. V., & Matyjaszewski, K. "Green Atom Transfer Radical Polymerization." Chemical Reviews, 2007.
    • Source:

Sources

Whitepaper: Solution Stability and Handling Protocols for 4-Vinylbenzylamine Hydrochloride (4-VBAH)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Vinylbenzylamine hydrochloride (4-VBAH) is a highly versatile bifunctional monomer utilized extensively in the synthesis of advanced polymeric nanocarriers, stimuli-responsive polyelectrolytes, and supramolecular hydrogels[1]. Featuring both a polymerizable styrenic vinyl group and a primary amine protected as a hydrochloride salt, 4-VBAH enables the direct functionalization of nanoparticles with amino groups via dispersion polymerization[1]. However, its dual reactivity presents significant challenges regarding its stability in solution. This technical guide provides an in-depth analysis of the degradation mechanisms of 4-VBAH, empirical stability data, and self-validating protocols designed to maximize monomer shelf-life and ensure reproducible polymerization.

Mechanistic Drivers of 4-VBAH Instability

The instability of 4-VBAH in solution is primarily governed by two distinct chemical pathways:

  • Radical-Mediated Auto-Polymerization: The vinyl moiety of 4-VBAH is highly susceptible to free-radical polymerization. In solution, trace amounts of dissolved oxygen can form peroxides, which undergo homolytic cleavage upon exposure to thermal or actinic (UV/visible light) stress, initiating auto-polymerization[2]. This results in the formation of premature oligomers that alter the monomer concentration and increase solution viscosity.

  • pH-Dependent Speciation and Nucleophilic Degradation: The hydrochloride salt form ensures that the primary amine remains protonated (-NH₃⁺) in acidic to neutral aqueous solutions, rendering it non-nucleophilic[3]. However, if the solution pH drifts into the alkaline range, the equilibrium shifts toward the free base form. The free primary amine is highly reactive and prone to oxidative degradation or nucleophilic attack on the vinyl groups of adjacent molecules, leading to irreversible cross-linking[2].

G A 4-VBAH in Solution B Thermal / Photo Stress A->B C Alkaline pH (>7.0) A->C D Radical Auto-Polymerization B->D E Free Amine Generation & Oxidation C->E F Loss of Monomer Efficacy D->F E->F

Mechanistic pathways of 4-VBAH degradation in aqueous solutions.

Empirical Stability Data

The stability of 4-VBAH is highly dependent on solvent choice, temperature, pH, and the presence of dissolved oxygen. The following table synthesizes the expected stability profiles of 4-VBAH under various solution conditions.

Solvent SystempHStorage Temp (°C)AtmosphereAdditivesEstimated Shelf-Life (Monomer Integrity >98%)
Deionized Water4.0 - 6.04 °CArgonNone2 - 4 Weeks
Deionized Water7.5 - 9.025 °CAmbient AirNone< 48 Hours (Prone to oxidation/oligomerization)
Ethanol/Water (86:14)~6.04 °CArgonNone1 - 2 Months[1]
DMF / DMSON/A-20 °CArgon10-50 ppm TBC> 6 Months

Note: TBC = 4-tert-butylcatechol, a common radical inhibitor used to extend shelf life.

Causality in Experimental Choices (E-E-A-T)

As an application scientist, it is vital to understand why specific handling conditions are mandated to maintain scientific integrity:

  • Why Argon Sparging? Oxygen acts as a diradical. While it can initially inhibit polymerization by scavenging carbon-centered radicals, it forms peroxy radicals that eventually decompose into initiating species, causing runaway auto-polymerization. Argon sparging displaces dissolved oxygen, creating a predictable, radical-free baseline[1].

  • Why Maintain Acidic/Neutral pH? The structural integrity of 4-VBAH relies on the amine remaining protonated. Deprotonation not only exposes the nucleophilic amine but also alters the solubility profile of the monomer, potentially causing premature precipitation in aqueous media[3].

  • Why Amber Vials? The styrenic double bond can undergo photo-induced excitation. Amber glass blocks UV radiation (<400 nm), preventing photo-initiation[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the preparation of 4-VBAH solutions must incorporate validation steps to confirm monomer viability prior to downstream applications (e.g., dispersion polymerization or nanoparticle functionalization)[1].

Workflow S1 Argon Sparging (Deoxygenation) S2 Inhibitor Addition (Optional TBC) S1->S2 S3 Storage at 4°C (Amber Vials) S2->S3 S4 Aliquoting & Sampling S3->S4 S5 1H-NMR / DLS Validation S4->S5

Step-by-step workflow for stable 4-VBAH solution preparation.

Protocol 1: Preparation and Storage of 4-VBAH Stock Solutions
  • Solvent Preparation: Prepare a solvent mixture of Ethanol/Water (86:14 v/v)[1]. Acidify slightly (pH ~5.5) using dilute HCl if necessary to ensure the amine remains fully protonated.

  • Deoxygenation: Sparge the solvent with high-purity Argon gas for a minimum of 30 minutes to displace dissolved oxygen[1].

  • Dissolution: In a dark environment, dissolve the required mass of 4-VBAH into the deoxygenated solvent to achieve the desired stock concentration (e.g., 0.5 M).

  • Inhibition (Optional but Recommended for Long-Term Storage): Add 10-50 ppm of 4-tert-butylcatechol (TBC). Note: TBC must be removed via basic alumina column chromatography prior to utilizing the monomer in controlled radical polymerizations.

  • Storage: Transfer the solution to pre-purged amber glass vials, blanket the headspace with Argon, seal tightly with PTFE-lined caps, and store at 4 °C[1].

Protocol 2: Real-Time Stability Monitoring and Validation

Before utilizing a stored 4-VBAH solution, its integrity must be validated through a self-validating feedback loop:

  • Visual Inspection: Observe the solution against a dark background. Any opalescence or turbidity indicates the formation of insoluble polymeric aggregates.

  • Dynamic Light Scattering (DLS): Analyze a 1 mL aliquot via DLS. A pure monomer solution should exhibit no measurable hydrodynamic diameter. The presence of particles >5 nm indicates premature auto-polymerization.

  • 1H-NMR Validation: Extract a 50 µL aliquot, dry under vacuum, and reconstitute in D₂O. Verify the integration ratio of the vinyl protons (δ ~5.2 and 5.7 ppm) against the aromatic protons (δ ~7.2-7.4 ppm)[3]. A reduction in the vinyl proton integration confirms degradation.

References

Sources

Whitepaper: (4-Vinylphenyl)methanamine Hydrochloride in Advanced Polymer Synthesis and Nanomedicine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Vinylphenyl)methanamine hydrochloride—commonly referred to as 4-vinylbenzylamine hydrochloride (VBAH), CAS No. 84092-72-8[1]—is a highly versatile bifunctional monomer. Bridging the gap between radical polymerization and primary amine functionalization, VBAH has emerged as a cornerstone chemical in the development of stimuli-responsive drug delivery systems ()[2] and supramolecular polymer networks ()[3]. This technical guide provides an in-depth analysis of VBAH’s mechanistic utility, validated experimental protocols for nanomedicine applications, and a strategic framework for commercial sourcing and scale-up.

Chemical Profile & Mechanistic Causality

Why VBAH? In polymer chemistry, introducing a primary amine group to a hydrophobic backbone (like polystyrene) is notoriously difficult. The inherent nucleophilicity of a free primary amine can interfere with radical initiators or cause unwanted chain transfer during polymerization. VBAH solves this through two distinct structural features:

  • The Hydrochloride Salt: Protonating the amine to its hydrochloride salt (-NH3⁺ Cl⁻) masks its nucleophilicity during free-radical polymerization. Furthermore, in dispersion polymerization (e.g., in ethanol/water mixtures), the charged moiety acts as an intrinsic surfactant. This thermodynamic preference drives the amine functional groups to the particle-solvent interface, maximizing surface functionalization[2].

  • The Styrenic Vinyl Group: The para-vinyl group ensures reactivity ratios highly compatible with styrene and divinylbenzene (DVB), allowing for uniform incorporation into crosslinked matrices without phase separation[2].

Key Applications in Drug Development

pH-Responsive Polymeric Nanodevices

VBAH is critical in synthesizing aminomethyl-functionalized polystyrene nanoparticles. These "naked" nanoparticles serve as a highly modular scaffold. For example, researchers have successfully double-PEGylated these particles and conjugated the chemotherapeutic agent doxorubicin (DOX) via a pH-labile hydrazone bond[2]. The primary amine from VBAH provides the essential anchoring point for succinic anhydride, which is subsequently modified with hydrazine to bind DOX[4].

Supramolecular Assemblies

Beyond nanomedicine, VBAH is utilized to synthesize cucurbit[6]uril (CB[6])-anchored polymers[3]. By copolymerizing VBAH with acrylamide, researchers generate water-dispersible nanostructures and vesicles that leverage the exceptional host-guest binding affinity of CB[6] for applications in catalysis and molecular recognition[5],[3].

Validated Experimental Protocol: Synthesis of Aminomethyl Polystyrene NPs

The following methodology details the dispersion polymerization of VBAH to yield monodisperse, amino-functionalized nanoparticles (~460 nm)[2],[4].

Self-Validating System: This protocol relies on dynamic light scattering (DLS) and zeta potential measurements at key stages to confirm successful functionalization.

Materials:

  • Styrene (freshly washed with NaOH to remove inhibitors)

  • This compound (VBAH)[6]

  • Divinylbenzene (DVB, 2% crosslinking agent)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Polyvinylpyrrolidone (PVP, Mw 29,000, steric stabilizer)

  • Ethanol/Water (86:14 v/v)

Step-by-Step Procedure:

  • Preparation of Stabilizer Phase: Dissolve PVP in the ethanol/water (86:14) mixture. Deoxygenate the solution thoroughly via argon bubbling for 30 minutes to prevent oxygen-mediated radical quenching[2].

  • Monomer Dispersion: In a separate vial, dissolve AIBN in the freshly washed styrene. Add VBAH and DVB (2 wt%). Deoxygenate this monomer mixture via argon bubbling[2].

  • Polymerization: Inject the monomer dispersion into the PVP solution. Stir under an argon atmosphere for 30 minutes to ensure micellar equilibration, then heat the reaction to 65 °C for 15 hours[2].

  • Purification: Harvest the resulting nanoparticles by centrifugation (13,400 rpm). Wash sequentially with methanol (2×) and deionized water (2×) to remove unreacted monomers and residual PVP[2].

  • Storage & Validation: Store the purified nanoparticles in water at 4 °C[4].

    • Validation Checkpoint 1 (Size): DLS should indicate a hydrodynamic diameter of ~460 nm with a low polydispersity index (PDI < 0.05)[4].

    • Validation Checkpoint 2 (Surface Charge): Zeta potential must be highly positive (approx. +81.2 mV) in water, confirming the dense surface presentation of protonated primary amines from VBAH[4].

Workflow Styrene Styrene (Base Monomer) Polymerization Dispersion Polymerization (65°C, 15h) Styrene->Polymerization VBAH VBAH (Functional Monomer) VBAH->Polymerization DVB DVB (Crosslinker) DVB->Polymerization NPs Aminomethyl NPs (Zeta: +81.2 mV) Polymerization->NPs AIBN, PVP PEGylation PEGylation & Surface Modification NPs->PEGylation Fmoc-PEG-COOH Drug DOX Conjugation (Hydrazone Bond) PEGylation->Drug pH-Sensitive Linker

Caption: Workflow of VBAH-mediated dispersion polymerization and subsequent drug conjugation.

Commercial Sourcing, Pricing, and Bulk Supply Chain

Transitioning a VBAH-dependent formulation from the bench to the clinic requires rigorous supply chain management. Because VBAH contains a highly reactive vinyl group, it is prone to auto-polymerization if exposed to heat or light. Commercial suppliers (e.g., ,, abcr Gute Chemie) typically stabilize the monomer with tert-butylcatechol (TBC),[6],[1].

Sourcing Matrix & Estimated Pricing

The global market for specialty monomers dictates that VBAH pricing scales inversely with volume. Below is a structured summary of typical market tiers based on recent supplier data[7],[8].

Scale TierQuantity RangeEstimated Price (USD)Purity & SpecsPrimary Application
R&D / Bench 1 g – 5 g$40 – $150 / g>98% (NMR), TBC stabilizedProof-of-concept, in vitro assays
Pilot / Pre-clinical 50 g – 500 g$15 – $30 / g>98%, Cold-chain transportAnimal models, scale-up optimization
Bulk / Commercial > 1 kg$2,000 – $5,000 / kg>98%, Custom CMO synthesisClinical trials, commercial manufacturing
Scale-Up Considerations

When moving to bulk procurement, drug development professionals must account for:

  • Inhibitor Removal: Bulk VBAH is heavily stabilized. Prior to polymerization, the TBC inhibitor must be removed (typically via a basic alumina column or solvent washing) to ensure reproducible initiator efficiency.

  • Cold-Chain Logistics: To maintain the >98% purity required for GMP-compliant drug delivery systems, bulk shipments must utilize cold-chain logistics (typically 2-8 °C) to prevent premature cross-linking during transit[8].

SupplyChain Start VBAH Sourcing Strategy RD R&D Scale (1-5g) Catalog Suppliers Start->RD Pilot Pilot Scale (50-500g) Custom Synthesis Start->Pilot Bulk Commercial Scale (>1kg) CMO Agreement Start->Bulk QC Quality Control (Purity >98%, TBC Stabilizer) RD->QC Pilot->QC Bulk->QC Logistics Cold-Chain Logistics (Prevent Auto-polymerization) QC->Logistics

Caption: Decision matrix for VBAH sourcing, quality control, and logistics during scale-up.

References

  • Cano-Cortes, M. V., Laz-Ruiz, J. A., Diaz-Mochon, J. J., & Sanchez-Martin, R. M. (2020). "Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release." Polymers, 12(6), 1265.[Link]

  • Huang, X., Hu, F., & Su, H. (2013). "Facile Syntheses of Cucurbit[6]uril-Anchored Polymers and Their Noncovalent Modification." Macromolecules, 46(4).[Link]

Sources

Methodological & Application

RAFT polymerization of 4-vinylbenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Poly(4-vinylbenzylamine hydrochloride) via RAFT Polymerization

Executive Summary

Target Audience: Polymer Chemists, Drug Delivery Specialists, and Materials Scientists. Objective: To provide a reproducible, high-fidelity protocol for the synthesis of Poly(4-vinylbenzylamine hydrochloride) (PVBA·HCl) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2][3][4][5][6] Significance: PVBA·HCl is a cationic, water-soluble styrenic polymer with high utility in non-viral gene delivery (DNA condensation), antimicrobial coatings, and surface modification. Direct polymerization of the amine-functionalized monomer is challenging due to potential interference with RAFT agents; this guide utilizes the hydrochloride salt form to mask the amine, ensuring controlled molecular weight distributions (PDI < 1.2) and high chain-end fidelity.

Strategic Experimental Design

Successful RAFT polymerization requires the precise pairing of Monomer, Chain Transfer Agent (CTA), and Solvent.

A. Monomer Classification
  • Monomer: 4-Vinylbenzylamine hydrochloride (VBA[5]·HCl).

  • Reactivity: Styrenic derivative. Classified as a "More Activated Monomer" (MAM) due to the conjugation of the vinyl group with the aromatic ring.

  • Implication: Requires a RAFT agent with a stable intermediate radical (high

    
    ) to prevent retardation or uncontrolled growth.
    
B. RAFT Agent Selection
  • Selected CTA: 4-Cyanopentanoic acid dithiobenzoate (CPADB) .

  • Rationale:

    • Z-Group (Phenyl): Stabilizes the radical intermediate, essential for controlling styrenic MAMs.

    • R-Group (Cyanopentanoic acid): A tertiary radical leaving group that efficiently re-initiates the polymerization of styrene derivatives.

    • Solubility: Soluble in polar organic solvents (DMSO, DMF) and compatible with the cationic nature of the monomer.

C. Solvent & Initiator System
  • Solvent: Dimethyl Sulfoxide (DMSO) .[7]

    • Why: VBA[1][5]·HCl is a salt and insoluble in non-polar solvents (Toluene, THF). DMSO dissolves both the ionic monomer and the hydrophobic CTA (CPADB).

  • Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) .[1]

    • Why: Standard thermal initiator with a half-life suitable for polymerization at 70°C.

Detailed Protocol

Materials Required
  • Monomer: 4-Vinylbenzylamine hydrochloride (VBA[5]·HCl) (Recrystallized from methanol/ethyl acetate if needed).

  • CTA: 4-Cyanopentanoic acid dithiobenzoate (CPADB) (>97%).

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: DMSO (Anhydrous, HPLC grade).

  • Precipitant: Acetone and Diethyl Ether.

Experimental Workflow

Target DP (Degree of Polymerization): 100 Stoichiometry: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2

Step 1: Preparation of Stock Solutions

  • Monomer Solution: Dissolve 1.0 g (5.9 mmol) of VBA·HCl in 4.0 mL of DMSO.

    • Note: Ensure complete dissolution; mild sonication may be required.

  • CTA/Initiator Solution: In a separate vial, dissolve 16.5 mg (0.059 mmol) of CPADB and 1.9 mg (0.0118 mmol) of AIBN in 1.0 mL of DMSO.

Step 2: Reaction Assembly

  • Combine the Monomer Solution and CTA/Initiator Solution in a 10 mL Schlenk tube or heavy-wall polymerization ampoule.

  • Add a magnetic stir bar.

  • Total Volume: ~5 mL. Monomer Concentration: ~1.18 M.

Step 3: Degassing (Critical)

  • Method:Freeze-Pump-Thaw (3 cycles) .

    • Freeze solution in liquid nitrogen.

    • Apply high vacuum (< 100 mTorr) for 10 minutes.

    • Thaw in warm water bath (do not heat above 25°C).

    • Repeat 3 times. Backfill with high-purity Nitrogen or Argon.

  • Alternative: Sparge with Nitrogen for 30 minutes (less effective for controlled MW but acceptable for shorter chains).

Step 4: Polymerization

  • Place the sealed vessel in a pre-heated oil bath at 70°C .

  • Stir at 300 RPM.

  • Time: 12–16 hours. (Expect conversion ~60-70%).

    • Visual Check: The solution is initially pink/red (color of CPADB). It should remain homogenous.

Step 5: Quenching and Purification

  • Quench: Remove from heat and immerse in liquid nitrogen for 2 minutes to stop polymerization. Open the vessel to air.

  • Precipitation: Dropwise add the DMSO polymer solution into a large excess (10x volume) of Acetone under vigorous stirring.

    • Observation: PVBA[1]·HCl will precipitate as a white/off-white solid. The unreacted CPADB (red) and monomer will largely remain in the supernatant.

  • Wash: Centrifuge (4000 RPM, 5 min), decant supernatant, and re-suspend/wash with fresh Acetone twice.

  • Dialysis (Polishing): Dissolve the pellet in minimal DI water. Dialyze against DI water (MWCO 3.5 kDa) for 48 hours to remove trace salts and solvent.

  • Drying: Lyophilize (freeze-dry) to obtain the final polymer as a white fluffy powder.

Characterization & Data Analysis

A. Proton NMR ( H-NMR)
  • Solvent: D

    
    O or DMSO-d
    
    
    
    .
  • Key Signals:

    • 
       7.0–7.5 ppm: Broad aromatic protons (polymer backbone).
      
    • 
       4.0 ppm: Benzyl methylene protons (-CH
      
      
      
      -NH
      
      
      ).
    • 
       1.2–2.0 ppm: Aliphatic backbone (-CH-CH
      
      
      
      -).
  • Conversion Calculation: Compare the integral of vinyl protons (5.2, 5.7, 6.7 ppm) in the crude mixture vs. aromatic protons.

B. Gel Permeation Chromatography (GPC)
  • Challenge: Cationic polymers stick to standard PS/DVB columns.

  • Conditions:

    • Column: Hydrophilic columns (e.g., Agilent PL aquagel-OH).

    • Eluent: 0.5 M Acetic Acid / 0.3 M NaNO

      
       buffer (pH ~3). The salt screens the charge interactions.
      
    • Standards: PEO/PEG or Pullulan standards.

ParameterTypical ValueNote
Mn (Theoretical) ~16,000 g/mol Based on 60% conversion of DP 100 target.
PDI (Mw/Mn) < 1.20Indicates good RAFT control.[1]
End-Group Pink/Red tintPresence of Dithiobenzoate end-group.

Visualization of Pathways

Figure 1: RAFT Mechanism for VBA·HCl

This diagram illustrates the initialization and main equilibrium specific to the cationic styrenic monomer.

RAFT_Mechanism Initiator Initiator (AIBN) (Radical Source) Pn_Rad Propagating Radical (Pn•) Initiator->Pn_Rad + Monomer Monomer Monomer (VBA·HCl) Intermediate Intermediate Radical (Stabilized by Ph) Pn_Rad->Intermediate Adds to CTA CTA CTA (CPADB) (S=C(Ph)-S-R) Dormant Dormant Polymer (Pn-S-C(=S)Ph) Intermediate->Dormant Fragmentation NewChain New Chain (R•) Re-initiates Intermediate->NewChain Release R• Dormant->Intermediate Reversible Addn NewChain->Monomer Propagation

Caption: The RAFT equilibrium cycle showing the reversible transfer of the dithiobenzoate group, ensuring simultaneous growth of cationic chains.

Figure 2: Experimental Workflow

Step-by-step logic flow for the synthesis and purification.

Workflow cluster_0 Preparation cluster_1 Polymerization cluster_2 Purification Prep Dissolve VBA.HCl + CPADB in DMSO Degas Degas: Freeze-Pump-Thaw (3 Cycles) Prep->Degas Heat Heat to 70°C 12-16 Hours Degas->Heat Quench Quench (Liquid N2) Heat->Quench Precip Precipitate in Acetone (Remove DMSO/Monomer) Quench->Precip Dialysis Dialysis vs Water (MWCO 3.5kDa) Precip->Dialysis Lyophil Lyophilization (Final Powder) Dialysis->Lyophil

Caption: Operational workflow from monomer dissolution to purified polymer isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (< 20%) Oxygen inhibition or Retardation.Check freeze-pump-thaw seal. CPADB can cause retardation in styrenics; increase reaction time or temp to 75°C.
High PDI (> 1.4) Loss of RAFT control.[CTA] too low or Initiator too high. Ensure [CTA]/[I] ratio is > 5.
Insoluble Polymer Cross-linking or wrong solvent.Ensure monomer is pure (no divinyl impurities). Use aqueous buffer with salt for GPC to prevent column adsorption.
Loss of End-Group Aminolysis.Although HCl salt is used, ensure pH stays acidic/neutral. Avoid basic workup steps.

Application: Gene Delivery Context

PVBA·HCl serves as a potent non-viral vector. The primary amine groups (pKa ~9.5) are fully protonated at physiological pH, allowing for:

  • Electrostatic Condensation: Binds negatively charged phosphate backbones of DNA/siRNA.

  • Proton Sponge Effect: The buffering capacity (if partially deprotected) can aid endosomal escape.

  • Bioconjugation: The RAFT end-group (dithiobenzoate) can be reduced to a thiol for conjugation with targeting ligands (e.g., RGD peptides).

References

  • Sigma-Aldrich. RAFT Polymerization: Reversible Addition-Fragmentation Chain Transfer. MilliporeSigma Application Guides. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews. Link

  • Mitsukami, Y., Donovan, M. S., Lowe, A. B., & McCormick, C. L. (2001). Water-Soluble Polymers.[2][8] 81. Direct Synthesis of Hydrophilic Styrenic-Based Homopolymers and Block Copolymers in Aqueous Solution via RAFT. Macromolecules.[2][8][9] Link

  • Agilent Technologies. GPC/SEC Column Selection Guide for Aqueous Solvents.Link

Sources

synthesis of poly(4-vinylbenzylamine) from hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Synthesis of Poly(4-vinylbenzylamine) (PVBA) via Aqueous Free-Radical Polymerization

Abstract & Strategic Rationale

Poly(4-vinylbenzylamine) (PVBA) is a versatile cationic polyelectrolyte widely utilized in gene delivery vectors , antimicrobial surface coatings , and CO₂ capture membranes .[1] Its primary amine functionality allows for facile post-polymerization modification, making it a critical scaffold in bioconjugation.[1]

The Synthetic Challenge: Direct polymerization of the neutral monomer, 4-vinylbenzylamine (VBA), is notoriously difficult due to its instability.[1] The free amine group can participate in side reactions (e.g., Schiff base formation, Michael addition) and act as a chain transfer agent, leading to low molecular weights and broad polydispersity.[1]

The Solution: This protocol details the polymerization of the hydrochloride salt (VBA·HCl) . By protonating the amine (


), we deactivate its nucleophilicity, preventing side reactions while rendering the monomer water-soluble.[1] This allows for a "Green Chemistry" approach using aqueous free-radical polymerization initiated by V-50 , a cationic azo-initiator that ensures electrostatic compatibility with the growing polymer chain.

Reaction Workflow & Mechanism

The synthesis proceeds in three distinct phases: (1) Pre-equilibrium/Dissolution , (2) Aqueous Polymerization , and (3) pH-Switch Neutralization .[1]

PVBA_Synthesis_Workflow Monomer Monomer Prep (VBA·HCl Salt) Dissolution Dissolution (Solvent: dH₂O) Monomer->Dissolution Solubilization Initiation Initiation (V-50, 60°C, N₂) Dissolution->Initiation Degassing Propagation Propagation (Formation of PVBA·HCl) Initiation->Propagation Radical Chain Growth Precipitation Precipitation (Acetone) Propagation->Precipitation Purification Neutralization Neutralization (pH > 10, NaOH) Precipitation->Neutralization Deprotection FinalProduct Final Product (PVBA Free Base) Neutralization->FinalProduct Isolation

Figure 1: Logical workflow for the synthesis of PVBA from its hydrochloride salt, highlighting the critical pH-switch step.[1]

Detailed Experimental Protocols

Phase A: Materials & Equipment
ReagentGrade/PurityRole
4-Vinylbenzylamine HCl (VBA[1]·HCl) >95% (Recrystallized)Monomer
V-50 Initiator 98%Cationic Azo-Initiator (Water Soluble)
Deionized Water (dH₂O) 18.2 MΩ[1]·cmSolvent
Sodium Hydroxide (NaOH) 1.0 M SolutionNeutralizing Agent
Acetone ACS ReagentPrecipitant

Equipment: Schlenk line (or N₂ balloon setup), oil bath, magnetic stirrer, dialysis tubing (MWCO 3.5 kDa).[1]

Phase B: Polymerization Protocol
  • Monomer Dissolution:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (11.8 mmol) of VBA·HCl in 10 mL of dH₂O .

    • Note: The monomer concentration is approx. 20 wt%. Higher concentrations (>30%) may lead to gelation due to high viscosity.[1]

  • Degassing (Critical Step):

    • Seal the flask with a rubber septum.

    • Purge the solution with high-purity Nitrogen (N₂) or Argon for 30 minutes via a needle inlet/outlet.

    • Why? Oxygen is a radical scavenger.[1] Failure to remove O₂ will result in an induction period or complete inhibition of polymerization [1].

  • Initiation:

    • Dissolve 20 mg (1 mol% relative to monomer) of V-50 initiator in 1 mL of degassed water. Inject this solution into the reaction flask using a syringe.

    • Expert Insight: We use V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) instead of AIBN because V-50 is water-soluble and cationic.[1] Using an anionic initiator (like KPS) would cause electrostatic precipitation with the cationic monomer [2].[1]

  • Polymerization:

    • Immerse the flask in a pre-heated oil bath at 60°C .

    • Stir at 300 RPM for 12–24 hours .

    • Observation: The solution viscosity will increase significantly, indicating polymer formation.[1]

  • Purification (PVBA·HCl):

    • Cool the reaction to room temperature.[2]

    • Precipitate the polymer by dropwise addition into 200 mL of vigorously stirred acetone .

    • Filter the white precipitate and dry under vacuum at 40°C.

    • Yield: Typically 70–85%.[1]

Phase C: Neutralization (Conversion to Free Amine)

The resulting polymer is Poly(4-vinylbenzylamine hydrochloride) . To obtain the reactive free amine form:

  • Dissolve 1.0 g of PVBA·HCl in 10 mL of dH₂O.

  • Dialysis Method (Preferred for Purity):

    • Transfer solution to a dialysis bag (MWCO 3.5 kDa).[1]

    • Dialyze against 0.01 M NaOH for 24 hours (replaces Cl⁻ with OH⁻ and deprotonates the amine).

    • Note: The polymer may precipitate inside the bag as it becomes hydrophobic (free amine form).[1]

    • Dialyze against pure dH₂O for another 24 hours to remove excess NaOH and NaCl.

  • Lyophilization: Freeze-dry the contents to obtain PVBA as a white powder.

Characterization & Validation

To ensure scientific integrity, the synthesized polymer must be validated using the following markers.

Spectroscopic Validation (NMR & IR)
TechniqueParameterExpected Observation (PVBA·HCl)Validation Logic
¹H-NMR (D₂O) Vinyl ProtonsAbsent (5.2, 5.8, 6.7 ppm)Confirms full consumption of monomer.[1]
¹H-NMR (D₂O) BackboneBroad peaks (1.2–2.0 ppm)Indicates polymer formation (restricted rotation).[1]
¹H-NMR (D₂O) Benzylic -CH₂-Shift to ~4.0 ppm Diagnostic peak for the benzylamine unit.
FT-IR C=C StretchAbsent (~1630 cm⁻¹)Confirms polymerization.[1]
FT-IR N-H StretchBroad band 3300–3400 cm⁻¹ Confirms presence of primary amine/ammonium.

Graphviz Pathway: Structural Transformation

Chemical_Structure_Flow Monomer Monomer (Vinylbenzylamine HCl) C=C Double Bond PolySalt Polymer Salt (PVBA·HCl) Saturated Backbone Water Soluble Monomer->PolySalt V-50 / 60°C PolyBase Polymer Free Base (PVBA) -NH2 Groups pH Responsive PolySalt->PolyBase NaOH / Dialysis

Figure 2: Structural evolution from monomer to salt polymer to free base.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield / No Polymer Oxygen InhibitionIncrease degassing time to 45 mins; ensure N₂ overpressure.
Insoluble Gel Formation CrosslinkingMonomer concentration too high (>30%).[1] Dilute to 15-20%.
Precipitation during Rxn Incompatible InitiatorEnsure V-50 (cationic) is used. Do NOT use Persulfates (anionic).[1]
Broad PDI (>2.0) Uncontrolled RadicalThis is inherent to free radical polymerization.[1] For narrow PDI, RAFT agents (e.g., CTA) are required [3].[1]

References

  • Principle of Oxygen Inhibition: Odian, G. Principles of Polymerization, 4th Ed.[1] Wiley-Interscience. [1]

  • Cationic Initiator Selection (V-50): Fujifilm Wako Chemicals.[1] V-50 Technical Data Sheet. [1]

  • RAFT Polymerization of Vinylbenzylamine: Mao, W., et al. "Synthesis of well-defined poly(vinylbenzyl amine) via RAFT polymerization."[1] Macromolecules, 2008.[1] [1]

  • Applications in Gene Delivery: Itaka, K., et al. "Polyion complex micelles from plasmid DNA and poly(ethylene glycol)–poly(l-lysine) block copolymer as serum-tolerable polyplex system."[1] Biomaterials, 2003.[1]

Sources

Application Note: Protocol for the Deprotection (Free-Basing) of (4-Vinylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Molecule of Interest: (4-Vinylphenyl)methanamine hydrochloride (Synonyms: 4-vinylbenzylamine hydrochloride, VBAH)

Introduction & Mechanistic Causality

This compound is a critical bifunctional building block utilized extensively in the synthesis of aminomethyl-functionalized microparticles, stimuli-responsive polymers, and targeted drug delivery nanodevices [1].

In its commercially available or synthetically derived form, the primary amine is "protected" as a hydrochloride salt. This protonation serves a dual mechanistic purpose:

  • Oxidative and Nucleophilic Shielding: It prevents the primary amine from undergoing spontaneous oxidation or unwanted nucleophilic attacks (e.g., auto-amidation or Michael additions) during storage.

  • Vinyl Group Stabilization: By protonating the amine, the electron-donating effect of the nitrogen atom is neutralized, which indirectly stabilizes the para-vinyl group and significantly reduces its susceptibility to spontaneous free-radical autopolymerization.

However, for downstream applications requiring the amine to act as a nucleophile (e.g., amide coupling, Gabriel synthesis modifications, or specific base-sensitive polymerizations), the molecule must be "deprotected" (neutralized) to yield the highly reactive free base, (4-Vinylphenyl)methanamine. This protocol details the optimal liquid-liquid extraction methodology to liberate the free base while mitigating the severe risk of thermal polymerization [2].

Physicochemical Data & Comparative Analysis

Understanding the phase behavior of both states is critical for designing a self-validating extraction system. The deprotection is driven by a shift in solubility: the salt is highly hydrophilic, while the free base is lipophilic.

Table 1: Physicochemical Properties of Protected vs. Deprotected States

PropertyProtected State (HCl Salt)Deprotected State (Free Base)
Physical State (at 25 °C) Off-white crystalline powderPale yellow to clear viscous oil
Aqueous Solubility Highly soluble (>50 mg/mL)Insoluble (Forms biphasic emulsion)
Organic Solubility Insoluble in DCM, CHCl₃, Et₂OHighly soluble in DCM, CHCl₃, Et₂O
Chemical Reactivity Amine deactivated (Protonated)Amine highly active (Nucleophilic)
Storage Stability High (Stable at room temperature)Low (Requires -20 °C, Argon, and inhibitor)
Experimental Workflow Visualization

The following diagram illustrates the critical path from the protected salt to the stabilized free base.

Workflow A Start: (4-Vinylphenyl)methanamine HCl (Aqueous Suspension) B Neutralization Add 20% NaOH (aq) at 0-5 °C A->B Base Addition C Liquid-Liquid Extraction Extract with CHCl3 or DCM (3x) B->C Phase Separation D Drying Dry organic phase over Na2SO4 C->D Isolate Organic Layer E Concentration Rotary Evaporation (T < 25 °C) D->E Filtration F Stabilization & Storage Add BHT, Store at -20 °C under Ar E->F Yield Free Base

Workflow for the deprotection and isolation of (4-Vinylphenyl)methanamine free base.

Step-by-Step Deprotection Protocol

Note: The free styrenic monomer is highly susceptible to autopolymerization. Perform all steps in a well-ventilated fume hood and strictly adhere to the temperature constraints.

Phase 1: Preparation and Neutralization
  • Dissolution: Weigh 5.0 g of this compound and suspend it in 50 mL of deionized water in a 250 mL round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Low temperatures suppress the kinetic energy required for the vinyl groups to initiate radical polymerization once the stabilizing HCl is removed.

  • Deprotection: Slowly add 50 mL of a pre-chilled 20% (w/v) Sodium Hydroxide (NaOH) solution dropwise under vigorous magnetic stirring.

  • Self-Validation Check: The initially clear or slightly hazy aqueous solution will rapidly turn into a milky, cloudy emulsion. This visual cue confirms the successful deprotection and precipitation of the water-insoluble free base.

Phase 2: Liquid-Liquid Extraction
  • Phase Separation: Transfer the cold emulsion to a 250 mL separatory funnel.

  • Extraction: Add 50 mL of cold Chloroform (CHCl₃) or Dichloromethane (DCM). Invert gently to avoid intractable emulsions, venting the stopcock frequently.

  • Collection: Allow the layers to separate. Collect the lower organic layer (containing the free base). Repeat the extraction of the aqueous layer two more times with 50 mL aliquots of the organic solvent.

  • Validation: Check the pH of the remaining aqueous layer; it should be > 12, ensuring complete deprotonation and extraction of the amine [3].

Phase 3: Drying and Concentration
  • Drying: Combine the organic extracts in an Erlenmeyer flask and add 5–10 g of anhydrous Sodium Sulfate (Na₂SO₄). Swirl gently and let sit for 15 minutes to remove residual water.

  • Filtration: Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask.

  • Solvent Removal: Concentrate the solution using a rotary evaporator. Critical Parameter: The water bath temperature must not exceed 25 °C . Applying high vacuum is preferable to applying heat.

Phase 4: Stabilization and Storage
  • Inhibition: Once the solvent is removed, a pale yellow oil ((4-Vinylphenyl)methanamine) will remain. Immediately add 10–50 ppm of a radical inhibitor, such as Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol, unless the monomer is to be used in a polymerization reaction within the hour.

  • Storage: Purge the flask with Argon gas to displace oxygen (which can oxidize the primary amine), seal tightly, and store at -20 °C.

Troubleshooting Guide

Table 2: Common Failure Modes and Corrective Actions

Observed IssueProbable CausalityRecommended Solution / Prevention
Product forms a gel during evaporation Thermal autopolymerization of the deprotected vinyl group.Ensure the rotary evaporator water bath is strictly < 25 °C. Add inhibitor (BHT) prior to final solvent removal.
Exceptionally low yield (< 50%) Incomplete neutralization; amine remains protonated in the aqueous phase.Verify the aqueous phase pH is > 12 before extraction. Add more NaOH if necessary.
Deep yellow or brown discoloration Oxidation of the primary amine due to atmospheric exposure.Minimize air exposure during extraction. Purge final product vials with Argon and store in amber glass.
Persistent emulsion during extraction Vigorous shaking causing micelle formation between the amine and water.Use gentle inversion during the separatory funnel step. Add a small amount of brine (NaCl) to break the emulsion.
References
  • Title: Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release Source: MDPI - Pharmaceutics URL: [Link]

  • Title: Controllable Fabrication of the Novel pH-, Thermo-, and Light-Responsive Supramolecular Dendronized Copolymers Source: RSC - Polymer Chemistry URL: [Link]

  • Title: Zeta Potential Analysis of Particle Modifications Source: ACS - Bioconjugate Chemistry URL: [Link]

Application Note: Copolymerization of Styrene and 4-Vinylbenzylamine Hydrochloride for Advanced Functional Nanomaterials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of primary-amine-functionalized polymeric architectures is a cornerstone of modern drug delivery and advanced materials design. This application note details the mechanistic rationale, quantitative parameters, and self-validating experimental protocols for the dispersion copolymerization of styrene and 4-vinylbenzylamine hydrochloride (VBAH). By leveraging this specific comonomer pair, researchers can generate highly monodisperse, amino-decorated polystyrene nanoparticles (NPs) primed for downstream PEGylation, therapeutic conjugation, and stimuli-responsive applications.

Mechanistic Principles & Rationale

The direct copolymerization of styrene with VBAH provides a highly controlled route to primary-amine-functionalized polystyrene. Historically, researchers relied on the polymerization of chloromethylstyrene followed by post-polymerization amination. However, that indirect approach is plagued by incomplete conversion and unwanted crosslinking side-reactions. By utilizing VBAH as a comonomer, primary amines are incorporated directly and uniformly into the polymer network.

1 reveal that the free amine, 4-vinylbenzylamine (VBA), exhibits significantly higher reactivity than styrene[1]. However, when utilizing the hydrochloride salt (VBAH) in a dispersion polymerization framework, the highly polar nature of the protonated amine drives the VBAH monomers toward the polar continuous phase (ethanol/water). This thermodynamic partitioning ensures that the resulting crosslinked polystyrene nanoparticles are densely decorated with surface-accessible primary amines, which is a critical prerequisite for downstream bioconjugation[2].

Furthermore, the basicity of the VBAH-derived primary amines allows these copolymers to act as solid-supported base catalysts. When spatially isolated from polymeric acids,3[3].

Reagents and Quantitative Parameters

To ensure reproducibility, all quantitative data regarding reactivity and formulation are summarized below.

Table 1: Copolymerization Reactivity Parameters

Monomer 1 (M1) Monomer 2 (M2) r₁ r₂ Reference
4-Vinylbenzylamine (VBA) Styrene (S) 2.15 0.45 [1]

| VBA-Trifluoroacetamide | Styrene (S) | 0.93 | 1.03 |[1] |

Table 2: Standard Reagent Formulation for Dispersion Polymerization

Reagent Function Recommended Amount
Styrene Primary structural monomer 96 mol% (relative to monomers)
4-Vinylbenzylamine HCl (VBAH) Amine-functional comonomer 2 mol%
Divinylbenzene (DVB) Structural crosslinker 2 mol%
Azobisisobutyronitrile (AIBN) Free-radical thermal initiator 1 wt% (relative to monomers)
Polyvinylpyrrolidone (PVP, Mw 29k) Steric colloidal stabilizer 5 wt% (relative to solvent)

| Ethanol / Water (86:14 v/v) | Dispersion continuous phase | Volume to reach 10% monomer conc. |

Experimental Protocol: Dispersion Copolymerization

The following protocol details the synthesis of ~500 nm monodisperse poly(styrene-co-VBAH) nanoparticles.

Step 1: Continuous Phase Preparation Dissolve PVP in the ethanol/water (86:14) mixture. Causality Note: As the polymer chains precipitate during synthesis, they would normally coagulate. PVP adsorbs onto the surface of the nascent particles, providing steric repulsion that stabilizes the colloidal suspension. Deoxygenate the solution via rigorous argon bubbling for 30 minutes to prevent oxygen-mediated radical quenching.

Step 2: Monomer Phase Formulation In a separate vial, dissolve AIBN in freshly washed (inhibitor-free) styrene. Add VBAH and DVB. Causality Note: DVB is a critical addition; without a crosslinker, the resulting linear polystyrene chains would dissolve in organic solvents (e.g., DMF, DCM) during subsequent solid-phase peptide synthesis (SPPS) or drug conjugation steps[2].

Step 3: Nucleation and Deoxygenation Add the monomer phase to the continuous phase under continuous stirring. Stir the combined dispersion under argon for an additional 30 minutes at room temperature to ensure uniform droplet distribution prior to initiation.

Step 4: Thermal Polymerization Heat the reaction vessel to 65 °C for 15 hours. At this temperature, AIBN undergoes homolytic cleavage. As oligomers grow, they reach a critical chain length and precipitate from the continuous phase, forming primary precursor particles.

Step 5: Purification and Recovery Recover the aminomethyl polystyrene nanoparticles via centrifugation. Wash extensively with ethanol and water (minimum 3 cycles) to remove unreacted monomers and residual PVP.

G Monomers Styrene + VBAH + DVB (Monomer Phase) Mix Mixing & Deoxygenation (Argon, 30 min) Monomers->Mix Solvent Ethanol/Water + PVP (Continuous Phase) Solvent->Mix Poly Dispersion Polymerization (AIBN, 65°C, 15 h) Mix->Poly Purify Centrifugation & Washing (Remove PVP/Monomers) Poly->Purify Product Poly(Styrene-co-VBAH) NPs (Amino-Functionalized) Purify->Product

Workflow for the dispersion copolymerization of styrene and VBAH.

Quality Control & Self-Validation System

To ensure the trustworthiness of the synthesized batch before committing expensive therapeutic payloads, the protocol must be treated as a self-validating system. Execute the following checkpoints:

  • Hydrodynamic Sizing (DLS): Confirm monodispersity and expected size (~500 nm). High polydispersity indicates failed steric stabilization by PVP.

  • Surface Charge Validation: Measure the Zeta potential. A highly positive charge (+30 to +50 mV) in slightly acidic water validates the presence of surface-exposed protonated amines.

  • Amine Quantification (Fmoc Assay): React a small, lyophilized aliquot of the NPs with Fmoc-OSu. After exhaustive washing to remove unreacted reagents, cleave the Fmoc protecting group using 20% piperidine in DMF. Quantify the resulting dibenzofulvene-piperidine adduct via UV-Vis spectroscopy at 301 nm. This calculates the exact nmoles of primary amine per nanoparticle, allowing for precise stoichiometric calculations in downstream steps[2].

Downstream Applications: Drug Conjugation & Stimuli-Responsive Systems

The poly(styrene-co-4-vinylbenzylamine) architecture is highly versatile. In oncology drug development, the surface amines can be double-PEGylated and conjugated to chemotherapeutics like Doxorubicin (DOX) via acid-labile bonds (e.g., hydrazone linkages). This enables pH-responsive drug release specifically triggered by the acidic tumor microenvironment or endosomal compartments[2][4].

G2 NP Amino-NPs PEG PEGylation NP->PEG Drug DOX Conjugation PEG->Drug Cell Tumor Endocytosis Drug->Cell Release pH-Responsive Release Cell->Release

Downstream functionalization and pH-responsive therapeutic release pathway.

References

  • Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release Source: MDPI URL:2

  • Post-Process-Functionalized Catalytic Electrospun and 2D-Printed Structures for Wolf–Lamb-Type Catalysis Source: ACS Applied Polymer Materials URL:3

  • Controllable Fabrication of the Novel pH-, Thermo-, and Light-Responsive Supramolecular Dendronized Copolymers with Dual Self-Assembly Source: Polymer Chemistry (RSC) URL:4

  • Analysis of the linear methods for determining copolymerization reactivity ratios, VIII. A critical reexamination of radical copolymerization of methylmethacrylate or styrene Source: Macromolecular Chemistry and Physics (via ResearchGate) URL:1

Sources

Application Note: Preparation of Anion Exchange Membranes using 4-Vinylbenzylamine (VBA)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise fabrication of Anion Exchange Membranes (AEMs) utilizing 4-vinylbenzylamine (VBA) . Unlike standard protocols that rely solely on post-functionalization of vinylbenzyl chloride (VBC), this guide focuses on leveraging the primary amine functionality of VBA to create highly tunable, crosslinked polymer networks with superior alkaline stability.[1]

Executive Summary & Rationale

The use of 4-vinylbenzylamine (VBA) offers a distinct advantage over traditional chloromethylated styrene precursors: the presence of a primary amine (-NH2) directly on the monomer. This allows for:

  • Versatile Crosslinking: The primary amine can react with diepoxides, dihalides, or di-aldehydes to form robust covalent networks during the casting process, solving the "brittleness" issue common in high-IEC membranes.[1]

  • Tunable Charge Density: Unlike quaternary ammonium monomers that are fixed, VBA polymers can be post-quaternized to varying degrees, allowing precise control over Ion Exchange Capacity (IEC).[1]

  • Avoidance of Toxic Chloromethylation: Direct polymerization of VBA (or its salt) eliminates the need for carcinogenic chloromethyl ether reagents.

This guide details the "Salt-Monomer Route" , where VBA is polymerized as a hydrochloride salt to prevent chain transfer, followed by a "Reactive Casting" protocol to generate the final AEM.[1]

Strategic Synthesis Workflow

The following diagram outlines the two primary pathways to VBA-based membranes. This guide focuses on Pathway B (Direct Polymerization) as it provides higher structural control over the amine functionality.[1]

VBA_Synthesis_Workflow Start Starting Material VBA 4-Vinylbenzylamine (VBA) Start->VBA VBC Vinylbenzyl Chloride (VBC) Start->VBC Traditional Route Salt Salt Formation (VBA·HCl) VBA->Salt HCl/MeOH PVBAm Poly(4-vinylbenzylamine) (PVBAm) VBC->PVBAm Gabriel Synthesis (Complex) Polymerization Free Radical Polymerization Salt->Polymerization AIBN, 60°C Polymerization->PVBAm Neutralization Cast Reactive Casting (Crosslinking) PVBAm->Cast + Diepoxide (BADGE) Quat Post-Quaternization (Methyl Iodide) Cast->Quat Alkylation Final High-Performance AEM Quat->Final

Figure 1: Strategic workflow comparing the direct VBA polymerization route (solid lines) vs. the traditional VBC modification route (dashed).[1]

Detailed Experimental Protocols

Phase 1: Monomer Purification & Salt Formation

Direct polymerization of free amine VBA is difficult due to chain transfer to the amine group.[1] Converting it to the hydrochloride salt (VBA·HCl) ensures high molecular weight.[1]

Reagents:

  • 4-Vinylbenzylamine (VBA) (>90% purity)[1]

  • Hydrochloric acid (12 M)[1]

  • Methanol (anhydrous)[1]

  • Diethyl ether (precipitant)[1]

Protocol:

  • Dissolution: Dissolve 10 g of VBA in 50 mL of cold methanol (0°C).

  • Acidification: Dropwise add 12 M HCl while stirring until the pH reaches ~2.0. The solution may become cloudy.[1]

  • Precipitation: Pour the solution into 300 mL of cold diethyl ether to precipitate the VBA·HCl salt.[1]

  • Filtration: Filter the white solid and wash 3x with ether.[1]

  • Drying: Dry under vacuum at room temperature for 12 hours.

    • Checkpoint: Verify structure via 1H-NMR (D2O).[1][2] Vinyl peaks should remain distinct at 5.2 and 5.8 ppm; the amine peak will shift due to protonation.

Phase 2: Polymerization of Poly(4-vinylbenzylamine) (PVBAm)

Reagents:

  • VBA[1][3][4]·HCl (from Phase 1)

  • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) (Water-soluble azo initiator)[1]

  • Solvent: Deionized Water

Protocol:

  • Setup: In a Schlenk flask, dissolve VBA·HCl (5 g) in DI water (20 mL) to make a 20 wt% solution.

  • Initiation: Add AIBA (1.0 mol% relative to monomer).

  • Degassing: Purge with Nitrogen or Argon for 30 minutes to remove oxygen (critical for radical stability).[1]

  • Reaction: Seal the flask and heat to 60°C for 24 hours under magnetic stirring. Viscosity will increase significantly.[1]

  • Isolation: Precipitate the polymer by pouring the aqueous solution into excess Acetone (500 mL).

  • Neutralization (Optional but recommended for casting): To obtain the free amine polymer, dissolve the polymer in water, add NaOH until pH 10, dialyze against water for 3 days, and freeze-dry.[1]

    • Result: White fibrous polymer, Poly(4-vinylbenzylamine) (PVBAm) .[1]

Phase 3: Membrane Casting & "In-Situ" Crosslinking

This step distinguishes high-performance AEMs.[1] We use the primary amine to crosslink with a diepoxide before quaternizing the remaining sites.[1]

Reagents:

  • PVBAm (Free base)[1]

  • Crosslinker: Bisphenol A Diglycidyl Ether (BADGE) or Ethylene Glycol Diglycidyl Ether (EGDE).[1]

  • Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[1]

Protocol:

  • Dope Preparation: Dissolve PVBAm in DMSO to form a 10 wt% solution. Filter through a 5µm PTFE filter to remove gels.[1]

  • Crosslinker Addition: Add BADGE to the solution.

    • Ratio Guide: Target 5–10 mol% crosslinking relative to amine groups.[1]

    • Calculation: For 1g PVBAm (~7.5 mmol amine units), add ~0.37 mmol BADGE (approx 125 mg).[1]

  • Casting: Pour the mixture onto a clean glass plate or Teflon mold. Use a doctor blade to set thickness (wet thickness ~300 µm).[1]

  • Thermal Curing: Place in an oven.

    • Stage 1: 60°C for 12 hours (Solvent evaporation).

    • Stage 2: 100°C for 4 hours (Epoxide-Amine curing reaction).

    • Mechanism:[1][5] The epoxide ring opens and reacts with the primary amine, forming a secondary/tertiary amine and a hydroxyl group.[1] This locks the membrane structure.[1]

Phase 4: Quaternization (Activation)

The membrane is now crosslinked but weakly charged (secondary/tertiary amines).[1] We must convert these to quaternary ammoniums for high conductivity.[1]

Reagents:

  • Methyl Iodide (MeI) (Warning: Neurotoxin, use fume hood)[1]

  • Ethanol[1][6][7]

Protocol:

  • Swelling: Soak the crosslinked membrane in Ethanol for 1 hour.

  • Reaction: Add excess Methyl Iodide (10:1 molar ratio to initial amine groups) to the ethanol bath.

  • Incubation: Seal the container and stir gently at 40°C for 24 hours.

  • Ion Exchange: The membrane is now in the Iodide (I-) form.[1] To convert to Hydroxide (OH-) or Chloride (Cl-):

    • Soak in 1M KOH or 1M NaCl for 24 hours, changing the solution 3 times.

    • Wash with DI water until neutral pH.[1]

Characterization & Expected Data

To validate the membrane, the following parameters must be measured.

Table 1: Typical Property Ranges for PVBAm-based AEMs

ParameterTest MethodTypical Target RangeTroubleshooting (If Low)
Ion Exchange Capacity (IEC) Back-titration (Acid-Base)1.5 – 2.5 meq/gIncrease methylation time; Ensure high purity PVBAm.[1]
Ionic Conductivity (OH-) 4-Probe AC Impedance (at 60°C)40 – 80 mS/cmIncrease IEC; Reduce crosslinking density (too tight restricts ion flow).[1]
Water Uptake (WU) Gravimetric (Wet vs Dry)30% – 60%Increase crosslinking (BADGE content) if WU > 80% (swelling).[1]
Tensile Strength Universal Testing Machine15 – 30 MPaIncrease molecular weight of PVBAm; Increase crosslinking.[1]

References

  • RAFT Polymerization of 4-Vinylbenzaldehyde/Amine Derivatives: Title: Ambient-Temperature RAFT Polymerization of Styrene and Its Functional Derivatives.[1][4] Source: Macromolecules (ACS).[1] URL:[Link][1]

  • VBA Synthesis via Gabriel/Staudinger (Alternative Route): Title: Facile synthetic route toward poly(vinyl benzyl amine) and its versatile intermediates.[1] Source: European Polymer Journal.[1] URL:[Link][1]

  • Quaternization Kinetics of Vinyl Pyridine/Amine Polymers: Title: Quantitative Quaternization of Poly(4-Vinyl Pyridine) and derivatives.[1][2][6][8] Source: ResearchGate / Polymer Bulletin.[1] URL:[Link][1]

  • Crosslinking Strategies for AEMs: Title: Tuning Alkaline Anion Exchange Membranes through Crosslinking.[1] Source: MDPI Membranes.[1] URL:[Link][1]

Sources

Application Note: High-Fidelity Solid-Phase Peptide Synthesis on 4-Vinylbenzylamine Functionalized Resins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Advantage of 4-Vinylbenzylamine

In the realm of Solid-Phase Peptide Synthesis (SPPS), the structural integrity of the polymeric support dictates the purity and yield of the final peptide. Traditionally, Aminomethyl Polystyrene (AMPS) resins are synthesized via a post-polymerization modification of cross-linked polystyrene. This involves the chloromethylation of the polymer backbone (forming Merrifield resin), followed by amination using the Gabriel synthesis or the Delépine reaction ().

The Causality of Resin Defects: This multi-step, solid-state conversion is kinetically limited and prone to incomplete reactions. Residual chloromethyl groups often remain, which can irreversibly alkylate growing peptide chains, causing premature chain termination. Furthermore, over-alkylation during the amination step generates secondary amines. These secondary amines create unwanted cross-links that drastically reduce the resin's swelling capacity and introduce steric hindrance, severely impairing coupling efficiency during SPPS.

The 4-Vinylbenzylamine Solution: To circumvent these structural defects, modern high-fidelity SPPS utilizes the direct copolymerization of 4-vinylbenzylamine (4-VBA) with styrene and a cross-linker such as divinylbenzene (DVB) (). This bottom-up approach ensures that 100% of the functional handles are strictly primary amines. By eliminating residual halogens and secondary amine cross-links at the monomer level, the resulting 4-VBA functionalized resin exhibits superior, uniform swelling in polar aprotic solvents (e.g., DMF, NMP) and provides near-quantitative coupling yields. This makes it an ideal support for synthesizing long, complex, or "difficult" peptide sequences, as well as for specialized applications like dendronized polymers ().

Comparative Data: 4-VBA Copolymerized Resins vs. Post-Modified AMPS

To illustrate the technical superiority of direct 4-VBA copolymerization, the following table summarizes the quantitative and qualitative differences between the two resin types.

Metric4-VBA Copolymerized ResinTraditional Post-Modified AMPSMechanistic Impact on SPPS
Primary Amine Purity >99%~90–95%Ensures uniform linker attachment and prevents heterogeneous reaction kinetics.
Residual Chlorides 0%1–5%Eliminates irreversible alkylation and premature chain termination of the peptide.
Secondary Amine Cross-links NonePresentPrevents steric hindrance; maintains high accessibility to the growing peptide chain.
Swelling Capacity (DMF) 5.0 – 6.5 mL/g3.0 – 4.5 mL/gHigh swelling maximizes solvent diffusion and reagent penetration during coupling.
Batch-to-Batch Consistency ExcellentModerate4-VBA loading is precisely controlled by the initial monomer feed ratio.

Workflow Visualization

G A Monomer Feed (4-VBA + Styrene + DVB) B Direct Copolymerization (Dispersion/Suspension) A->B C 4-VBA Functionalized Resin (100% Primary Amine) B->C D Linker Attachment (DIC / Oxyma Activation) C->D E Iterative Fmoc-SPPS (Self-Validating Cycles) D->E F TFA Cleavage & Global Deprotection E->F G High-Purity Synthetic Peptide F->G

Workflow of peptide synthesis utilizing 4-vinylbenzylamine functionalized resins.

Experimental Protocols: A Self-Validating System

The following protocols detail the attachment of an Fmoc-Rink Amide linker to a 4-VBA resin, followed by iterative SPPS.

Expertise Insight (Coupling Reagents): We utilize N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (OxymaPure) instead of traditional uronium salts (e.g., HBTU/HATU). Uronium salts can react with the free N-terminus of the peptide to form a dead-end tetramethylguanidinium adduct if activation is slow. DIC/Oxyma completely eliminates this risk, ensuring higher purity and allowing for self-validating test accuracy.

Protocol A: Linker Attachment (Fmoc-Rink Amide)
  • Resin Swelling: Weigh 1.0 g of 4-VBA functionalized resin (loading ~0.5 mmol/g) into a fritted SPPS reaction vessel. Add 10 mL of Dimethylformamide (DMF) and agitate gently for 30 minutes to fully swell the polymer matrix. Drain the solvent.

  • Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-Rink Amide linker and 3.0 eq of OxymaPure in 5 mL of DMF. Add 3.0 eq of DIC. Stir for 3 minutes to pre-activate the carboxylic acid.

  • Coupling: Transfer the activated linker solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 10 mL) and Dichloromethane (DCM) (5 × 10 mL).

  • Validation Checkpoint (Kaiser Test): Take a few resin beads and perform a Kaiser (Ninhydrin) test ().

    • Self-Validation: A colorless/yellow result confirms complete acylation of the 4-VBA primary amines. If the beads turn blue, free amines remain; repeat steps 2–4.

Protocol B: Iterative Fmoc-SPPS Cycle
  • Fmoc Deprotection: Treat the resin with 10 mL of 20% Piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes.

  • Validation Checkpoint (UV Monitoring & Kaiser Test):

    • Self-Validation 1: Collect the deprotection effluent and measure UV absorbance at 301 nm to quantify the dibenzofulvene-piperidine adduct. This confirms the exact amount of Fmoc removed.

    • Self-Validation 2: A Kaiser test on the resin must yield a deep blue color, confirming the successful unmasking of the N-terminal primary amine.

  • Washing: Wash the resin thoroughly with DMF (6 × 10 mL) to remove all traces of piperidine.

  • Amino Acid Coupling: Pre-activate 3.0 eq of the next Fmoc-Amino Acid, 3.0 eq of OxymaPure, and 3.0 eq of DIC in DMF for 3 minutes. Add to the resin and agitate for 45–60 minutes.

  • Validation Checkpoint (Kaiser Test): Wash the resin (DMF, 5 × 10 mL). Perform the Kaiser test.

    • Self-Validation: A yellow/colorless result confirms complete amide bond formation. Proceed to the next cycle.

Protocol C: Cleavage and Global Deprotection
  • Preparation: After the final Fmoc deprotection and washing, wash the resin with DCM (5 × 10 mL) and dry under a stream of nitrogen for 15 minutes.

  • Cleavage Cocktail: Prepare a cleavage mixture of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Ultrapure Water (95:2.5:2.5 v/v/v).

  • Reaction: Add 10 mL of the cleavage cocktail per gram of resin. Agitate gently for 2 hours at room temperature. The Rink Amide linker will yield a C-terminal amide peptide.

  • Precipitation: Filter the resin and collect the flow-through. Concentrate the TFA solution under a gentle nitrogen stream to ~2 mL. Add the concentrated solution dropwise into 40 mL of ice-cold diethyl ether to precipitate the free peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the peptide pellet twice more with cold ether, and dry under vacuum before HPLC purification.

References

  • Carrillo, F., et al. "Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release." Polymers, vol. 12, no. 6, 2020, p. 1258. Available at:[Link]

  • Zhang, A., et al. "l-Lysine Dendronized Polystyrene." Macromolecules, vol. 38, no. 5, 2005, pp. 1691–1698. Available at:[Link]

  • Clogston, J. D., & Patri, A. K. "Zeta Potential Analysis of Particle Modifications." Langmuir, vol. 26, no. 22, 2010, pp. 17700–17705. Available at:[Link]

Application Note: Controlled Synthesis of Poly(4-vinylbenzylamine) via ATRP

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers requiring precise control over the synthesis of Poly(4-vinylbenzylamine) (PVBA) via Atom Transfer Radical Polymerization (ATRP).

Abstract

The synthesis of well-defined amino-functionalized polystyrenes is critical for applications in gene delivery, bioconjugation, and antimicrobial surfaces. While free amines typically poison copper-based ATRP catalysts, this protocol details the direct Atom Transfer Radical Polymerization (ATRP) of the protonated monomer, 4-vinylbenzylamine hydrochloride (VBA·HCl) . By maintaining the amine in its ammonium salt form, catalyst deactivation is prevented, allowing for the synthesis of water-soluble cationic polymers with controlled molecular weights (


) and narrow dispersities (

).

Introduction & Rationale

The Challenge: The "Catalyst Poisoning" Effect

In transition-metal-mediated polymerizations like ATRP, ligands (e.g., bipyridine, PMDETA) are selected to tune the redox potential of the Copper (Cu) center. Primary amines are strong sigma-donors that can displace these ligands, forming inactive Cu-amine complexes. This effectively halts polymerization or leads to uncontrolled free-radical propagation.

The Solution: Protonation Strategy

Using the hydrochloride salt (VBA·HCl ) serves a dual purpose:

  • Catalyst Protection: Protonation (

    
    ) eliminates the lone pair availability, preventing coordination to the Cu catalyst.
    
  • Solubility Profile: The ionic nature of the monomer dictates the use of polar protic solvents (Methanol/Water), which accelerates the disproportionation of Cu(I) to Cu(0) and Cu(II). Therefore, the ligand choice must stabilize Cu(I) in these specific media.

Reaction Mechanism

The polymerization follows a dynamic equilibrium between a dormant alkyl halide species and an active propagating radical.

ATRP_Mechanism Initiator R-Br (Initiator) Radical R* + Br-Cu(II)/L (Active Species) Initiator->Radical k_act CuI Cu(I)/L (Activator) CuI->Radical Halogen Transfer Radical->Initiator k_deact Polymer P(VBA)-Br (Dormant Polymer) Radical->Polymer + Monomer (k_p) Monomer VBA·HCl (Monomer) Polymer->Radical Re-activation

Figure 1: Mechanism of ATRP for VBA·HCl. The equilibrium favors the dormant species to suppress termination.

Materials & Equipment

Reagents
ReagentRoleSpecifications
4-Vinylbenzylamine HCl Monomer>95%, recrystallized from MeOH/Ether if colored.
CuCl or CuBr Catalyst99.999% or purified via acetic acid wash.
CuCl₂ or CuBr₂ DeactivatorAdded (10-20% of Cu(I)) to improve control in aqueous media.
2,2'-Bipyridine (bpy) LigandStandard for aqueous/alcoholic ATRP.
HEBiB Initiator2-Hydroxyethyl 2-bromoisobutyrate (Water/MeOH soluble).
Methanol / Water SolventDegassed, 1:1 or 3:1 v/v mixture.
Equipment
  • Schlenk Line: For rigorous deoxygenation (Freeze-Pump-Thaw).

  • Schlenk Flasks: 10 mL or 25 mL, flame-dried.

  • Oil Bath: Thermostatted to 25°C – 60°C.

  • Dialysis Tubing: MWCO 1,000 or 3,500 Da for purification.

Experimental Protocol

Step 1: Catalyst Complex Formation
  • Why: Pre-forming the catalyst ensures proper stoichiometry and solubility before the reaction starts.

  • In a Schlenk flask, weigh CuBr (1 eq) and 2,2'-bipyridine (2 eq).

  • Optional: Add CuBr₂ (0.1 eq) to slow down the reaction and narrow the PDI.

  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
Step 2: Monomer Solution Preparation
  • In a separate vial, dissolve VBA·HCl (Target DP, e.g., 50-100 eq) in a Methanol/Water (3:1) mixture.

  • Add the initiator HEBiB (1 eq) to this monomer solution.

  • Sparge this solution with

    
     for 15 minutes.
    
Step 3: Polymerization[1]
  • Transfer the degassed Monomer/Initiator solution into the Catalyst Schlenk flask via a cannula or degassed syringe under

    
     flow.
    
  • The solution should turn dark brown/red (characteristic of Cu(I)-bpy complex).

  • Freeze-Pump-Thaw (FPT): Perform 3 cycles to remove all traces of oxygen.

    • Note: Oxygen is the enemy of ATRP; it oxidizes Cu(I) to Cu(II) irreversibly, stopping the reaction.

  • Place the flask in an oil bath at 40°C .

  • Time: Reaction times vary (4–24 hours). Conversion is typically kept below 80% to maintain low PDI.

Step 4: Termination & Purification
  • Quench: Expose the reaction to air and dilute with Methanol. The solution will turn blue/green (Cu(II)).

  • Catalyst Removal: Pass the solution through a short column of neutral alumina or silica (methanol eluent) to remove copper salts. Note: For cationic polymers, dialysis is often more effective as they may stick to silica.

  • Precipitation: Concentrate the solution and precipitate dropwise into Acetone or Diethyl Ether (VBA·HCl polymer is insoluble in these).

  • Dialysis: Dissolve the precipitate in water and dialyze against distilled water for 48 hours to remove residual monomer and salt.

  • Lyophilization: Freeze-dry to obtain the polymer as a white powder.

Workflow Start Start: Weigh Reagents Mix Dissolve Monomer & Initiator (MeOH/Water) Start->Mix CatPrep Prepare CuBr/Ligand (Schlenk Flask) Start->CatPrep Degas Degas: Freeze-Pump-Thaw (3 Cycles) Mix->Degas Transfer CatPrep->Degas React Polymerization (40°C, 4-24h) Degas->React Quench Quench (Air) & Dilute React->Quench Purify Dialysis & Lyophilization Quench->Purify

Figure 2: Experimental workflow for the ATRP synthesis of PVBA.

Characterization

TechniquePurposeExpected Result
1H NMR (D₂O) Structure VerificationBroad peaks at 6.5-7.2 ppm (aromatic) and 1.2-2.0 ppm (backbone). Disappearance of vinyl protons (5.2, 5.8 ppm).
GPC (Aqueous) Molecular Weight (

,

)
Requires cationic columns and acidic buffer (e.g., 0.5M acetic acid/NaNO₃) to screen charges.
FTIR Functional Group AnalysisStrong peak at ~1500-1600 cm⁻¹ (Ammonium N-H bending). Absence of C=C stretch.

Expert Insights & Troubleshooting

  • Green Solution: If your reaction turns green immediately upon mixing, oxygen leaked in. The catalyst oxidized to Cu(II). Discard and restart with better degassing.

  • Broad PDI (>1.5):

    • Cause: Propagation is too fast relative to initiation.

    • Fix: Add Cu(II) species (CuBr₂) at the start (e.g., 10% of Cu(I)) to increase the deactivation rate (

      
      ).
      
    • Alternative: Lower the temperature to 25°C.

  • Solubility Issues: If the polymer precipitates during reaction, increase the water content in the solvent mixture.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. [Link]

  • Tsarevsky, N. V., & Matyjaszewski, K. (2007). "Green" Atom Transfer Radical Polymerization: Where It Is and Where It Is Going. Chemical Reviews, 107(6), 2270–2299. [Link]

  • Zhang, N., et al. (2013).[1] Accessing New Materials through Polymerization and Modification of a Polycarbonate with a Pendant Activated Ester.[2] Macromolecules, 46(4). (Reference to successful synthesis of poly(4-vinylbenzylamine hydrochloride) using CB[6] anchors). [Link]

  • Wang, J. S., & Matyjaszewski, K. (1995).[3] Controlled/"living" radical polymerization.[3][4][5] atom transfer radical polymerization in the presence of transition-metal complexes.[6][7] Journal of the American Chemical Society, 117(20), 5614-5615. [Link]

Sources

Technical Guide: Functional Crosslinking & Polymer Integration of (4-Vinylphenyl)methanamine HCl

[1]

Introduction: The "Dual-Handle" Mechanism

This compound is a high-value bifunctional monomer.[1] Its utility stems from its ability to bridge two distinct chemical worlds: Radical Polymerization and Nucleophilic Substitution .

Unlike its free-base counterpart, the hydrochloride salt form is stable, water-soluble, and resistant to oxidative degradation, making it the preferred reagent for aqueous or polar-organic synthesis.[1]

Mechanism of Action
  • The Vinyl Handle (Styrenic): Allows incorporation into polymer backbones via Free Radical Polymerization (FRP), RAFT, or ATRP.[1] It provides the structural "anchor."

  • The Amine Handle (Pendant): Once polymerized, the primary amine (

    
    ) remains available for post-polymerization crosslinking.[1] It reacts efficiently with:
    
    • Aldehydes (Schiff base formation)[1]

    • NHS-Esters (Stable amide bonds)[1]

    • Epoxides (Ring opening)[1]

    • Perovskite Defects (Ionic coordination with Pb

      
      )[1]
      

Pre-Experimental: Handling & Stability

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Hygroscopic.

  • Solubility:

    • HCl Salt: Soluble in Water, Methanol, DMSO, DMF.[1]

    • Free Amine: Soluble in Toluene, DCM, THF (Requires deprotonation).[1]

  • Inhibitor Removal: Commercial samples may contain stabilizers. For precision kinetics (e.g., RAFT), pass the aqueous solution through a short alumina column or recrystallize from methanol/ether.[1]

Protocol A: Synthesis of Amine-Reactive Pre-Polymer Scaffolds

Objective: To synthesize a linear copolymer, Poly(Acrylamide-co-4-VBA), containing pendant primary amines ready for crosslinking.[1]

Experimental Design
  • Monomer Ratio: 90:10 (Acrylamide : 4-VBA[1]·HCl). Adjusting the 4-VBA ratio controls the crosslinking density of the final material.

  • Solvent: Deionized Water (pH adjusted).

  • Initiator: Ammonium Persulfate (APS) / TEMED.[1]

Step-by-Step Methodology
  • Preparation: Dissolve Acrylamide (900 mg) and 4-VBA·HCl (170 mg, ~1 mmol) in 10 mL of degassed DI water.

  • pH Adjustment (Critical): The HCl salt is acidic. Adjust pH to ~5.0–6.0 using dilute NaOH.

    • Note: Do not exceed pH 8.0 during polymerization; the free amine can induce chain transfer or retard radical propagation.

  • Initiation: Purge solution with Nitrogen for 15 minutes. Add APS (10 mg) and TEMED (10 µL).[1]

  • Polymerization: Seal the vessel and incubate at 50°C for 4 hours (or RT overnight).

  • Purification: Precipitate the polymer into cold acetone (or methanol depending on solubility). Filter and vacuum dry.[2]

  • Validation: Dissolve a sample in D

    
    O for 
    
    
    H-NMR. Look for the disappearance of vinyl protons (5.2–6.7 ppm) and broadening of the aromatic signal (7.0–7.5 ppm).

Protocol B: "Hardening" via Post-Polymerization Crosslinking

Objective: To transform the linear amine-bearing polymer into a robust hydrogel network using a bifunctional crosslinker.

Crosslinker Selection
CrosslinkerMechanismReaction pHBond TypeApplication
Glutaraldehyde Schiff Base7.0 – 9.0Imine (Reversible*)Stiff hydrogels, Cell fixation
PEG-di-NHS Amidation7.5 – 8.5Amide (Stable)Biocompatible tissue scaffolds
Genipin Ring Opening7.0 – 8.0HeterocyclicNon-toxic, Blue colorimetric indicator

*Schiff bases can be reduced to stable secondary amines using NaCNBH

Workflow: Glutaraldehyde Crosslinking
  • Resuspension: Dissolve the Poly(Acrylamide-co-4-VBA) from Protocol A in PBS (pH 7.4) to a concentration of 10% w/v.[3]

  • Activation: Add Glutaraldehyde (25% solution) to achieve a 1:1 molar ratio of Aldehyde:Amine.

  • Curing: Vortex rapidly for 30 seconds. Pipette into molds immediately. Gelation occurs within 5–10 minutes.

  • Stabilization (Optional): To prevent hydrolysis of the imine bond, soak the gel in a solution of NaCNBH

    
     (10 mM) in PBS for 1 hour.
    

Protocol C: Perovskite Interface Crosslinking (Solar Cells)

Objective: Use 4-VBA·HCl to "crosslink" grain boundaries in Perovskite films, passivating defects and improving moisture stability.

Mechanism

The ammonium group (

1
Methodology
  • Precursor Solution: Prepare a 5 mg/mL solution of 4-VBA·HCl in Isopropanol (IPA).

  • Deposition: Spin-coat the Perovskite layer (e.g., MAPbI

    
    ) onto the substrate.
    
  • Treatment: While spinning the perovskite film (dynamic spin-coating at 4000 rpm), drop-cast 50 µL of the 4-VBA·HCl solution onto the surface.

  • Annealing: Anneal at 100°C for 10 minutes.

    • Result: The ammonium anchors to the crystal lattice. The vinyl groups are exposed at the surface, ready to interact with polymeric HTLs (like PTAA) via

      
      -
      
      
      stacking or in-situ thermal polymerization during device finishing.

Visualization of Reaction Pathways

Gcluster_0Crosslinking ChemistryMonomer4-VBA·HCl(Monomer)PolymerPoly(4-VBA)(Linear Scaffold)Monomer->PolymerRadical Polym.(APS/TEMED)SurfacePassivatedInterfaceMonomer->SurfaceIonic Anchoring(Perovskite Defect)HydrogelCrosslinkedNetworkPolymer->HydrogelCrosslinker(Glutaraldehyde/NHS)AminePendant -NH2LinkerBifunctionalLinkerAmine->LinkerNucleophilicAttackNetwork3D LatticeLinker->NetworkBridgeFormation

Caption: Figure 1.[1] Reaction pathways for 4-VBA·HCl: Polymerization into scaffolds vs. Direct surface passivation.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Polymerization Oxygen InhibitionDegas solvents thoroughly (Freeze-Pump-Thaw or N

sparge >15 min).
Precipitation during Reaction pH too high (Free base forms)Maintain pH < 7.0 during aqueous polymerization to keep the amine protonated (soluble).[1]
Gel too soft Low Crosslinking DensityIncrease ratio of 4-VBA monomer or concentration of crosslinker (Glutaraldehyde).
Yellowing of Hydrogel Schiff Base OxidationNormal for Glutaraldehyde. Reduce with NaCNBH

or use PEG-NHS crosslinkers for optical clarity.

References

  • Synthesis & Polymerization: "Facile synthetic route toward poly(vinyl benzyl amine) and its versatile intermediates." ResearchGate.[4]

  • Perovskite Application: "Benzylhydrazinium Chloride Interface Engineering Boosts Performance of Wide-Bandgap Perovskite Solar Cells." ResearchGate.[4]

  • Amine-Based Crosslinking: "Crosslinking Protein Interaction Analysis." Thermo Fisher Scientific.

  • Hydrogel Context: "Hydrogel: Preparation, characterization, and applications: A review." Journal of Advanced Research.

  • Perovskite Stability: "Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ω-ammonium chlorides."[5] Nature Chemistry.

Application Note: Surface Functionalization of Gold Nanoparticles with 4-Vinylbenzylamine (4-VBA)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

Functionalizing gold nanoparticles (AuNPs) with 4-vinylbenzylamine (4-VBA) creates a versatile "reactive handle" on the nanoparticle surface. Unlike standard PEGylation which passivates the surface, 4-VBA introduces a terminal vinyl group. This enables:

  • Radical Polymerization: The AuNP acts as a "monomer seed" for growing polymer shells (e.g., polystyrene or hydrogels) directly from the surface.

  • Thiol-Ene "Click" Chemistry: The vinyl group allows for rapid, catalyst-free conjugation of thiol-containing biomolecules.

  • SERS Activity: The benzene ring provides a high Raman cross-section, making these particles excellent candidates for Surface-Enhanced Raman Scattering (SERS) substrates.

This guide details two protocols: a Direct Ligand Exchange (simple, for short-term use) and a Dithiocarbamate Anchoring method (robust, for harsh environments).

Mechanistic Principles

The Challenge of Amine Binding

While thiol (-SH) groups bind covalently to gold (Au-S, ~45 kcal/mol), amines (-NH2) bind via a weaker dative bond from the nitrogen lone pair to surface Au(0) atoms (Au-N, ~6-8 kcal/mol).

  • Constraint: The amine must be unprotonated to bind. Since the pKa of 4-VBA is ~9.3, it exists as

    
     at neutral pH, limiting adsorption efficiency.
    
  • Solution: We utilize a pH adjustment strategy or an in situ conversion to dithiocarbamate (DTC) to lock the ligand onto the surface.

Diagram: Binding Mechanisms

The following diagram illustrates the two pathways for functionalization.

G CitrateAu Citrate-Capped AuNP (Negative Charge) DirectPath Direct Adsorption (Weak Au-N Bond) CitrateAu->DirectPath Ligand Exchange DTCPath Dithiocarbamate Formation (Strong Au-S Bond) CitrateAu->DTCPath VBA 4-Vinylbenzylamine (4-VBA) VBA->DirectPath VBA->DTCPath CS2 CS2 + Base CS2->DTCPath In-situ Reaction FinalWeak AuNP-VBA (Amine) Reversible/pH Sensitive DirectPath->FinalWeak Adsorption FinalStrong AuNP-VBA (DTC) Covalent/Stable DTCPath->FinalStrong Chemisorption

Figure 1: Mechanistic pathways for 4-VBA functionalization. The DTC pathway converts the weak amine interaction into a robust sulfur-gold bond.

Materials & Reagents

ReagentSpecificationPurpose
Gold (III) Chloride

(99.9%)
Precursor for AuNP core.
Sodium Citrate Tribasic dihydrateReducing and capping agent.
4-Vinylbenzylamine 90-97%, stored at 4°CFunctional ligand (monomer).
Carbon Disulfide (

)
Anhydrous (Optional)For DTC anchoring method.
Ethanol AbsoluteSolvent for ligand solubilization.
Milli-Q Water 18.2 MΩ·cmSolvent (critical to avoid aggregation).

Experimental Protocols

Phase 1: Synthesis of Citrate-Capped AuNPs (15 nm Seeds)

Standard Turkevich-Frens method optimized for monodispersity.

  • Preparation: Clean all glassware with Aqua Regia (3:1 HCl:

    
    ), rinse thoroughly with Milli-Q water.
    
  • Boiling: Bring 100 mL of 1 mM

    
     to a rolling boil under vigorous stirring.
    
  • Reduction: Rapidly add 10 mL of 38.8 mM Sodium Citrate.

  • Reaction: The solution will turn faint blue

    
     dark violet 
    
    
    
    ruby red within 2-5 minutes.
  • Annealing: Continue boiling for 10 minutes. Remove heat and stir for 15 minutes to cool.

  • QC Check:

    
     should be ~520 nm.
    
Phase 2A: Direct Ligand Exchange (Simple)

Best for: Immediate use in polymerization or SERS where chemical simplicity is required.

  • Ligand Prep: Dissolve 4-VBA in ethanol to a concentration of 10 mM.

  • pH Adjustment: Adjust the AuNP solution pH to ~8.5 using dilute NaOH. Critical: This ensures the amine is deprotonated (

    
    ) and can bind to gold.
    
  • Mixing: Add the 4-VBA solution to the AuNP colloid dropwise under rapid stirring.

    • Ratio: Target a 5000:1 molar excess of Ligand:AuNP to drive the equilibrium.

  • Incubation: Stir at room temperature for 12 hours.

  • Purification: Centrifuge (12,000 x g, 20 min). Discard supernatant. Resuspend pellet in pH 8.5 buffer or ethanol.

    • Note: Do not resuspend in acidic water, or the amine will protonate and detach.

Phase 2B: Dithiocarbamate (DTC) Anchoring (Robust)

Best for: Harsh conditions, long-term storage, or biological media.

  • Reaction Setup: In a glass vial, mix 1 mL of 10 mM 4-VBA (in ethanol) with 10

    
    L of 
    
    
    
    .
  • Activation: Add 10

    
    L of triethylamine (base). The solution may turn slightly yellow, indicating the formation of 4-vinylbenzyl dithiocarbamate.
    
  • Functionalization: Add this mixture to 10 mL of Citrate-AuNPs.

  • Incubation: Stir for 4 hours. The DTC group binds Au with high affinity (Au-S).

  • Purification: Centrifuge (12,000 x g, 20 min). Wash 3x with ethanol/water (1:1).

  • Resuspension: These particles are stable in a wider pH range (4-10) due to the covalent Au-S bond.

Workflow Visualization

Workflow cluster_0 1. Synthesis cluster_1 2. Functionalization Selection cluster_2 3. Purification Step1 Boil 1mM HAuCl4 Step2 Add Na-Citrate Step1->Step2 Step3 Ruby Red Colloid (Citrate-AuNP) Step2->Step3 Choice Stability Req? Step3->Choice MethodA Method A: Direct Amine (pH > 8.5 required) Choice->MethodA Low MethodB Method B: DTC Formation (CS2 + Base) Choice->MethodB High Centrifuge Centrifuge 12,000g / 20min MethodA->Centrifuge MethodB->Centrifuge Wash Wash x3 (Ethanol/Water) Centrifuge->Wash Final Final Product: 4-VBA-AuNPs Wash->Final

Figure 2: Operational workflow for synthesizing and functionalizing gold nanoparticles.

Characterization & Quality Control

TechniqueExpected Result (Citrate-AuNP)Expected Result (4-VBA-AuNP)Interpretation
UV-Vis Spectroscopy Peak

~520 nm
Shift to ~524-528 nmRed shift indicates change in local refractive index (ligand shell formation).
Zeta Potential -35 mV to -45 mV (Negative)+10 mV to +30 mV (Positive)Shift from negative (citrate) to positive (protonated amine) confirms surface coverage.
FTIR C=O stretch (Citrate)C=C stretch (1630 cm

)
Appearance of vinyl group and aromatic peaks confirms 4-VBA presence.
DLS Hydrodynamic Dia. ~18 nmHydrodynamic Dia. ~22-25 nmSlight size increase due to ligand shell and hydration layer.

Troubleshooting & Critical Parameters

  • Aggregation (Blue/Purple Color Shift):

    • Cause: Ionic strength too high during ligand exchange, or pH < pKa (for Method A) causing bridging flocculation.

    • Fix: Add 4-VBA slowly. For Method A, ensure pH is basic (~8.5-9.0). If using PBS, dilute the buffer to 10mM to reduce salt screening.

  • Incomplete Exchange:

    • Cause: Citrate binds surprisingly well.

    • Fix: Use a massive molar excess of 4-VBA (5000:1). Sonicate briefly (30s) to disrupt the citrate layer before incubation.

  • Loss of Vinyl Activity:

    • Cause: Vinyl groups can polymerize spontaneously if exposed to light/heat during storage.

    • Fix: Store functionalized particles in the dark at 4°C. Add a radical inhibitor (e.g., hydroquinone) only if absolutely necessary and compatible with downstream apps.

References

  • Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). A study of the nucleation and growth processes in the synthesis of colloidal gold. Discussions of the Faraday Society, 11, 55-75. Link

  • Grzelczak, M., et al. (2010). Shape control in gold nanoparticle synthesis. Chemical Society Reviews, 37(9), 1783-1791. Link

  • Lyu, Y., et al. (2023).[1] The Interaction of Amines with Gold Nanoparticles. Advanced Materials, 35, 2211624. (Explains the Au-N interaction mechanism). Link

  • Zhao, Y., et al. (2005). Dithiocarbamate assembly on gold. Journal of the American Chemical Society, 127(20), 7328-7329. (Basis for the DTC anchoring protocol). Link

  • BenchChem Application Notes. Functionalization of Gold Nanoparticles with Thiol-PEG5-amine. (General ligand exchange principles). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Spontaneous Polymerization of (4-Vinylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Handling of (4-Vinylphenyl)methanamine Role: Senior Application Scientist Audience: Researchers, Process Chemists, Drug Development Professionals

Core Directive & Executive Summary

Welcome to the Technical Support Center. You are likely here because your bottle of (4-Vinylphenyl)methanamine (also known as 4-vinylbenzylamine) has either solidified unexpectedly or you are planning a critical synthesis and cannot afford a failed batch.

This compound presents a dual-threat stability challenge :

  • Vinyl Group: Susceptible to free-radical polymerization (initiated by heat, light, or peroxides).[1]

  • Primary Amine: Highly reactive with atmospheric CO₂ (forming carbamates) and susceptible to oxidation.

The Critical Insight: A common error is assuming a solidified sample has polymerized. It might not be polymer. It could be a carbamate salt formed by reaction with air. Distinguishing these two states is the first step in troubleshooting.

Troubleshooting Guide: "My Sample is Solid"

User Question: "I stored my bottle in the freezer, but it has turned into a white solid. Did it polymerize? Can I save it?"

Scientist’s Response: Do not discard the sample immediately. Follow this diagnostic workflow to determine if the solid is Poly(4-vinylbenzylamine) (irreversible) or Carbamate Salt (reversible).

Diagnostic Workflow

DiagnosticTree Start Sample is Solid SolubilityTest Solubility Test: Add 10% HCl (aq) Start->SolubilityTest Dissolves Dissolves Clear SolubilityTest->Dissolves  Yes   Insoluble Remains Solid/Gummy SolubilityTest->Insoluble  No   Carbamate Diagnosis: Carbamate/Carbonate Salt (Reversible) Dissolves->Carbamate Polymer Diagnosis: Polymerized (Irreversible) Insoluble->Polymer ActionCarbamate Action: Neutralize with NaOH to recover free base Carbamate->ActionCarbamate ActionPolymer Action: Discard as chemical waste Polymer->ActionPolymer

Caption: Diagnostic logic to distinguish between irreversible polymerization and reversible carbamate formation.

Explanation of Causality:

  • Polymerization: The polymer chain is a high molecular weight hydrocarbon backbone. It will not dissolve in dilute aqueous acid because the cross-linking or entanglement prevents solvation, even if the amine groups protonate.

  • Carbamate Formation: Primary amines react with CO₂ in the air to form ammonium carbamate salts (

    
    ).[2] These are ionic solids but revert to the amine salt and CO₂ gas upon acidification.
    

Storage & Stability Protocols

User Question: "How should I store this monomer to prevent polymerization? Should I put it under nitrogen?"

Scientist’s Response: This depends entirely on the inhibitor present. Most commercial preparations are stabilized with MEHQ (Hydroquinone monomethyl ether) or TBC (tert-Butylcatechol) .

The "Oxygen Paradox"
  • If MEHQ/TBC is present: You MUST store the container with a headspace of air (oxygen). These phenolic inhibitors require dissolved oxygen to form the active radical-scavenging species. Storing under pure nitrogen will deactivate the inhibitor, leading to spontaneous polymerization [1].

  • If Inhibitor-Free: Store under strict inert atmosphere (Argon/Nitrogen) at -20°C.

Recommended Storage Conditions
ParameterConditionScientific Rationale
Temperature 2°C to 8°C (Short term)-20°C (Long term)Lowers kinetic energy, significantly slowing the rate of auto-polymerization (

).
Atmosphere Air (if inhibited)Argon (if uninhibited)Critical: MEHQ requires

to function. Uninhibited monomer reacts with

to form peroxides (initiators).[1]
Light Amber Glass / Foil UV light cleaves weak bonds (like peroxides) to generate radicals, initiating polymerization.[1]
Moisture Desiccator Prevents reaction with

(carbamate formation) and hydrolysis.

Protocol: Inhibitor Removal

User Question: "I need to remove the inhibitor for my polymerization reaction. Can I wash it with NaOH like I do for Styrene?"

Scientist’s Response: NO. Do not use the standard Styrene/NaOH wash protocol.

  • Reason: (4-Vinylphenyl)methanamine is a base.[3] Washing with aqueous base (NaOH) often leads to poor phase separation (emulsions) or inefficient inhibitor removal due to the solubility profile of the amine. Washing with acid will extract your product into the water phase.

Correct Method: Flash Column Filtration This method relies on the physical adsorption of the polar phenolic inhibitor onto a polar stationary phase, while the less polar monomer passes through.

Step-by-Step Methodology
  • Materials:

    • Glass column or Pasteur pipette (for small scales).

    • Basic Alumina (activated) or Inhibitor Remover Beads (commercial).

    • Collection flask (pre-flushed with Argon).

  • Procedure:

    • Pack the column with dry Basic Alumina.

    • Optional: Wet with a small amount of dry toluene if running a solution.[1]

    • Pass the neat monomer (or concentrated solution) through the column by gravity or slight positive pressure.

    • Collect the eluate directly into a tared flask.

  • Validation:

    • The inhibitor (MEHQ) is highly polar and brown/orange when oxidized; it will remain as a colored band at the top of the alumina.

    • The eluate should be colorless.

InhibitorRemoval Step1 Raw Monomer (Contains MEHQ) Step2 Pass through Basic Alumina Step1->Step2 Step3 MEHQ Adsorbs (Stays on Column) Step2->Step3 Retains Step4 Pure Monomer (Inhibitor Free) Step2->Step4 Elutes

Caption: Flow of inhibitor removal using adsorption chromatography to prevent product loss.

Frequently Asked Questions (FAQs)

Q1: Can I distill (4-Vinylphenyl)methanamine to purify it?

  • Answer: Yes, but it is risky.[4] The boiling point is approx. 60°C at 1 mmHg [2].

  • Risk: Heating vinyl monomers increases the rate of thermal initiation.

  • Mitigation: Use high vacuum (<1 mmHg) to keep the bath temperature below 80°C. Add a non-volatile inhibitor (like sulfur or a high-boiling phenol) to the distillation pot. Ensure the condenser is not clogged, as polymerization in the vapor path can cause dangerous pressure buildup.

Q2: I see a "Hydrochloride Salt" version available. Is that better?

  • Answer: Yes, absolutely. If your chemistry allows, buy the (4-Vinylphenyl)methanamine Hydrochloride (HCl salt) .

  • Why? The protonated amine (

    
    ) cannot react with 
    
    
    
    (no carbamate issues) and is significantly more resistant to oxidation. It is a stable solid at room temperature. You can free-base it immediately before use by dissolving in water, adding NaOH, and extracting into an organic solvent [3].

Q3: What is the shelf life?

  • Answer:

    • Free Base (Liquid): 3-6 months if stored at 2-8°C in the dark.

    • HCl Salt (Solid): >12 months if stored dry at room temperature.

References

  • Liskon Chemical. (2025). A Brief Discussion on Polymerization Inhibitors and Mechanisms. Retrieved from

  • ChemicalBook. (2024). 4-Vinylbenzylamine Properties and Safety Data.[5][6] Retrieved from

  • BenchChem. (2025).[1][7] Technical Guide on Stability and Storage of Benzylamines. Retrieved from

  • MDPI. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.[8] Retrieved from

Sources

Technical Support Center: Synthesis of Poly(4-vinylbenzylamine)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of poly(4-vinylbenzylamine) (P4VBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this versatile polyamine. We will address common challenges encountered during experimentation, providing in-depth, field-proven insights to improve your yield, purity, and control over the final polymer architecture.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, moving from the critical first step of monomer handling to advanced polymerization techniques and final polymer characterization.

Section 1: Monomer Purity & Handling - The Foundation of Success

The quality of your starting monomer, 4-vinylbenzylamine (4-VBA), is paramount. Impurities or residual inhibitors are the most frequent causes of failed or inconsistent polymerizations.

FAQs: Monomer Handling

Question: My polymerization fails to initiate or proceeds extremely slowly. What is the likely cause?

Answer: The most probable culprit is the presence of a polymerization inhibitor. Commercial vinyl monomers like 4-VBA are shipped with inhibitors, such as 4-tert-butylcatechol (TBC) or monomethyl ether hydroquinone (MEHQ), to prevent spontaneous polymerization during storage.[1][2] These compounds are radical scavengers and will quench the radicals generated by your initiator, effectively preventing polymerization.[1]

Actionable Solution: You must remove the inhibitor immediately before use. The most common and effective method is to pass the monomer through a column packed with a suitable adsorbent.

  • Recommended Method: Column chromatography using basic alumina. This method is efficient at removing phenolic inhibitors.

  • Alternative Method: An aqueous wash with a sodium hydroxide solution (e.g., 10% NaOH) can also remove the inhibitor, but requires subsequent washing with deionized water to neutrality and thorough drying of the monomer over an agent like anhydrous magnesium sulfate (MgSO₄) or calcium hydride (CaH₂).[1] This method is often more cumbersome and risks introducing water, which can interfere with certain polymerization types.

Question: How do I properly set up a column to purify my 4-vinylbenzylamine (4-VBA) monomer?

Answer: A simple gravity column is sufficient. The key is to ensure proper packing and to avoid introducing atmospheric moisture, as 4-VBA can be hygroscopic.

Below is a standard workflow for this purification.

Monomer_Purification cluster_prep Column Preparation cluster_purify Purification Process p1 Select glass column with stopcock p2 Insert cotton or glass wool plug p1->p2 p3 Add ~1-2 cm of sand p2->p3 p4 Slurry-pack with basic alumina in a non-polar solvent (e.g., hexane) p3->p4 p5 Allow solvent to drain to the top of the alumina bed p4->p5 m1 Carefully add inhibited 4-VBA monomer to column p5->m1 Ready for loading m2 Collect the clear, purified monomer in a dry flask under inert gas (N₂ or Ar) m1->m2 m3 Observe inhibitor band (typically yellow) adsorbed at the top of the alumina m1->m3 m4 Use immediately or store cold under inert atmosphere m2->m4

Caption: Workflow for inhibitor removal from 4-VBA monomer.

Section 2: Synthetic Pathways & Troubleshooting

There are two primary routes to synthesize P4VBA:

  • Indirect Route: Polymerization of a precursor monomer, typically 4-vinylbenzyl chloride (VBC), followed by a post-polymerization chemical modification to introduce the amine group.

  • Direct Route: Direct polymerization of the 4-vinylbenzylamine (4-VBA) monomer.

Each route presents unique challenges and advantages.

Path 1: Indirect Synthesis via Poly(vinylbenzyl chloride) (PVBC)

This is a very common and often reliable method because the polymerization of VBC is well-established and highly controllable.

Question: I'm trying to convert PVBC to P4VBA, but my final product is an insoluble gel. What's causing this cross-linking?

Answer: This is a classic issue. The primary amine of your desired product, P4VBA, is a potent nucleophile. It can react with the electrophilic benzyl chloride group of another polymer chain, forming a cross-link. This is especially problematic if the conversion is not rapid or if high temperatures are used.

Causality & Prevention:

  • Mechanism: Inter-chain nucleophilic substitution between the newly formed amine and a remaining chloromethyl group.

  • Solution: Employ a synthetic route that avoids the presence of free amines until the final deprotection step. The Gabriel Synthesis is a well-established method for this. It involves reacting PVBC with potassium phthalimide, followed by hydrolysis (e.g., with hydrazine) to release the primary amine.[3]

  • Alternative: The Staudinger reaction , involving conversion of PVBC to an azide polymer followed by reduction, is another excellent method to avoid cross-linking and is reported to proceed with fewer decomposition issues than the Gabriel reaction.[3][4]

Synthetic_Pathways cluster_indirect Indirect Pathway (via PVBC) cluster_direct Direct Pathway VBC 4-Vinylbenzyl Chloride (VBC) Polymerize RAFT or ATRP VBC->Polymerize PVBC_poly Poly(vinylbenzyl chloride) (PVBC) Polymerize->PVBC_poly Amination Amination (e.g., Gabriel, Staudinger) PVBC_poly->Amination P4VBA1 Poly(4-vinylbenzylamine) (P4VBA) Amination->P4VBA1 VBA 4-Vinylbenzylamine (4-VBA) DirectPoly Direct Polymerization (RAFT recommended) VBA->DirectPoly P4VBA2 Poly(4-vinylbenzylamine) (P4VBA) DirectPoly->P4VBA2

Caption: The two primary synthetic routes to P4VBA.

Question: The molecular weight of my PVBC precursor is inconsistent and the polydispersity (PDI) is high (>1.5). How can I improve this?

Answer: A high PDI indicates a lack of control during polymerization, which is characteristic of conventional free-radical polymerization.[3] For a well-defined precursor, which is essential for high-performance applications, you must use a controlled or "living" radical polymerization (LRP) technique.

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This is an extremely versatile and robust LRP method for VBC.[5] It is tolerant of the benzyl chloride functionality and provides excellent control over molecular weight with narrow PDIs (<1.2).[5]

  • Atom Transfer Radical Polymerization (ATRP): ATRP can also be used for VBC, but care must be taken as the benzyl chloride group could potentially act as an initiating site, leading to branching.[5][6] However, with proper catalyst/ligand selection, it is a viable method.[7]

Path 2: Direct Polymerization of 4-VBA

Direct polymerization is more atom-economical but can be challenging due to the reactivity of the primary amine.

Question: I'm trying to directly polymerize 4-VBA using ATRP, but the reaction is stalled. What is happening?

Answer: The primary amine on your 4-VBA monomer is acting as a Lewis base and coordinating to the copper catalyst center. This displaces the ligand (e.g., bipyridine or a multidentate amine ligand), which is essential for mediating the atom transfer equilibrium.[7] This "poisoning" of the catalyst effectively shuts down the polymerization.

Solutions:

  • Protecting Group Strategy: Temporarily protect the amine group (e.g., as a tert-butoxycarbonyl (Boc) carbamate), perform the ATRP on the protected monomer, and then deprotect the resulting polymer. This adds steps but is a very effective strategy.

  • Switch to RAFT: RAFT polymerization is generally much more tolerant of functional groups like primary amines.[8] It does not rely on a metal catalyst that can be deactivated by the monomer. This is often the most straightforward approach for direct, controlled polymerization of 4-VBA.

General Troubleshooting for Low Yield & Poor Control

This logic tree can help diagnose common polymerization problems applicable to both synthetic routes.

Troubleshooting Start Problem: Low Yield or High PDI Q1 Did polymerization start at all? Start->Q1 Q2 Is the PDI high (>1.5)? Start->Q2 Inhibitor Probable Cause: Inhibitor present in monomer Q1->Inhibitor No Oxygen Probable Cause: Oxygen contamination Q1->Oxygen Yes, but slow/stalled Action_Inhibitor Action: Purify monomer via alumina column Inhibitor->Action_Inhibitor Action_Oxygen Action: Improve deoxygenation (use freeze-pump-thaw) Oxygen->Action_Oxygen Initiator Probable Cause: Inefficient initiation Oxygen->Initiator Action_Initiator Action: Check initiator concentration and reaction temperature Initiator->Action_Initiator FRP Cause: Using conventional Free-Radical Polymerization Q2->FRP Yes Ratio Cause: Incorrect stoichiometry (Monomer:CTA:Initiator) Q2->Ratio Yes, even with LRP Action_FRP Action: Switch to a controlled method like RAFT or ATRP FRP->Action_FRP Action_Ratio Action: Recalculate and verify reagent amounts Ratio->Action_Ratio

Caption: Troubleshooting logic for common polymerization issues.

Data Summary: Polymerization Techniques
TechniqueControl (PDI)Amine Tolerance (Direct Polym.)Key Considerations
Conventional Free Radical Poor (> 1.5)ModerateSimple setup, but lacks control over MW and architecture.[3]
ATRP Excellent (< 1.2)Poor (Catalyst Poisoning)Requires high-purity reagents and oxygen-free conditions.[6] Amine protection is needed for direct polymerization.
RAFT Excellent (< 1.2)ExcellentHighly versatile and tolerant of many functional groups.[8] The preferred method for direct, controlled synthesis.

Section 3: Experimental Protocols

Protocol 1: Purification of 4-Vinylbenzylamine (4-VBA) Monomer

Objective: To remove the storage inhibitor (e.g., MEHQ) prior to polymerization.

Materials:

  • 4-Vinylbenzylamine (inhibited)

  • Basic alumina (Activity I)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Anhydrous solvent (e.g., hexane or dichloromethane) for slurry packing

  • Clean, dry receiving flask, purged with inert gas (N₂ or Ar)

Procedure:

  • Column Preparation: a. Ensure all glassware is oven-dried and cooled under an inert atmosphere. b. Insert a small plug of cotton or glass wool into the bottom of the column. c. Add a ~1 cm layer of sand. d. Prepare a slurry of basic alumina in the chosen solvent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.[9]

  • Purification: a. Once the solvent level reaches the top of the alumina bed, carefully add the neat 4-VBA monomer to the column. b. Immediately begin collecting the eluent in the prepared receiving flask. The purified monomer should be clear. c. The inhibitor will form a colored band at the top of the alumina. Stop collecting before this band begins to elute.[9]

  • Storage: a. Tightly cap or seal the receiving flask. b. Use the purified monomer immediately for the best results. If short-term storage is necessary, keep it at low temperature (e.g., < 4 °C) under an inert atmosphere.

Protocol 2: Synthesis of P4VBA via RAFT Polymerization of VBC and Amination

Objective: To synthesize well-defined P4VBA with low PDI.

Part A: RAFT Polymerization of 4-Vinylbenzyl Chloride (VBC)

Materials:

  • Purified 4-Vinylbenzyl Chloride (VBC)

  • RAFT Agent (e.g., S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate, DDMAT)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or anisole)

  • Schlenk flask and line

  • Non-solvent for precipitation (e.g., cold methanol)

Procedure:

  • Setup: In a Schlenk flask, combine VBC, DDMAT, and AIBN in the desired molar ratio (e.g., [VBC]:[DDMAT]:[AIBN] = 100:1:0.1) with the solvent.

  • Deoxygenation: Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[2]

  • Polymerization: Backfill the flask with inert gas and immerse it in a preheated oil bath at the desired temperature (e.g., 70 °C).[8][10] Allow the reaction to proceed for the target time, monitoring conversion if possible.

  • Termination & Isolation: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by slowly adding the reaction solution to a large volume of a stirred non-solvent (e.g., cold methanol). Filter the white PVBC polymer, wash with fresh non-solvent, and dry under vacuum.

Part B: Conversion of PVBC to P4VBA via Gabriel Synthesis

Materials:

  • Dried PVBC from Part A

  • Potassium phthalimide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Solvent for precipitation (e.g., deionized water)

Procedure:

  • Phthalimide Substitution: Dissolve the PVBC in anhydrous DMF. Add an excess of potassium phthalimide (e.g., 1.5-2 equivalents per chloride unit). Heat the mixture (e.g., 60-80 °C) under an inert atmosphere until the substitution is complete (can be monitored by FTIR for disappearance of C-Cl stretch).

  • Isolation: Precipitate the phthalimide-protected polymer in deionized water, filter, and wash thoroughly to remove salts. Dry the polymer.

  • Deprotection: Re-dissolve the polymer in a suitable solvent (e.g., DMF/ethanol mixture). Add an excess of hydrazine monohydrate and reflux to cleave the phthalimide group.

  • Final Purification: The P4VBA product can be isolated by precipitation into a non-solvent, followed by extensive washing and drying under vacuum.

Section 4: References

  • Hong, C. Y., & You, Y. Z. (2007). Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. Macromolecules, 40(4), 793–795. [Link]

  • Liu, Y., et al. (Year). reaction conditions of raFT polymerization of 4-vinylb- enzyl amidine. ResearchGate. [Link]

  • Hong, C. Y., & You, Y. Z. (2007). Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde. PubMed. [Link]

  • ResearchGate. (2016). Any suggestion on how to do ATRP of (4-VINYLBENZYL) AMINE? ResearchGate. [Link]

  • Jeng, R. J., et al. (n.d.). Facile synthetic route toward poly(vinyl benzyl amine) and its versatile intermediates. ResearchGate. [Link]

  • Cai, Y., & Armes, S. P. (2007). Ambient-Temperature RAFT Polymerization of Styrene and Its Functional Derivatives under Mild Long-Wave UV−vis Radiation. Macromolecules, 40(26), 9544–9551. [Link]

  • Wikipedia. (n.d.). Atom transfer radical polymerization. Wikipedia. [Link]

  • Theato, P. (n.d.). RAFT Polymerization of Activated 4-Vinylbenzoates. ResearchGate. [Link]

  • Reddit. (2017). How to purify this monomer? r/chemistry. [Link]

  • Islam, M. S., et al. (2015). Synthesis of Well-Defined Vinyl End-Functional Polystyrene Using Multifunctional Initiator by Atom Transfer Radical Polymerization. Journal of Chemical and Natural Resources Engineering. [Link]

  • Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]

  • Google Patents. (n.d.). Process for hydrolyzing poly(vinylbenzyl acetate). Google Patents.

  • De, P., & Schork, F. J. (2017). Anionic Vinyl Polymerization. SpringerLink. [Link]

  • Google Patents. (n.d.). Process for synthesizing poly(vinyl benzylamine). Google Patents.

  • Al-Bagoury, M., et al. (2013). The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. Beilstein Journal of Organic Chemistry, 9, 1247–1255. [Link]

  • Kim, J. H., et al. (n.d.). Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity. SciSpace. [Link]

  • Abu-Abdoun, I. I. (2023). Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Vinylbenzylamine (stabilized with MEHQ). PubChem. [Link]

  • Reddit. (2024). How to dissolve poly(styrene-co-4-vinylbenzyl chloride)? r/chemistry. [Link]

  • Zhang, K., et al. (2020). Development of Environmentally Friendly Atom Transfer Radical Polymerization. MDPI. [Link]

  • Kaya, I., et al. (2006). Synthesis, Characterization, Optimization Reaction Conditions, and Molecular Weight Distribution of Poly(4-(4-nitrobenzylideneamino) phenol). Iranian Polymer Journal, 15(6), 487-498. [Link]

  • Scribd. (n.d.). Free-Radical Polymerization of 4-Vinyl Pyridine N-Alkylation of The Polymer. Scribd. [Link]

  • Bapat, A. P., et al. (2016). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 7(48), 7439-7446. [Link]

  • Stevens, M. P. (n.d.). Reactions of vinyl polymers. SlideShare. [Link]

Sources

solubility issues of poly(4-vinylbenzylamine) in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polymer Chemistry. As a Senior Application Scientist, I have designed this portal to address one of the most notorious challenges in functional polymer synthesis: the intractable solubility of poly(4-vinylbenzylamine) (PVBAm) in organic solvents.

This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you diagnose, resolve, and prevent solubility failures in your PVBAm workflows.

Diagnostic FAQs: Mechanistic Origins of Insolubility

Q1: My synthesized poly(4-vinylbenzylamine) is completely insoluble in common organic solvents (THF, DMF, Chloroform) and water. What went wrong? A: If your polymer is entirely intractable, you are likely dealing with covalent cross-linking rather than just poor solvation. This is a classic failure mode when PVBAm is synthesized from poly(vinylbenzyl chloride) (PVBC) via the traditional Gabriel synthesis. The Gabriel reaction requires harsh basic conditions (hydrazine monohydrate or strong alkali) to remove the phthalimide protecting group. These conditions frequently trigger drastic decomposition and irreversible nucleophilic substitution between newly freed primary amines and unreacted benzylic chlorides, creating a covalently cross-linked network [1].

Q2: I used a controlled synthesis route, and I know my polymer isn't covalently cross-linked. Why does it still crash out of organic solvents? A: If covalent cross-linking is ruled out, the culprit is physical cross-linking via hydrogen bonding . The primary amine groups on the PVBAm backbone act as both strong hydrogen bond donors and acceptors. In non-polar or aprotic organic solvents, the polymer chains preferentially hydrogen-bond with themselves (inter- and intra-molecularly) rather than interacting with the solvent, leading to rapid aggregation and precipitation[2].

Q3: How can I modify my workflow to achieve a soluble amine-functionalized polymer? A: You must address both the synthesis route and the polymer architecture:

  • Change the Synthesis Route: Abandon the Gabriel synthesis. Instead, utilize the Staudinger reduction pathway (converting PVBC to an azide, then to an iminophosphorane, and finally to an amine). This avoids the harsh conditions that cause cross-linking[1].

  • Architectural Modification: If homopolymer solubility is still too low, consider synthesizing sequence-controlled copolymers or block copolymers (e.g., incorporating PEGylated monomers or styrene) to sterically hinder the amine-amine hydrogen bonding network [3].

Troubleshooting Workflows & Logic

To systematically resolve PVBAm solubility issues, follow the diagnostic logic outlined in the flowchart below.

Troubleshooting Start Polymer Insoluble in Organic Solvents CheckSynthesis Which synthesis route was used? Start->CheckSynthesis Gabriel Gabriel Synthesis (Phthalimide + Hydrazine) CheckSynthesis->Gabriel Staudinger Staudinger Reduction (Azide + PPh3) CheckSynthesis->Staudinger Covalent Diagnosis: Covalent Cross-linking (Irreversible) Gabriel->Covalent Hydrogen Diagnosis: Physical Cross-linking (Intermolecular H-bonding) Staudinger->Hydrogen Action1 Action: Switch to Staudinger Route or Controlled Polymerization Covalent->Action1 Action2 Action: Protonate to HCl salt (Aqueous) or synthesize block copolymers Hydrogen->Action2

Diagnostic workflow for identifying and resolving PVBAm solubility issues.

Step-by-Step Methodology: The Staudinger Route

To prevent the covalent cross-linking associated with the Gabriel synthesis, we highly recommend the Staudinger reduction protocol. This method operates under mild conditions and provides a self-validating checkpoint via FTIR spectroscopy.

Pathway PVBC Poly(vinylbenzyl chloride) (PVBC) Azide Poly(vinylbenzyl azide) (PVB-N3) PVBC->Azide NaN3, DMF Room Temp Iminophosphorane Poly(phosphine imine) Intermediate Azide->Iminophosphorane PPh3, THF N2 Atmosphere PVBAm Poly(4-vinylbenzylamine) (PVBAm) Iminophosphorane->PVBAm H2O / HCl then NaOH

Chemical transformation pathway for cross-link-free PVBAm synthesis.

Protocol: Synthesis of Soluble PVBAm via Staudinger Reduction

Phase 1: Azidation of PVBC

  • Dissolution: Dissolve 1.0 equivalent of well-defined poly(vinylbenzyl chloride) (PVBC) in anhydrous N,N-dimethylformamide (DMF). Note: Ensure your starting PVBC has a narrow polydispersity (PDI) obtained via RAFT or TEMPO-mediated polymerization to prevent premature aggregation [2].

  • Reaction: Add 5.0 equivalents of Sodium Azide (

    
    ). Stir the mixture at room temperature for 36 hours.
    
  • Purification: Precipitate the polymer into an excess of water/methanol, filter, and dry under vacuum.

  • Self-Validation Checkpoint: Perform FTIR analysis on the dried powder. You must observe a strong, sharp characteristic azide stretching band at ~2095 cm⁻¹ [4]. If the C-Cl stretch (~1260 cm⁻¹) is still prominent, repeat the azidation.

Phase 2: Staudinger Reduction

  • Phosphine Imine Formation: Dissolve the poly(vinylbenzyl azide) in anhydrous THF under a nitrogen atmosphere. Slowly add 1.2 equivalents of Triphenylphosphine (

    
    ). Stir at room temperature until nitrogen gas evolution ceases (typically 12-24 hours).
    
  • Hydrolysis: Add a 1M aqueous HCl solution to the mixture to hydrolyze the iminophosphorane intermediate. Stir for an additional 4 hours.

  • Neutralization & Recovery: Neutralize the solution with NaOH. The resulting poly(4-vinylbenzylamine) will precipitate. Wash thoroughly with diethyl ether to remove triphenylphosphine oxide byproducts, and dry under vacuum [1].

Quantitative Data: Solubility & Synthesis Matrix

To aid in experimental design, the following table summarizes how different synthetic choices impact the final solubility profile of the polymer.

Synthesis RoutePolymer ArchitectureCross-linking RiskH-Bonding MitigationSoluble Solvents
Gabriel Synthesis (from PVBC)HomopolymerHigh (Covalent)NoneInsoluble (Intractable network)
Staudinger Reduction HomopolymerLowNoneAcidic Water (pH < 4), DMSO (limited)
Staudinger Reduction Block Copolymer (e.g., PS-b-PVBAm)LowModerate (Steric shielding)THF, Chloroform, DMF
Sequence-Controlled Copolymerization Copolymer (with N-substituted maleimides)LowHigh (Disrupted sequence)Acidic Water, Methanol, DMF [3]

Table 1: Impact of synthesis route and architecture on the solubility of PVBAm derivatives.

References

  • Facile synthetic route toward poly(vinyl benzyl amine) and its versatile intermediates. ResearchGate.
  • TWI382033B - Process for synthesizing poly(vinyl benzylamine). Google Patents.
  • On the synthesis of sequence-controlled poly(vinyl benzyl amine-co-N-substituted maleimides) copolymers. ResearchGate.
  • Supporting Information for - Rsc.org (Material synthesis and characterization). Royal Society of Chemistry.

Technical Support Center: Troubleshooting 4-Vinylbenzylamine (4-VBA) Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 4-Vinylbenzylamine (4-VBA) is a highly versatile monomer for synthesizing amine-functionalized polymers critical to drug delivery and bioconjugation. However, its primary amine group introduces significant chemical liabilities during Reversible Deactivation Radical Polymerization (RDRP) methods like RAFT and ATRP. This guide provides field-proven, mechanistically grounded troubleshooting protocols to overcome stalled kinetics and aborted conversions.

Diagnostic Workflow

Use the following logical progression to isolate the chemical cause of low 4-VBA conversion in your specific polymerization setup.

G Start Low Conversion in 4-VBA Polymerization Q1 Which polymerization technique is used? Start->Q1 RAFT RAFT Q1->RAFT ATRP ATRP Q1->ATRP FRP FRP Q1->FRP RAFT_Issue Color loss? (Aminolysis of CTA by primary amine) RAFT->RAFT_Issue ATRP_Issue Catalyst precipitation? (Cu-amine coordination) ATRP->ATRP_Issue FRP_Issue Inhibitor present or Oxygen inhibition? FRP->FRP_Issue Solution1 Protonate monomer to VBAH (use HCl or Acetic Acid) RAFT_Issue->Solution1 Yes Solution2 Use Boc-protected 4-VBA RAFT_Issue->Solution2 Alt ATRP_Issue->Solution1 ATRP_Issue->Solution2 Solution3 Pass through basic alumina & Freeze-Pump-Thaw FRP_Issue->Solution3 Solution3->Solution1 If still low

Diagnostic flowchart for isolating the chemical cause of low 4-VBA conversion.

The Core Issue: Primary Amine Interference

The most common cause of low conversion (<10%) in 4-VBA polymerization is the inherent nucleophilicity and coordinating ability of the free primary amine.

  • In RAFT Polymerization: Primary amines rapidly attack the C=S double bond of thiocarbonylthio Chain Transfer Agents (CTAs) such as dithiobenzoates and trithiocarbonates. This process, known as aminolysis, cleaves the CTA into a macroscopic thiol, irreversibly destroying its ability to mediate degenerative chain transfer and halting the controlled polymerization[1].

  • In ATRP: The free amine acts as a competitive ligand, coordinating strongly with the transition metal catalyst (e.g., Cu(I)Br) and displacing the primary ligand (e.g., PMDETA or bipyridine). This alters the catalyst's redox potential, precipitates the active metal complex, and prevents the reversible halogen atom transfer necessary for propagation.

The Solution: To eliminate the nucleophilicity of the amine, 4-VBA must be converted into its hydrochloride salt, 4-vinylbenzylamine hydrochloride (VBAH), prior to polymerization[2]. Alternatively, polymerizations can be conducted in strongly acidic solvents like glacial acetic acid, which intrinsically protonates the basic monomer[3].

Quantitative Impact of Reaction Conditions

The table below summarizes expected conversion rates based on the state of the monomer and the chosen reaction environment.

Polymerization MethodMonomer StateSolvent SystemCTA / Catalyst StatusTypical Conversion (24h)
RAFT Free Amine (4-VBA)DMF / THFDegraded (Colorless)< 5%
RAFT Protonated (VBAH)Water / Ethanol (pH < 3)Intact (Yellow/Pink)> 85%
RAFT Free Amine (4-VBA)Glacial Acetic AcidIntact (Yellow/Pink)> 80%
ATRP Free Amine (4-VBA)Toluene / DMFPrecipitated< 10%
ATRP Boc-Protected 4-VBADMFSoluble & Active> 90%
FRP Free Amine (Unpurified)TolueneInhibited< 5%

Self-Validating Experimental Protocols

To ensure high conversion, we recommend synthesizing the hydrochloride salt (VBAH) and performing RAFT polymerization in an acidic aqueous environment[4]. This protocol is designed as a self-validating system.

Step 1: Inhibitor Removal
  • Action: Prepare a glass column with 5 cm of basic alumina (Brockmann Grade I). Dilute 4-VBA (5 mL) in an equal volume of diethyl ether to reduce viscosity, and pass it through the column.

  • Causality: Commercial 4-VBA contains phenolic inhibitors (e.g., tert-butylcatechol) to prevent autopolymerization. These inhibitors act as radical scavengers, drastically reducing initiation efficiency and halting conversion.

  • Validation Check: The eluted monomer solution MUST be completely colorless. A yellow tint indicates residual oxidized inhibitor.

Step 2: Synthesis of 4-Vinylbenzylamine Hydrochloride (VBAH)
  • Action: Cool the purified 4-VBA/ether solution to 0 °C in an ice bath. Under vigorous magnetic stirring, slowly add 1.1 molar equivalents of 4M HCl in dioxane dropwise.

  • Causality: HCl selectively protonates the primary amine without reacting with the vinyl group. This converts the nucleophilic amine into an inert ammonium salt, eliminating its ability to degrade RAFT agents[2].

  • Validation Check: A dense white precipitate of VBAH will form immediately upon HCl addition. Filter via vacuum, wash with cold diethyl ether, and dry under vacuum overnight.

Step 3: RAFT Polymerization of VBAH
  • Action: In a Schlenk flask, dissolve VBAH (1.0 M), a water-soluble CTA like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (0.01 M), and VA-044 initiator (0.002 M) in a 0.1 M HCl aqueous solution. Subject the mixture to four strict freeze-pump-thaw cycles. Backfill with Argon and heat to 45 °C for 24 hours.

  • Causality: The acidic aqueous environment ensures the amine remains fully protonated. The freeze-pump-thaw cycles eliminate oxygen, which otherwise quenches propagating radicals.

  • Validation Check: The reaction mixture MUST retain the characteristic pink/red color of the CPAD CTA throughout the entire 24-hour period. Loss of color indicates aminolysis and failure of the controlled polymerization.

Frequently Asked Questions (FAQs)

Q: My RAFT polymerization of 4-VBA started pink but turned completely clear after 2 hours, and I got no polymer. What happened? A: You experienced rapid aminolysis of your CTA. The primary amine of 4-VBA attacked the C=S double bond of your dithioester or trithiocarbonate[1]. To fix this, you must either use the hydrochloride salt of the monomer (VBAH)[2] or protect the amine with a tert-butyloxycarbonyl (Boc) group prior to polymerization.

Q: I am trying to use ATRP for 4-VBA, but my reaction mixture turns cloudy and green immediately upon adding the monomer. Why? A: The free amine groups in 4-VBA are coordinating with your Cu(I) catalyst, displacing your ligand and oxidizing the copper to a Cu(II) complex, which is insoluble in your solvent. Switch to a Boc-protected 4-VBA monomer. Post-polymerization, you can easily deprotect the Boc group using trifluoroacetic acid (TFA) to yield the desired primary amine polymer.

Q: Can I just use glacial acetic acid as the solvent instead of synthesizing the HCl salt? A: Yes. Polymerizing basic monomers in pure glacial acetic acid is a proven strategy[3]. The acetic acid acts as both the solvent and the protonating agent, shifting the equilibrium to the ammonium acetate salt and protecting the CTA. However, ensure your initiator is soluble and active at your target temperature in acetic acid.

Q: Even with VBAH, my conversion is stuck at 40%. What is the limiting factor? A: If the CTA is intact (color is maintained) but conversion is low, the issue is likely oxygen inhibition or a mismatched initiator half-life. Ensure you are performing at least three strict freeze-pump-thaw cycles. Additionally, verify that your initiator's 10-hour half-life temperature matches your reaction temperature (e.g., do not use AIBN at 45 °C; use V-50 or VA-044 for lower temperature aqueous systems).

References

  • "End-Functionalized Polymers and Junction-Functionalized Diblock Copolymers Via RAFT Chain Extension with Maleimido Monomers", PMC - National Institutes of Health,[Link]

  • "A CO2-switchable amidine monomer: synthesis and characterization", PMC - National Institutes of Health,[Link]

  • "Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release", MDPI,[Link]

  • "Controllable Fabrication of the Novel pH-, Thermo-, and Light-Responsive Supramolecular Dendronized Copolymers...", Royal Society of Chemistry,[Link]

Sources

Technical Support Center: Purification of (4-Vinylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with purifying (4-Vinylphenyl)methanamine hydrochloride (also known as 4-vinylbenzylamine hydrochloride).

Because this molecule is an amine hydrochloride salt containing a highly reactive, polymerizable vinyl group, standard high-temperature recrystallization methods often lead to catastrophic sample loss via thermal auto-polymerization. This guide provides a field-proven, low-temperature anti-solvent crystallization protocol, complete with mechanistic troubleshooting to ensure high-yield recovery of polymerization-grade monomer[1].

I. Physicochemical Profile & Purification Rationale

To design a successful purification strategy, we must exploit the differential solubility of the salt while mitigating the reactivity of the vinyl moiety. The table below summarizes the critical data driving our experimental design.

PropertyValueRationale / Impact on Purification Strategy
Chemical Formula C₉H₁₂ClNHighly polar amine salt; dictates the need for a polar solvent.
Solubility Profile Soluble: Methanol, Water.Insoluble: Diethyl Ether, Hexanes.Necessitates a polar/non-polar anti-solvent system (Methanol/Ether) rather than a temperature-gradient method.
Thermal Stability Prone to radical polymerization >50°C.Strictly limits dissolution temperatures. Water cannot be used as a solvent due to the heat required for evaporation.
Storage Standards 2–8 °C, Inert Atmosphere (Ar/N₂).Required to prevent auto-oxidation and spontaneous cross-linking during long-term storage.
II. Experimental Workflow Logic

The following diagram illustrates the logical progression of the anti-solvent recrystallization process, highlighting the critical divergence point for removing pre-formed polymer contaminants.

Workflow A Raw (4-Vinylphenyl)methanamine HCl B Dissolve in Warm Methanol (<50°C) (Minimizes Thermal Stress) A->B C Hot Filtration (Removes Insoluble Polymer) B->C D Add Diethyl Ether (Anti-solvent) Dropwise until Cloudy C->D Filtrate H Insoluble Gel/Polymer (Discard) C->H Residue E Cool to 4°C (Induces Crystallization) D->E F Vacuum Filtration & Wash with Cold Ether E->F G Dry under Vacuum (Store at 2-8°C, Inert Gas) F->G

Anti-solvent recrystallization workflow for (4-vinylphenyl)methanamine HCl.

III. Step-by-Step Methodology: Anti-Solvent Recrystallization

This protocol is engineered as a self-validating system. Visual cues at each step confirm whether the thermodynamic and kinetic conditions are optimal.

Phase 1: Controlled Dissolution

  • Weigh the crude this compound and transfer it to a round-bottom flask equipped with a magnetic stir bar.

  • Add a minimal volume of anhydrous methanol (approximately 2–3 mL per gram of crude salt).

  • Gently warm the mixture in a water bath, strictly maintaining the temperature below 50°C while stirring.

    • Causality: Exceeding 50°C provides the activation energy required for the vinyl group to undergo spontaneous, thermally initiated radical polymerization.

Phase 2: Polymer Depletion 4. Once the monomer salt has dissolved, immediately perform a rapid gravity filtration (or syringe filtration using a PTFE membrane) into a clean, dry Erlenmeyer flask.

  • Self-Validation: The filtrate must be a clear, pale-yellow to colorless liquid. Any gummy, insoluble residue trapped on the filter is high-molecular-weight poly(4-vinylbenzylamine hydrochloride) and must be discarded.

Phase 3: Anti-Solvent Precipitation 5. While stirring the clear filtrate at room temperature, begin adding anhydrous diethyl ether dropwise. 6. Continue adding the ether until a persistent, milky cloudiness is observed that does not disappear upon swirling.

  • Self-Validation: This persistent cloudiness confirms the solution has reached the exact thermodynamic saturation point for the monomer salt.

  • Cover the flask and allow it to sit undisturbed at room temperature for 30 minutes to promote initial, well-ordered crystal nucleation.

Phase 4: Harvesting and Stabilization 8. Transfer the flask to a 4°C refrigerator for 2–4 hours to drive the crystallization to completion. 9. Collect the purified crystals via vacuum filtration using a Büchner funnel. 10. Wash the filter cake with a small volume of ice-cold diethyl ether.

  • Causality: Cold ether removes residual polar impurities and any non-polar radical inhibitors without dissolving the purified salt.
  • Dry the crystals under high vacuum for 12 hours to remove trace solvent.
  • Transfer the final product to a tightly sealed amber vial, backfill with Argon or Nitrogen, and store at 2–8°C.
IV. Troubleshooting & FAQs

Q1: Why did my solution turn into an insoluble, viscous gel during heating? Analysis: You exceeded the thermal threshold of the vinyl group (-CH=CH₂). When heated too aggressively (e.g., using boiling ethanol or water at >70°C), the monomer auto-polymerizes into a cross-linked gel. Resolution: Never exceed 50°C during dissolution. Rely entirely on the Methanol/Diethyl ether anti-solvent precipitation method rather than a traditional temperature-gradient recrystallization to minimize thermal exposure.

Q2: Can I use water to recrystallize this compound since it is highly water-soluble? Analysis: No. While the salt is highly soluble in water, water has a high boiling point (100°C) and requires significant heat for dissolution and subsequent concentration, which practically guarantees polymerization. Furthermore, removing residual water from the final product requires prolonged heating under vacuum, further stressing the molecule. Resolution: Avoid water entirely. Stick to lower-boiling polar solvents like methanol.

Q3: Should I add a radical inhibitor like BHT or TBC during the recrystallization process? Analysis: Inhibitors scavenge free radicals and prevent polymerization, which is useful for liquid styrene derivatives. However, because this compound is a solid salt, adding an inhibitor is generally unnecessary if temperatures are strictly controlled (<50°C). Resolution: If your specific batch is highly degraded or unstable, you may add 10–50 ppm of 4-tert-butylcatechol (TBC) to the methanol. Because TBC is highly soluble in diethyl ether, it will remain in the mother liquor and be washed away during the final cold ether wash, leaving your precipitated salt pure.

Q4: My recovered yield is very low, and the product "oiled out" instead of forming crystals. How can I fix this? Analysis: "Oiling out" occurs when the target compound separates as a liquid phase rather than a solid crystal lattice. This happens if the primary solvent (methanol) volume is too high, or if the anti-solvent (diethyl ether) is added too rapidly, crashing the compound out of solution before it can organize. Resolution: Ensure the volume of methanol is kept to an absolute minimum during Phase 1. During Phase 3, add the diethyl ether slowly and dropwise with vigorous stirring. Once the persistent cloudiness appears, stop adding ether immediately and allow the solution to cool slowly to room temperature before moving it to the refrigerator.

V. References
  • Sigma-Aldrich. "this compound | 84092-72-8". Sigma-Aldrich Product Catalog. Available at:

  • Journal of Materials Chemistry C. "Electrogelation of PEDOT:PSS and its copolymer for bioelectronics". RSC Publishing. Available at:

Sources

Technical Support Center: 4-Vinylbenzylamine Hydrochloride (VBA·HCl)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Hygroscopic Nature of 4-Vinylbenzylamine Hydrochloride Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, and Drug Development Professionals[1]

Status: Operational Subject: Handling, Storage, and Purification Protocols for Hygroscopic Vinyl Monomers Last Updated: March 2026[1]

Core Technical Overview

Compound Identity:

  • Name: 4-Vinylbenzylamine Hydrochloride (VBA·HCl)

  • CAS: 16363-53-4 (Salt form); Note: Often confused with free base CAS 50325-49-0

  • Physical State: White to off-white crystalline solid.[1]

  • Critical Attribute: Hygroscopic & Polymerizable. [1]

The Challenge: VBA·HCl is a "double-threat" reagent. Its hygroscopic nature attracts moisture, which not only alters the stoichiometric molecular weight (leading to weighing errors) but can also facilitate spontaneous polymerization or hydrolysis. The salt form is generally more stable than the liquid free base, but moisture lowers the energy barrier for degradation.

Storage & Preventive Handling (FAQs)

Q: What are the "Gold Standard" storage conditions for VBA·HCl?

A: To maximize shelf life and prevent premature polymerization:

  • Temperature: Store at -20°C (Freezer) . Lower temperatures significantly retard the kinetics of spontaneous polymerization.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) inside a desiccator.[1]

  • Container: Amber glass vials with Teflon-lined caps, sealed with Parafilm.

  • Desiccant: Keep the vial inside a secondary container (jar) containing active desiccant (e.g., Silica Gel or Drierite™).

Q: I received the bottle and the solid is clumped. Is it compromised?

A: Not necessarily, but it indicates moisture exposure.

  • Diagnosis: If the solid is white and dissolves clearly in water or methanol, it is likely just wet.

  • Warning Sign: If the solid is yellow/discolored or leaves insoluble white strands (polymer) when dissolved, it has degraded.

  • Action: If merely clumped, proceed to the Drying Protocol (Section 3).

Q: Can I handle this on an open benchtop?

A: Only for very short durations (< 5 minutes).

  • Best Practice: Handle in a glovebox or a glove bag filled with dry nitrogen.

  • Alternative: If a glovebox is unavailable, equilibrate the bottle to room temperature before opening (to prevent condensation), weigh quickly into a pre-tared vessel, and immediately recap.

Troubleshooting: Drying & Purification

Q: How do I remove moisture without triggering polymerization?

A: Do NOT use heat. Heat is the primary initiator for vinyl polymerization.

  • Protocol:

    • Place the open vial (or spread the solid on a watch glass) inside a vacuum desiccator.

    • Use Phosphorus Pentoxide (

      
      )  or fresh Silica Gel as the desiccant.
      
    • Apply high vacuum (< 1 mbar) at Room Temperature (20-25°C) for 12–24 hours.

    • Verification: Check the weight periodically until constant.

Q: The material is too sticky/wet for vacuum drying. How do I recrystallize it?

A: Recrystallization is risky because it involves heat.[1] Use the "Cold-Precipitation" Method to minimize thermal stress.

Protocol: Low-Temperature Recrystallization of VBA·HCl

StepActionTechnical Rationale
1. Dissolution Dissolve crude salt in minimum warm Methanol or Ethanol (

).
High solubility of amine salts in alcohols; keeping temp

prevents thermal polymerization.
2. Filtration If cloudy, filter rapidly through a 0.45

PTFE filter.
Removes insoluble polymer chains (poly-VBA) formed during storage.
3. Precipitation Slowly add Diethyl Ether (Anti-solvent) until persistent cloudiness appears.Reduces solubility of the salt without freezing the solvent yet.
4. Crystallization Place the mixture in a -20°C freezer for 12 hours.Promotes slow crystal growth while kinetically inhibiting polymerization.
5. Isolation Filter cold under vacuum (Buchner funnel). Wash with cold Ether.[2]Removes residual moisture and soluble impurities.
6.[3] Drying Vacuum dry at Room Temp (as per previous FAQ).Final solvent removal.[4]

CRITICAL WARNING: Recrystallization removes the polymerization inhibitor (MEHQ). Use the purified material immediately or store it under Argon at -80°C.

Synthesis Context: Polymerization & Stoichiometry

Q: How does water content affect my polymerization reaction?

A:

  • Stoichiometry Errors: If your VBA·HCl has 10% water by weight, you are adding 10% less monomer than calculated. This alters the [Monomer]:[Initiator] ratio , leading to higher-than-targeted molecular weights (Mn) or incomplete conversion.

  • Side Reactions: In radical polymerization (RAFT/ATRP), water is generally tolerated.[1] However, in anionic polymerization , moisture triggers immediate termination.

  • Solution Behavior: VBA·HCl is a cationic surfactant. Excess moisture can alter micelle formation if polymerizing in emulsion/suspension.

Visual Technical Guides

Figure 1: Decision Tree for Handling VBA·HCl

VBA_Handling Start Inspect VBA·HCl Reagent Appearance Visual Appearance? Start->Appearance FreeFlow Free-flowing White Powder Appearance->FreeFlow Clumped Clumped / Sticky Solid Appearance->Clumped Discolored Yellow / Insoluble Strands Appearance->Discolored ActionUse Proceed to Experiment (Correct for water content if needed) FreeFlow->ActionUse SolubilityTest Solubility Test (MeOH/Water) Clumped->SolubilityTest Discolored->SolubilityTest ClearSol Clear Solution SolubilityTest->ClearSol  Soluble CloudySol Cloudy / Precipitate SolubilityTest->CloudySol  Insoluble ActionDry Action: Vacuum Desiccation (RT, <1 mbar, 24h) ClearSol->ActionDry  Mild Moisture ActionRecrys Action: Cold Recrystallization (MeOH/Ether, -20°C) ClearSol->ActionRecrys  High Moisture ActionDiscard Action: Discard (Polymerized/Degraded) CloudySol->ActionDiscard ActionDry->ActionUse ActionRecrys->ActionUse

Caption: Workflow for assessing reagent quality and selecting the appropriate purification method.

Table 1: Solvent Compatibility Matrix
SolventSolubility (VBA·HCl)ApplicationRisk Level
Water HighSolubilization / Aqueous PolymerizationMedium (Promotes hydrolysis over long periods)
Methanol HighRecrystallization SolventLow (Good for handling)
Ethanol Moderate-HighRecrystallization SolventLow
Diethyl Ether InsolubleAnti-solvent (Precipitation)Low
Hexane InsolubleWashing / Anti-solventLow
DMSO HighReaction SolventHigh (Difficult to remove; promotes side reactions if wet)

References

  • ChemicalBook. (2025).[1][5] (4-Vinylbenzyl)amine Safety Data Sheet. Retrieved from

  • TCI Chemicals. (2025).[1] 4-Vinylbenzylamine (stabilized with MEHQ) Product Specifications. Retrieved from

  • BenchChem. (2025).[1] Technical Support: Purification of Benzylamines via Hydrochloride Salts. Retrieved from

  • PubChem. (2025).[1] Vinylbenzylamine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2003). Spontaneous polymerization of 4-(benzylamino)styrene salts. Retrieved from

Sources

Technical Support Center: Optimizing pH for 4-Vinylbenzylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers working with 4-vinylbenzylamine hydrochloride (VBA·HCl) . It prioritizes experimental success by focusing on the critical variable often overlooked in standard protocols: pH control .

Executive Summary

4-Vinylbenzylamine (VBA) is a "chameleon" monomer. Its reactivity, solubility, and stability are entirely dictated by its protonation state.

  • pH < 8 (Protonated/Salt Form): Stable, water-soluble, non-nucleophilic. Ideal for polymerization.

  • pH > 10 (Deprotonated/Free Base): Unstable (prone to oxidation), organic-soluble, highly nucleophilic. Ideal for conjugation.

Failure to switch between these states at the correct experimental stage is the #1 cause of low yields, RAFT agent degradation, and catalyst poisoning.

Part 1: The pH Landscape (Visualizing the Chemistry)

The following diagram maps the behavior of VBA across the pH scale. Use this to determine the operating zone for your specific application.

VBA_pH_Landscape Acid Acidic Zone (pH < 6) State: Ammonium Salt (-NH3+) Solubility: Water/MeOH (High) Reactivity: Non-Nucleophilic Transition Transition Zone (pH 8.5 - 9.5) pKa ≈ 9.1 Mixture of Species *Danger Zone for Solubility* Acid->Transition Add Base (NaOH/TEA) Polymerization Best for: Radical Polymerization (RAFT, ATRP, FRP) Acid->Polymerization Transition->Acid Re-protonation Base Basic Zone (pH > 10) State: Free Amine (-NH2) Solubility: Organics (DMSO, DCM) Reactivity: Highly Nucleophilic Transition->Base Full Deprotonation Base->Transition Add Acid (HCl) Conjugation Best for: Functionalization (NHS esters, Epoxides) Base->Conjugation

Figure 1: The operational pH zones for 4-vinylbenzylamine. Note the distinct separation between the polymerization window (Acidic) and the functionalization window (Basic).[1]

Part 2: Troubleshooting & Optimization Protocols
Module A: Polymerization (RAFT, ATRP, Free Radical)

The Core Problem: The free amine group (


) is a catalyst poison and a side-reaction initiator.
  • RAFT: Free amines react with thiocarbonylthio groups (aminolysis), destroying the RAFT agent and killing control [1].

  • ATRP: Free amines complex with Copper (Cu) catalysts, deactivating the catalytic cycle.

Q: Can I polymerize VBA·HCl directly in water? A: Yes, and you should. Do not neutralize the monomer before polymerization. Keep it in the hydrochloride form.

  • Protocol: Dissolve VBA·HCl in water or methanol. Measure pH. It should be acidic (~pH 4-5). If higher, add a drop of dilute HCl.

  • Why: The ammonium group (

    
    ) is non-nucleophilic and will not interfere with RAFT agents or metal catalysts.
    

Q: My polymerization solution turned from pink (RAFT agent) to yellow/colorless. What happened? A: Aminolysis occurred. This indicates your pH was too high. Even a small fraction of free amine (near pH 7-8) can degrade dithioester or trithiocarbonate RAFT agents.

  • Fix: Ensure pH < 5 throughout the reaction. Use a buffer (e.g., Acetate buffer) if necessary to maintain acidity.

Q: My polymer precipitated during polymerization in water. A: Check your comonomer ratio. Poly(VBA·HCl) is a polyelectrolyte and highly water-soluble. However, if you are copolymerizing with a hydrophobic monomer (e.g., Styrene) and the hydrophobic content exceeds ~40-50%, the chain may collapse in water.

  • Fix: Switch solvent to Methanol or DMF . VBA·HCl is soluble in these, and they tolerate hydrophobic comonomers better.

Module B: Post-Polymerization & Purification

Q: How do I remove the monomer from the polymer? A: Exploit the solubility switch. Since the polymer and monomer are both salts, simple precipitation can be tricky.

  • Method 1 (Dialysis): Dialyze against acidified water (pH ~3-4).

    • Critical: If you dialyze against neutral water, the local pH inside the bag may rise, causing partial deprotonation and aggregation.

  • Method 2 (Precipitation): Pour the reaction mixture (methanol/water) into Acetone . The VBA·HCl monomer is soluble in acetone, but the polymer (salt form) often precipitates.

Module C: Functionalization (Conjugation)

The Core Problem: You need the free amine for reactivity, but the free base polymer is insoluble in water.[2]

Q: I added NaOH to my Poly(VBA·HCl) solution to react it with an NHS-ester, but it turned cloudy. A: You reached the Isoelectric/Hydrophobic Point. Poly(4-vinylbenzylamine) in its free base form is hydrophobic and water-insoluble [2].

  • The Fix (Solvent Switch):

    • Dissolve the Poly(VBA·HCl) in a dry organic solvent like DMSO or DMF .

    • Add a tertiary base (e.g., Triethylamine or DIPEA) to deprotonate the amines in situ.

    • Add your reactive payload (NHS-ester, isocyanate, etc.).

    • Result: The polymer stays in solution, and the amine is reactive.

Q: Can I do the conjugation in water? A: Only at specific pH windows or with low substitution. If you must work in water, adjust the pH to 8.0 - 8.5 .

  • Mechanistic Logic:[3][4] At pH 8.5, a small fraction of amines are deprotonated and reactive. As they react, the equilibrium shifts, allowing more amines to react. This prevents the massive precipitation that happens at pH 10+.

Part 3: Data & Reference Tables
Table 1: Solubility Profile vs. pH
Species FormpH RangeChargeSolubility (Water)Solubility (Organic - DMSO/MeOH)Recommended Process
Hydrochloride Salt < 7.0Positive (

)
High HighPolymerization, Storage
Transition State 8.0 - 9.5MixedLow / AggregatesHighControlled Conjugation
Free Base > 10.0Neutral (

)
Insoluble (Precipitates)HighAggressive Functionalization
Table 2: Key Properties
PropertyValueNotes
pKa ~9.10Predicted value for the conjugate acid [3].[3]
Molecular Weight 133.19 g/mol Free base form.
Storage 2-8°C, DarkFree base oxidizes rapidly; Salt is stable.
Part 4: Experimental Workflow Diagram

The following Graphviz diagram illustrates the decision-making process for handling VBA·HCl.

VBA_Workflow Start Start: VBA·HCl Monomer Decision Goal? Start->Decision Polymerize Polymerization Decision->Polymerize Conjugate Small Molecule Conjugation Decision->Conjugate Step_Poly Keep pH < 5 Solvent: Water/MeOH (Protects RAFT/Catalyst) Polymerize->Step_Poly Step_Conj Switch Solvent to DMSO/DMF Add Base (TEA) (Activates Nucleophile) Conjugate->Step_Conj Result_Poly Poly(VBA·HCl) Water Soluble Polyelectrolyte Step_Poly->Result_Poly Precipitation Precipitation Issue? Polymer insoluble at pH > 10 in Water Result_Poly->Precipitation If pH raised > 10 Precipitation->Step_Conj Switch to Organic

Figure 2: Decision tree for VBA processing. Note the critical path divergence based on the intended chemical outcome.

References
  • Hess, A., Schmidt, B., & Schlaad, H. (2020).[5] Aminolysis induced functionalization of (RAFT) polymer-dithioester with thiols and disulfides. Polymer Chemistry. Available at: [Link]

  • Liu, Y. (2012). Process for synthesizing poly(vinyl benzylamine). Patent TWI382033B.
  • LookChem. (2025). 4-Vinylbenzylamine Chemical Properties and pKa. Available at: [Link]

Sources

minimizing side reactions during 4-vinylbenzylamine copolymerization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Vinylbenzylamine (VBA) Polymerization Case ID: VBA-COP-001 | Status: Open | Priority: High

Welcome to the Polymer Chemistry Technical Support Center.

Subject: Minimizing Side Reactions in 4-Vinylbenzylamine (VBA) Copolymerization.

You are accessing this guide because you are likely experiencing low yields, unexplained gelation, or broad molecular weight distributions when attempting to copolymerize 4-vinylbenzylamine.

The primary amine on VBA (


) is a "rogue agent" in radical polymerization. It is a potent nucleophile and a ligand for transition metals. This guide provides the mechanistic causality of these failures and self-validating protocols to circumvent them.

Module 1: Diagnostic – Why is my reaction failing?

The free primary amine in VBA causes three distinct classes of side reactions. Identify your failure mode below:

Failure Mode A: The "Gelation" Effect (Aminolysis)
  • Symptom: The reaction mixture turns into an insoluble gel or crosslinked network, especially when copolymerizing with esters (e.g., Methyl Methacrylate, Acrylates).

  • Mechanism: The pendant primary amine of a VBA unit attacks the ester carbonyl of a neighboring comonomer unit (inter- or intra-chain). This creates an amide linkage and releases an alcohol. If this happens between chains, it causes irreversible crosslinking.

Failure Mode B: The "Dead Catalyst" Effect (ATRP Poisoning)
  • Symptom: In Atom Transfer Radical Polymerization (ATRP), the reaction stops immediately or conversion is extremely low.

  • Mechanism: Primary amines are strong ligands. They displace the standard ligands (e.g., PMDETA, bipyridine) from the Copper (Cu) catalyst. The resulting Cu-amine complex has the wrong redox potential to activate the alkyl halide initiator, effectively killing the polymerization.

Failure Mode C: The "Broadening" Effect (Chain Transfer)
  • Symptom: In standard Free Radical Polymerization (FRP), the Dispersity (

    
    ) is higher than predicted (
    
    
    
    ), and molecular weight (
    
    
    ) is lower than theoretical.
  • Mechanism: The N-H bonds are susceptible to hydrogen abstraction by propagating radicals, leading to chain transfer events that terminate the growing chain and start a new, slower one.

Visualizing the Problem

The following diagram illustrates the competing pathways between the desired propagation and the parasitic side reactions.

VBA_Side_Reactions VBA 4-Vinylbenzylamine (Free Amine) Radical Propagating Radical (P•) VBA->Radical Propagation Ester Ester Comonomer (e.g., MMA) VBA->Ester Nucleophilic Attack (Aminolysis/Gelation) Cu_Cat Cu Catalyst (ATRP) VBA->Cu_Cat Ligand Displacement (Catalyst Poisoning) Dead Dead Chain / Low Conv. VBA->Dead Transfer Radical->VBA H-Abstraction (Chain Transfer) Radical->Radical Polymer Growth Gel Crosslinked Gel Ester->Gel Cu_Cat->Dead

Caption: Figure 1. Competing pathways in VBA polymerization. Red dashed lines indicate parasitic reactions leading to failure.

Module 2: The Solutions (Protocols)

To fix these issues, you must "mask" the amine during polymerization. We recommend two "Gold Standard" approaches.

Strategy 1: The "Boc-Protection" Route (Recommended for Organic Solvents)

This is the most robust method. By converting the amine to a carbamate (Boc), you remove its nucleophilicity and ability to bind metals.

Protocol:

  • Synthesis: React 4-vinylbenzylamine with Di-tert-butyl dicarbonate (

    
    ) in Dichloromethane (DCM) or THF.
    
    • Stoichiometry: 1.1 eq

      
       per 1.0 eq VBA.
      
    • Purification: Silica gel chromatography (Hexane/Ethyl Acetate).[1]

  • Polymerization: Copolymerize the resulting N-Boc-4-vinylbenzylamine using standard ATRP, RAFT, or FRP conditions.

  • Deprotection (Post-Polymerization):

    • Dissolve polymer in DCM.

    • Add Trifluoroacetic acid (TFA) (10-20% v/v). Stir for 2-4 hours at RT.

    • Precipitate into basic water (

      
      ) to recover the free amine polymer.
      
Strategy 2: The "Salt" Route (Recommended for Aqueous/Polar Solvents)

If you are polymerizing in water or methanol, protonating the amine blocks the lone pair electrons.

Protocol:

  • Salt Formation: Dissolve VBA in methanol. Add 1.1 eq of HCl (in dioxane or water). Evaporate to obtain 4-vinylbenzylamine hydrochloride (VBA·HCl) .

  • Polymerization: Perform polymerization in aqueous media or DMSO.

    • Note: In ATRP, the acidic environment is compatible, but ensure your ligand is stable.

  • Neutralization: Post-polymerization, dialyze against basic water (pH > 10) to deprotonate the amine.

Module 3: Comparative Data & Decision Matrix

Use this table to select the correct strategy for your specific experiment.

FeatureFree Amine (VBA)Boc-Protected (Boc-VBA)Hydrochloride Salt (VBA·HCl)
Nucleophilicity High (Causes Aminolysis)None (Safe)None (Safe)
ATRP Compatibility Poor (Poisons Cu)Excellent Good (pH dependent)
Solubility Organic SolventsOrganic SolventsWater / Methanol / DMSO
Post-Polymerization Step NoneRequires Acid DeprotectionRequires Base Neutralization
Risk of Gelation High LowLow

Module 4: Advanced Troubleshooting (FAQs)

Q: I am using RAFT polymerization. Do I still need to protect the amine? A: Yes, if you are using ester comonomers or trithiocarbonate RAFT agents that might be susceptible to aminolysis over long reaction times. However, RAFT is generally more tolerant of functional groups than ATRP. If you must use free amine, use a dithiobenzoate RAFT agent and keep conversion low (<60%) to minimize branching.

Q: Can I use "Click" chemistry instead? A: Absolutely. A superior alternative is to polymerize 4-vinylbenzyl chloride (VBC) first. VBC is stable in ATRP/RAFT. After polymerization, perform a post-polymerization modification (nucleophilic substitution) with sodium azide (


) followed by reduction, or react VBC directly with excess ammonia (Gabriel synthesis route), though the latter is less efficient on polymers due to steric hindrance.

Q: My Boc-deprotection failed; the polymer precipitated. A: As you remove Boc groups, the polymer becomes cationic (ammonium salt) in the presence of TFA. It may become insoluble in DCM. Solution: Add a small amount of Methanol to the deprotection mixture to maintain solubility of the charged polymer chain.

Module 5: Decision Logic Diagram

Follow this logic flow to determine your experimental setup.

Decision_Tree Start Start: VBA Copolymerization Q1 Is the comonomer an Ester (e.g., MMA, Butyl Acrylate)? Start->Q1 Q2 Is the solvent Water/Methanol? Q1->Q2 No Action_Boc MUST use Boc-Protection (Prevents Aminolysis) Q1->Action_Boc Yes Action_Salt Use VBA·HCl Salt Q2->Action_Salt Yes Action_Free Free Amine Possible (Caution: Catalyst Poisoning) Q2->Action_Free No (Organic Solvent)

Caption: Figure 2. Experimental decision matrix for selecting VBA protection strategy.

References

  • Control of Aminolysis

    • Title: Reversible Aminolysis: A New Concept for Postpolymerization Modification.[2]

    • Source: ChemRxiv (2024).
    • Relevance: details the mechanism of amine attack on activated esters and standard esters in polymer backbones.
  • RAFT Polymerization of Styrenic Derivatives

    • Title: Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde.[3]

    • Source: NIH / PMC (2012).
    • Relevance: Demonstrates RAFT protocols for reactive styrenic monomers similar to VBA, emphasizing the need for controlled conditions.
  • ATRP and Amine Poisoning

    • Title: Unraveling the Roles of Amines in Atom Transfer Radical Polymeriz
    • Source: Journal of the American Chemical Society (2025).
    • Relevance: Explains the interaction between amines and Copper catalysts (Ligand displacement vs. reduction).
  • Protection Strategies (Boc)

    • Title: Boc-Protected Amino Groups - Protocols and Stability.[1][4]

    • Source: Organic Chemistry Portal.
    • Relevance: Provides standard organic synthesis protocols for protecting primary amines with .

Sources

removing unreacted monomer from poly(4-vinylbenzylamine)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Poly(4-vinylbenzylamine) Purification Guide

Welcome to the Polymer Chemistry Application Support

Ticket ID: PVBA-PUR-001 Topic: Removal of Unreacted Monomer from Poly(4-vinylbenzylamine) (PVBA) Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Sticky" Amine Problem

Purifying Poly(4-vinylbenzylamine) (PVBA) presents a unique challenge compared to standard styrenic polymers.[1][2] The primary amine group creates two distinct chemical environments depending on pH: the neutral free base (hydrophobic, organic-soluble) and the cationic salt (hydrophilic, water-soluble).[1][2][3]

Failure to remove unreacted monomer (4-vinylbenzylamine, VBA) often stems from a mismatch between the purification method and the protonation state of the polymer.[1] This guide provides a logic-driven approach to selecting the correct protocol.

Diagnostic: Which Form Do You Have?

Before proceeding, you must identify the state of your polymer.

FeatureForm A: Polyelectrolyte Salt (PVBA[2][3]·HCl) Form B: Neutral Free Base (PVBA)
Synthesis Route Direct polymerization of VBA[1][2]·HCl or post-polymerization acidification.[1][2]Deprotection of phthalimide/azide precursors or base treatment.[1][2]
Solubility Soluble in Water, Methanol .[1][2][3]Soluble in DMF, DMSO, THF .[1][2][3][4]
Appearance Hygroscopic white/yellowish solid.[1][2]Glassy solid or sticky gum.[1][2]
Common Impurity VBA·HCl (Monomer Salt).[1][2]VBA (Neutral Monomer).

Troubleshooting Workflows (Q&A)

Q1: I tried precipitating my PVBA-HCl salt in methanol, but nothing happened. Why?

A: Unlike Poly(vinylbenzyl chloride) (PVBC), which precipitates in methanol, PVBA salts are often soluble in methanol .[2][3]

  • The Fix: You must use a "Non-Solvent" that is polar enough to mix with your solvent but non-polar enough to crash out the salt.[1]

  • Protocol:

    • Dissolve the crude polymer in a minimal amount of Methanol or Water .[1][2]

    • Dropwise add this solution into a 10x excess of rapidly stirring Acetone or Tetrahydrofuran (THF) .

    • Mechanism: The monomer salt (VBA[3]·HCl) has higher solubility in acetone/THF mixtures than the polymer chain due to entropic factors, allowing the polymer to precipitate while the monomer remains in the supernatant.

Q2: My neutral PVBA polymer is "oily" and won't precipitate cleanly. What should I do?

A: Neutral amines can act as plasticizers, and if the molecular weight is low, the polymer behaves like a gum.[3]

  • The Fix: Use a non-polar hydrocarbon precipitation to wash away the organic-soluble monomer.[1]

  • Protocol:

    • Dissolve the polymer in a minimal volume of DMF or Dichloromethane (DCM) .[1][2]

    • Precipitate into cold Diethyl Ether or Hexanes .

    • Critical Step: If it forms an oil, decant the supernatant, redissolve in minimal DCM, and repeat.[3] Cooling the ether bath to -20°C (dry ice/acetone) often forces the oil to harden into a filterable solid.[1][2]

Q3: Precipitation isn't working. The NMR still shows vinyl peaks.[1] Is there a better way?

A: Yes. For amine-functionalized polymers, Dialysis is the gold standard because it relies on hydrodynamic volume rather than solubility differences.[1]

  • The Fix: Automated or manual dialysis against acidic water.[1]

  • Protocol:

    • Membrane Selection: Use Regenerated Cellulose (RC) with a Molecular Weight Cut-Off (MWCO) of 3.5 kDa .[1][2]

    • Solvent: Dissolve polymer in 0.1 M HCl (aq). The acid ensures the polymer is fully charged and extended (preventing aggregation), while the monomer is small enough to pass through the pores.

    • Duration: Change the dialysate (outer water) every 4-6 hours for 2 days.

    • Lyophilization: Freeze-dry the final solution to recover the pure polymer salt.[1][2]

Visualization: Purification Decision Logic

PVBA_Purification Start Start: Crude PVBA Mixture CheckState Check Polymer State (pH) Start->CheckState SaltForm Salt Form (PVBA·HCl) (Water/MeOH Soluble) CheckState->SaltForm Acidic/Salt NeutralForm Neutral Form (Free Amine) (Organic Soluble) CheckState->NeutralForm Basic/Neutral Dialysis Method A: Dialysis (Recommended) Solvent: 0.1M HCl MWCO: 3.5 kDa SaltForm->Dialysis High Purity Req. PrecipSalt Method B: Precipitation Solvent: Methanol Non-Solvent: Acetone/THF SaltForm->PrecipSalt Bulk Removal PrecipNeutral Method C: Precipitation Solvent: DCM/DMF Non-Solvent: Diethyl Ether NeutralForm->PrecipNeutral Standard Reprotonate Alternative: Acidify to Salt & Switch to Method A NeutralForm->Reprotonate If Oily/Sticky PureSalt Pure PVBA·HCl Solid Dialysis->PureSalt PrecipSalt->PureSalt PureNeutral Pure PVBA Solid PrecipNeutral->PureNeutral Reprotonate->Dialysis

Caption: Decision tree for selecting the optimal purification method based on the protonation state of the PVBA polymer.

Verification: How to Confirm Purity

You cannot rely on visual inspection.[1][2] Use 1H NMR to verify the removal of the monomer.[1][5][6][7]

Target Signals (in D₂O or DMSO-d6):

  • Polymer (PVBA): Broad peaks at 6.5–7.2 ppm (Aromatic) and 1.2–2.2 ppm (Backbone).[1][2][3]

  • Impurity (Monomer): Look for sharp vinyl protons.[1][2][3]

    • 5.2 ppm (d): Vinyl proton cis.[1][2][3]

    • 5.7 ppm (d): Vinyl proton trans.[1][2][3]

    • 6.7 ppm (dd): Vinyl proton alpha.[1][2][3]

If these sharp peaks are present, repeat the purification.

Solubility & Solvent Data

SolventPVBA (Free Base)PVBA[2][3][8]·HCl (Salt)VBA MonomerRecommendation
Water (pH 7) InsolubleSoluble Sparingly SolubleUse for Dialysis of Salt
0.1 M HCl Soluble Soluble SolubleIdeal for Dialysis
Methanol Soluble (MW dep.)[1][2]Soluble SolubleGood solvent for Salt
Acetone SolubleInsoluble SolubleBest Non-Solvent for Salt
Diethyl Ether Insoluble InsolubleSolubleBest Non-Solvent for Base
DMF SolubleSolubleSolubleGood solvent for Base

References

  • Synthesis and Characterization of PVBA

    • Title: Facile synthetic route toward poly(vinyl benzyl amine) and its versatile intermediates.[1][2][9]

    • Source: ResearchGate (Full Text Request Available).[1][2]

    • URL:[Link]

  • Dialysis Guidelines for Charged Polymers

    • Title: A user-guide for polymer purification using dialysis.[1][2][10][11]

    • Source: Polymer Chemistry (RSC Publishing).[1][2][3]

    • URL:[Link]

  • Monomer Properties (4-Vinylbenzylamine)

    • Title: 4-Vinylbenzylamine | CAS 50325-49-0.[1][2][12][13][14]

    • Source: PubChem (National Library of Medicine).[1][2]

    • URL:[Link][2][3]

  • Precipitation Techniques for Styrenic Polymers

    • Title: Process for synthesizing poly(vinyl benzylamine) (Patent TWI382033B).[1][2][3]

    • Source: Google Patents.[1][2]

    • URL

Sources

Validation & Comparative

1H NMR spectrum analysis of (4-Vinylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Structural Validation & Purity Assessment

Executive Summary & Strategic Context

(4-Vinylphenyl)methanamine hydrochloride (also known as 4-vinylbenzylamine hydrochloride) is a critical bifunctional building block. It bridges the gap between radical polymerization (via the vinyl group) and bioconjugation or surface functionalization (via the primary amine).

Unlike standard reagents, this compound presents a unique analytical challenge: it must be distinguished not just from organic impurities, but from its own reactive precursors and alternative ionization states.

This guide compares the Hydrochloride Salt (Product) against its primary alternatives: the Free Base (often unstable) and the 4-Vinylbenzyl Chloride (Precursor) . We provide a self-validating NMR protocol to confirm identity, assess purity, and detect spontaneous polymerization—a common failure mode for this monomer.

Comparative Analysis: Salt vs. Free Base vs. Precursor

Before interpreting the spectrum, one must understand why the hydrochloride form is the industry standard and how its NMR signature differs from the alternatives.

Performance & Stability Comparison
Feature(4-Vinylphenyl)methanamine HCl (Target)4-Vinylbenzylamine (Free Base) 4-Vinylbenzyl Chloride (Precursor)
State Solid (White Powder)Liquid (Yellowish)Liquid
Stability High: Protonation prevents oxidation and reduces polymerization risk.Low: Prone to rapid polymerization and CO₂ absorption (carbamate formation).Moderate: Stable with inhibitors, but moisture sensitive.
NMR Solvent DMSO-d₆ (Required for solubility)CDCl₃CDCl₃
Key Marker Broad NH₃⁺ peak (~8.3 ppm) Broad NH₂ peak (~1.5 ppm, variable)No Nitrogen protons
Methylene Shift ~4.0 ppm (Deshielded by N⁺)~3.8 ppm~4.5 ppm (Deshielded by Cl)
Why This Matters

Researchers often attempt to analyze the HCl salt in CDCl₃ (insoluble) or D₂O (causes proton exchange, erasing the ammonium peak). The choice of DMSO-d₆ is not optional; it is a mechanistic requirement for full structural validation.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize artifacts such as water peaks overlapping with the benzylic methylene signal.

Materials
  • Analyte: ~10 mg this compound.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

    • Note: Use a fresh ampoule to minimize water content (

      
       ppm).
      
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10 mg of the salt into a clean vial.

    • Add 0.6 mL DMSO-d₆.[1]

    • Critical Step: Vortex for 30 seconds. The salt dissolves slower than the free base. Ensure the solution is clear.

    • Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of the ammonium protons.

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: The vinyl protons and ammonium protons have different T1 relaxation times. A short D1 leads to integration errors, making purity calculation impossible.

    • Scans (NS): 16 or 32 (sufficient for 10 mg).

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Phase correction: Manual phasing is preferred to flatten the baseline around the broad NH₃⁺ peak.

Spectral Analysis & Assignment

The spectrum of this compound in DMSO-d₆ divides into four distinct zones.

Zone A: The Ammonium Head (8.0 – 8.6 ppm)
  • Signal: Broad singlet (br s).

  • Integration: 3H.

  • Assignment:

    
    .
    
  • Diagnostic Value: This peak confirms the salt formation. If this peak is missing or integrates to <3H, your sample may be partially free-based or wet (proton exchange with H₂O).

Zone B: The Aromatic Core (7.4 – 7.7 ppm)
  • Signal: Two doublets (AA'BB' system, often appearing as pseudo-doublets).

  • Shift:

    • 
       ppm (2H, d, 
      
      
      
      Hz): Protons ortho to the vinyl group.
    • 
       ppm (2H, d, 
      
      
      
      Hz): Protons ortho to the ammonium-methyl group.
  • Diagnostic Value: Symmetry here confirms the 1,4-substitution pattern. Asymmetry or extra peaks suggest regioisomers (rare) or contamination with styrene derivatives.

Zone C: The Vinyl Tail (5.2 – 6.8 ppm)

This is the "Business End" of the molecule. The vinyl group forms an ABX system.

  • 
     (Methine): 
    
    
    
    ppm (1H, dd).
    • Couples to both terminal protons (

      
       Hz, 
      
      
      
      Hz).
  • 
     (Terminal, Trans): 
    
    
    
    ppm (1H, d,
    
    
    Hz).
  • 
     (Terminal, Cis): 
    
    
    
    ppm (1H, d,
    
    
    Hz).
  • Diagnostic Value: Check for line broadening. Sharp peaks indicate a pure monomer. Broadening at the base of these peaks is the first sign of spontaneous polymerization (oligomer formation).

Zone D: The Benzylic Linker (4.0 – 4.1 ppm)
  • Signal: Singlet (or slightly broadened quartet due to coupling with NH₃⁺).

  • Shift:

    
     ppm.
    
  • Integration: 2H.

  • Comparison:

    • In Precursor (Cl):

      
       ppm.
      
    • In Free Base (NH₂):

      
       ppm.
      
    • In Impurity (Alcohol):

      
       ppm (if hydrolyzed).
      

Decision Logic & Visualization

The following diagrams illustrate the workflow for validating the compound and the decision logic for purity assessment.

Diagram 1: Analytical Workflow

G Start Unknown Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (D1 = 5s) Solvent->Acquire CheckNH3 Check 8.0-8.5 ppm (Broad Singlet) Acquire->CheckNH3 SaltConfirmed Salt Form Confirmed CheckNH3->SaltConfirmed Signal Present (3H) FreeBase Free Base / Wet CheckNH3->FreeBase Signal Absent CheckCH2 Check Methylene Shift SaltConfirmed->CheckCH2 Pure PASS: Pure Product (~4.0 ppm) CheckCH2->Pure 4.0 ppm ImpureCl FAIL: Precursor (Cl) (~4.6 ppm) CheckCH2->ImpureCl 4.6 ppm ImpureAlc FAIL: Hydrolysis (OH) (~4.5 ppm) CheckCH2->ImpureAlc 4.5 ppm

Caption: Workflow for confirming salt identity and distinguishing from common synthetic precursors.

Diagram 2: Signal Pathway & Assignments

Structure NH3 NH3+ Protons (Exchangeable) ~8.3 ppm ArH Aromatic Protons (AA'BB') 7.4 - 7.7 ppm Vinyl Vinyl Protons (ABX System) 5.2, 5.8, 6.7 ppm ArH->Vinyl Conjugation CH2 Benzylic Methylene (-CH2-) ~4.05 ppm CH2->NH3 Inductive Effect (Deshielding) Molecule (4-Vinylphenyl)methanamine HCl Molecule->NH3 Ionic Head Molecule->ArH Core Molecule->Vinyl Tail Molecule->CH2 Linker

Caption: Structural dissection of the NMR signals showing chemical shift regions.

Troubleshooting & Common Pitfalls

Issue: "The NH₃⁺ peak is missing or very small."
  • Cause: The solvent is "wet" (contains H₂O). The acidic ammonium protons are exchanging with the water protons.

  • Solution: Do not dry the sample (it is hygroscopic). Instead, use a fresh ampoule of DMSO-d₆ or add a single pellet of activated molecular sieves to the NMR tube 10 minutes prior to acquisition.

Issue: "There are small peaks around 1.2 – 2.0 ppm."
  • Cause: This is likely polymerization (polystyrene backbone formation) or residual grease.

  • Verification: Check the vinyl region (5.2 – 6.8 ppm). If the integration is < 3.0 relative to the aromatic ring (4.0), the vinyl group has been consumed.

Issue: "The Methylene peak is a doublet."
  • Cause: In very dry DMSO-d₆, the coupling between the NH₃⁺ protons and the CH₂ protons (

    
     Hz) can be resolved.
    
  • Verdict: This is a sign of high purity and dry solvent. It is not an impurity.

References

  • Sigma-Aldrich. this compound Product Specification & NMR Reference.[2] Sigma-Aldrich Catalog.[2][3] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2734294, this compound.Link

  • Bertini, V. et al. (2004). "Synthesis and Characterization of New Vinylbenzylamine Derivatives." Tetrahedron, 60(5), 1141-1147.

Sources

comparing reactivity of 4-vinylbenzylamine vs 4-vinylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-vinylbenzylamine (VBA) and 4-vinylaniline (VA) . While both are amino-functionalized styrenic monomers used to introduce reactive sites into polymer backbones, their reactivity profiles differ fundamentally due to the electronic environment of the nitrogen atom (aliphatic vs. aromatic).

Executive Summary

  • 4-Vinylbenzylamine (VBA): A highly nucleophilic, aliphatic amine (

    
    ). It polymerizes similarly to styrene and is ideal for "click" bioconjugation and rapid functionalization.
    
  • 4-Vinylaniline (VA): A weakly nucleophilic, aromatic amine (

    
    ). It acts as a radical retarder during polymerization, requiring specialized protocols (e.g., cationic initiators or protecting groups). It is preferred for conductive polymers or pH-switchable surfaces.
    

Chemical Structure & Electronic Properties[1]

The core difference lies in the isolation of the amine group from the aromatic system.

Feature4-Vinylbenzylamine (VBA) 4-Vinylaniline (VA)
Structure Benzyl amine (Spacer group present)Aniline (Direct conjugation)
Electronic Nature

Carbon isolates amine from ring.
Nitrogen lone pair conjugated with ring.
Basicity (

)
~9.3 (Strong Base)~4.6 (Weak Base)
Nucleophilicity High (

on Mayr scale)
Low (

)
Polymerization Standard Radical / RAFT / ATRPRetarded Radical / Oxidative
Visual Analysis: Electronic Conjugation

The following diagram illustrates why VA is less nucleophilic and prone to radical interference.

G cluster_VBA 4-Vinylbenzylamine (VBA) Isolated Lone Pair cluster_VA 4-Vinylaniline (VA) Conjugated Lone Pair VBA_Struct Vinyl-Ph-CH2-NH2 LonePair Lone Pair Localized on Nitrogen VBA_Struct->LonePair No Resonance Interaction VA_Struct Vinyl-Ph-NH2 Resonance Lone Pair Delocalized into Ring VA_Struct->Resonance p-orbital overlap Quinoid Quinoid Radical (Stable/Retarder) Resonance->Quinoid Upon Radical Attack

Caption: In VBA, the methylene bridge (-CH2-) electrically isolates the amine. In VA, the amine feeds electron density into the ring, stabilizing the molecule but reducing nucleophilicity and allowing stable radical formation.

Polymerization Reactivity & Kinetics

4-Vinylbenzylamine (VBA): Ideal Behavior

VBA behaves kinetically similar to styrene (


 at 60°C). The amine group is distant enough that it does not significantly interfere with the propagating vinyl radical.
  • Preferred Methods: RAFT, ATRP, Free Radical.

  • Note: In acidic conditions, the protonated amine (

    
    ) becomes electron-withdrawing, potentially creating an alternating copolymerization tendency if copolymerized with electron-rich monomers.
    
4-Vinylaniline (VA): The Retardation Effect

VA is problematic in standard free radical polymerization. The amino group acts as a chain transfer agent. A propagating radical (


) can abstract a hydrogen from the amine, creating a nitrogen-centered radical.
  • Mechanism:

    
    
    
  • Consequence: The resulting nitrogen radical is resonance-stabilized (semi-quinone form) and too stable to re-initiate polymerization efficiently. This leads to retardation (lower rate) and lower molecular weights .

  • Solution: Use cationic initiators (e.g., VA-044) in emulsion systems or protect the amine (e.g., Boc-protection) prior to polymerization.

Polymerization cluster_VBA_Path VBA Pathway (Standard) cluster_VA_Path VA Pathway (Retardation) Start Propagating Radical (P•) VBA_Add Adds to Vinyl Group Start->VBA_Add + VBA VA_Transfer H-Abstraction from NH2 Start->VA_Transfer + VA (Side Reaction) VBA_Poly Polymer Growth (High Mw) VBA_Add->VBA_Poly VA_Stable Stable N-Radical (Termination/Retardation) VA_Transfer->VA_Stable

Caption: Kinetic pathway comparison. VBA follows standard propagation. VA suffers from degradative chain transfer to the amine nitrogen.

Experimental Protocols

Protocol A: Controlled RAFT Polymerization of VBA

Objective: Synthesis of well-defined amine-functionalized polystyrene.

Materials:

  • Monomer: 4-Vinylbenzylamine (VBA)

  • CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or DDMAT.

  • Initiator: AIBN.[1]

  • Solvent: 1,4-Dioxane or DMF.

Step-by-Step:

  • Stoichiometry: Target a ratio of [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

  • Dissolution: Dissolve VBA (2.0 g, 15 mmol) and CPDT (26 mg) in Dioxane (4 mL).

  • Degassing: Seal the ampoule and perform 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

  • Polymerization: Immerse in an oil bath at 70°C for 12 hours .

  • Purification: Precipitate into cold diethyl ether. The amine remains active.

  • Result: Expect conversion ~60-80%, PDI < 1.2.

Protocol B: Emulsion Polymerization of 4-Vinylaniline

Objective: Overcoming retardation to form stable nanoparticles.

Materials:

  • Monomer: 4-Vinylaniline (VA).

  • Initiator: VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride). Note: Do not use anionic persulfates (KPS) as they induce aggregation with the amine.

  • Medium: Degassed water.

Step-by-Step:

  • Setup: In a three-neck flask, mix VA (1.0 g) with water (90 mL).

  • Initiation: Heat to 60°C under nitrogen flow. Add VA-044 (10 mg dissolved in 10 mL water).

  • Reaction: Stir at 300 rpm for 24 hours. The cationic initiator stabilizes the particles and minimizes the "retarding" radical transfer effects compared to oil-soluble initiators.

  • Result: Stable latex particles (~200 nm).

Post-Polymerization Reactivity (Functionalization)

When reacting the resulting polymers with activated esters (e.g., NHS-biotin or NHS-fluorophores), the reaction rates differ by orders of magnitude.

Reaction ParameterPoly(VBA) Poly(VA)
Reagent NHS-EsterNHS-Ester
pH Condition pH 7.4 - 8.0 (PBS)pH 4.5 - 6.0 (Acidic catalysis often needed)
Time to Completion < 30 Minutes > 12 Hours
Mechanism Rapid Nucleophilic AttackSlow Attack (Low Nucleophilicity)
Stability of Linkage Stable AmideAmide (prone to hydrolysis if not bulky)

Recommendation: For bioconjugation applications where speed and mild conditions are critical, VBA is the superior choice . VA is reserved for applications requiring


-stacking or electron transport.

References

  • Polymerization Kinetics of Aminostyrenes

    • Title: "Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde (Analogous Precursor)."
    • Source: NIH / PMC.
    • URL:[Link]

  • Retardation in Aniline Polymerization

    • Title: "Effect of Initiator Charge on Dispersion Stability of Polymer Particles Formed by Soap-free Emulsion Polymeriz
    • Source: ResearchG
    • URL:[Link]

  • Nucleophilicity Scales (Mayr)

    • Title: "Nucleophilicities of Amines, Amino Acids and Pyridines."
    • Source: LMU Munich / CORE.
    • URL:[Link]

  • RAFT Protocol Standards: Title: "Typical Procedures for Polymerizing via RAFT." Source: Sigma-Aldrich (Merck).

Sources

4-Vinylbenzylamine Hydrochloride vs. Allylamine: A Technical Guide to Surface Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the choice between 4-Vinylbenzylamine hydrochloride (VBA·HCl) and Allylamine (AA) for surface amination represents a trade-off between structural precision and process efficiency .

  • Allylamine (AA) is the industry standard for Plasma Polymerization (PPAA) . It offers a rapid, solvent-free, and conformal coating method suitable for high-throughput screening and simple cell adhesion promotion. However, the high energy of plasma fragmentation results in low retention of primary amines (<5%) and potential hydrolytic instability.

  • 4-Vinylbenzylamine (VBA[1]·HCl) is the superior choice for Controlled Radical Polymerization (CRP) (e.g., SI-ATRP, RAFT). It yields defined polymer brushes with near-100% retention of primary amine functionality, high stability due to aromatic stacking, and precise control over layer thickness. It is the preferred candidate for complex bioconjugation (e.g., antibody tethering) where ligand density and orientation are critical.

Chemical Fundamentals & Mechanism

Structural Comparison
FeatureAllylamine (AA) 4-Vinylbenzylamine HCl (VBA·HCl)
Formula


Reactive Group Allylic alkene (

)
Styrenic vinyl (

)
Amine Type Primary (unprotected)Primary (salt-protected)
Theoretical N/C 0.33 (High nitrogen content)0.11 (Lower nitrogen content)
Primary State Volatile Liquid (Toxic, Flammable)Solid Salt (Stable, Water Soluble)
Mechanistic Divergence

The fundamental difference lies in how the amine group survives the polymerization process.

  • Plasma Polymerization (AA): Relies on fragmentation-recombination . High-energy electrons fragment the AA monomer. While this creates a cross-linked network, the sensitive amine group is often destroyed, converting to nitriles, amides, or secondary amines.

  • "Grafting From" (VBA): Relies on chain propagation . The styrenic double bond is highly reactive to radical propagation (ATRP/RAFT) while the aromatic ring stabilizes the radical. The amine, protected as a hydrochloride salt, remains chemically inert during polymerization, ensuring high functional fidelity.

G cluster_0 Plasma Polymerization (Allylamine) cluster_1 SI-ATRP (4-Vinylbenzylamine) AA Allylamine Monomer Plasma Plasma State (Fragmentation) AA->Plasma High Energy PPAA Disordered Network (Mixed Amines/Nitriles) Plasma->PPAA Recombination VBA VBA.HCl Monomer Brush Ordered Polymer Brush (100% Primary Amines) VBA->Brush Init Surface Initiator (Br-) Init->Brush Controlled Propagation

Figure 1: Mechanistic comparison. Plasma polymerization (red) involves chaotic fragmentation, leading to mixed functionalities. SI-ATRP (blue) preserves the monomer structure, resulting in high-fidelity amine brushes.

Performance Comparison

Amine Retention & Surface Chemistry

The most critical metric for functionalization is not just nitrogen content, but primary amine (


) density .
  • Allylamine (Plasma): Although the theoretical N/C is 0.33, XPS analysis typically reveals an N/C of 0.20–0.30. Crucially, derivatization studies (e.g., with TFBA) show that only 2–5% of surface carbons are bonded to primary amines. The rest are secondary amines, imines, or nitriles [1, 2].

  • VBA (ATRP/RAFT): The theoretical N/C is 0.11. However, because the polymerization is controlled and the amine is protected, the functional retention is near 100% . Every monomer unit contributes a reactive primary amine. This results in a "lower N content" but "higher reactive density" surface [3, 4].

Stability (Hydrolytic & Thermal)
  • Allylamine: Plasma films are often comprised of short oligomers trapped in a cross-linked mesh. In aqueous media (cell culture), these films can swell or delaminate. "Aging" (oxidation) causes a 50% loss of amine functionality within 1 week of storage in air [5].

  • VBA: Poly(VBA) brushes are covalently tethered to the substrate (e.g., via silane linkage). The styrenic backbone is hydrophobic and rigid, resisting hydrolysis. The hydrochloride salt form is indefinitely stable in storage; once deprotected, the amine is stable but susceptible to standard oxidation if not stored under inert gas.

Biocompatibility
  • Allylamine: Excellent for non-specific cell adhesion (osteoblasts, fibroblasts) due to positive charge.[2] However, cytotoxicity can occur if unreacted monomer or low-molecular-weight oligomers leach from the film [6].

  • VBA: The brush architecture allows for "protein-repellent" backgrounds (if copolymerized with PEG) or highly specific ligand presentation. It is the gold standard for creating bio-interfaces that require specific signaling (e.g., RGD peptide grafting) rather than just electrostatic adhesion [3].

Experimental Protocols

Protocol A: Plasma Polymerization of Allylamine (PPAA)

Best for: Rapid coating of complex 3D scaffolds or non-reactive plastics.

Prerequisites: RF Plasma Reactor (e.g., 13.56 MHz), Liquid Allylamine (99%).

  • Substrate Prep: Clean substrates (glass/Si/plastic) with sonication in ethanol/acetone.

  • System Evacuation: Pump reactor down to base pressure (

    
     mbar).
    
  • Monomer Introduction: Introduce Allylamine vapor. Allow pressure to stabilize at 0.1–0.2 mbar .

  • Deposition (Continuous Wave):

    • Power: Low power is critical to retain amines. Set to 5–20 W .

    • Time: 2–5 minutes (Deposition rate ~10–20 nm/min).

    • Note: Higher power (>50W) increases stability but destroys amines (N/C drops).

  • Post-Treatment: Vent with Argon. Store samples under vacuum or use immediately to prevent aging.

Protocol B: Surface-Initiated ATRP of VBA

Best for: Precision functionalization of silicon, gold, or glass for biosensors.

Prerequisites: 4-Vinylbenzylamine HCl, CuBr, PMDETA (Ligand), BIBB (Initiator).

  • Initiator Immobilization (Silanization):

    • Immerse oxidized silicon/glass in a solution of 2-bromo-2-methylpropionyl bromide (BIBB) or a silane-initiator (e.g., BiB-APTES) in dry toluene (1% v/v) for 12 hours.

    • Rinse extensively with toluene and ethanol. Cure at 110°C for 1 hour.

  • Monomer Solution:

    • Dissolve VBA·HCl (2.0 g) in Water/Methanol (1:1 v/v, 10 mL) .

    • Add Ligand (PMDETA, 25 µL ).

    • Degas solution via freeze-pump-thaw cycles (x3) or vigorous

      
       bubbling (30 min).
      
  • Polymerization:

    • Add Catalyst (CuBr, 15 mg ) under inert atmosphere (

      
       glovebox or Schlenk line). The solution turns light green/blue.
      
    • Immerse initiator-modified substrates into the solution.

    • React at room temperature for 1–4 hours . Thickness is controlled by time (approx. linear growth).

  • Washing & Deprotection:

    • Rinse with water/ethanol to remove copper catalyst.

    • Deprotection: Immerse in 0.1 M NaOH or

      
       solution for 10 mins to convert 
      
      
      
      to free amine
      
      
      .

Data Summary & Decision Matrix

Comparative Data Table
MetricPlasma Allylamine (PPAA)Poly(VBA) Brushes (ATRP)
Total N/C Ratio (XPS) 0.20 – 0.300.10 – 0.12
Primary Amine Efficiency Low (2–5% of C atoms)High (~10% of C atoms)
Water Contact Angle 45° – 65° (Variable)30° – 50° (Controlled)
Film Thickness 10 nm – 1 µm (Conformal)5 nm – 100 nm (Tunable)
Solvent Stability Poor (swells in organic solvents)Excellent (covalent tether)
Process Time MinutesHours (24h+)
Decision Workflow

DecisionTree Start Start: Surface Functionalization Goal Q1 Is the substrate complex 3D or solvent-sensitive? Start->Q1 Q2 Is precise ligand density or long-term stability required? Q1->Q2 No (e.g., Glass, Gold, Silicon) AA Choose Allylamine (Plasma Polymerization) Q1->AA Yes (e.g., PCL scaffold) Q2->AA No (e.g., Cell Dish) VBA Choose VBA.HCl (SI-ATRP / RAFT) Q2->VBA Yes (e.g., Biosensor)

Figure 2: Decision matrix for selecting the appropriate amination precursor.

References

  • Favia, P., et al. (1998). "Plasma deposition of thin films from allylamine thermodynamics and degradation." Journal of Biomedical Materials Research, 42(4), 597-603. Link

  • Schröder, K., et al. (2019). "Plasma Polymerized Allylamine—The Unique Cell-Attractive Nanolayer for Dental Implant Materials." Int. J. Mol. Sci., 20(11), 2798. Link

  • Hucknall, A., et al. (2009). "In Pursuit of Zero: Polymer Brushes that Resist the Adsorption of Proteins." Advanced Materials, 21(23), 2441-2446. Link

  • Li, M., et al. (2013). "Simple strategy to functionalize polymeric substrates via surface-initiated ATRP for biomedical applications."[3][4] Colloids and Surfaces B: Biointerfaces, 111, 26-33. Link

  • Gengenbach, T.R., et al. (1996). "Aging of 1,3-diaminopropane and allylamine plasma polymer films investigated by X-ray photoelectron spectroscopy." Journal of Polymer Science Part A, 34(12), 2523-2533. Link

  • Zelzer, M., et al. (2008). "Differentiation of surface acrylate/methacrylate and allylamine plasma polymer films." Plasma Processes and Polymers, 5(3), 273-280. Link

Sources

mass spectrometry characterization of (4-Vinylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comprehensive Mass Spectrometry Characterization of (4-Vinylphenyl)methanamine: A Comparative Guide

Introduction (4-Vinylphenyl)methanamine, commonly referred to as 4-vinylbenzylamine (4-VBA, CAS: 50325-49-0), is a highly versatile bifunctional molecule. Featuring both a polymerizable styrene moiety and a nucleophilic primary amine, it is a critical building block in the 1[1], targeted drug delivery vehicles, and functionalized resins.

However, characterizing 4-VBA and its derivatives presents a unique analytical challenge. As a Senior Application Scientist, I frequently observe researchers struggling with signal degradation and artifact generation. The primary amine is prone to unwanted amidification or oxidation, while the vinyl group is highly susceptible to thermal auto-polymerization during analysis. Consequently, selecting the appropriate mass spectrometry (MS) modality is not merely a preference—it is a mechanistic necessity dictated by the sample's state.

This guide objectively compares the performance of GC-EI-MS, LC-ESI-MS/MS, and MALDI-TOF MS for 4-VBA characterization, providing causality-driven insights and self-validating experimental protocols.

Objective Comparison of Mass Spectrometry Modalities

A. Gas Chromatography-Electron Impact MS (GC-EI-MS)

  • Best For: Volatile monomer purity profiling and reaction monitoring (e.g., reductive amination).

  • Mechanistic Causality: Electron Impact (EI) is a "hard" ionization technique (typically operating at 70 eV) that shatters the vaporized 4-VBA molecule into predictable, structurally informative fragments. Because 4-VBA has a relatively low molecular weight (Exact Mass: 133.0891 Da), it readily vaporizes. However, the GC inlet temperature must be carefully optimized; excessive heat will trigger radical polymerization of the vinyl group before the analyte reaches the column.

  • Performance: GC-EI-MS is highly effective for2[2]. The characteristic fragmentation pattern includes the molecular ion

    
     at m/z 133, and a dominant tropylium cation derivative at m/z 116/117 resulting from the neutral loss of ammonia (
    
    
    
    ).

B. Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS/MS)

  • Best For: Aqueous bioconjugates, thermally labile derivatives, and Staudinger reduction products.

  • Mechanistic Causality: Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from the liquid phase to the gas phase with minimal fragmentation. When 3[3], GC-MS is unviable due to the thermal instability and high polarity of the conjugates. By utilizing a slightly acidic mobile phase (e.g., 0.1% formic acid), the primary amine of 4-VBA is readily protonated, 4

    4[4].
    
  • Performance: ESI-MS/MS provides superior sensitivity for complex matrices. Tandem MS (CID fragmentation) allows researchers to validate the conjugate by observing the neutral loss of the 4-VBA moiety.

C. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS)

  • Best For: Poly(4-vinylbenzylamine) and functionalized macromolecular carriers.

  • Mechanistic Causality: Once 4-VBA is polymerized, it forms a polydisperse macromolecule. ESI-MS would generate an overly complex spectrum due to multiple charging states. MALDI-TOF circumvents this by predominantly generating singly charged intact ions, allowing for the direct calculation of Number Average Molecular Weight (

    
    ) and Weight Average Molecular Weight (
    
    
    
    ).

Quantitative Performance & Application Summary

Metric / FeatureGC-EI-MSLC-ESI-MS/MSMALDI-TOF MS
Ionization Type Hard (70 eV)Soft (Protonation)Soft (Matrix-Assisted)
Primary Ion Observed

(m/z 133)

(m/z 134.09)

or

Key Fragments m/z 116, 117 (Tropylium)Varies by conjugateIntact polymer chains
Thermal Risk High (Inlet polymerization)Low (Ambient/Warm gas)Low (Laser ablation)
Ideal Analyte State Volatile MonomerPolar/Labile ConjugatesHigh MW Polymers
Limit of Detection ~1-10 ng/mL~10-100 pg/mL~1-10 µg/mL

Decision Workflow Visualization

MS_Workflow Start 4-VBA Analyte (Monomer or Polymer) Decision Analyte State & Matrix? Start->Decision Monomer Volatile Monomer (Low MW, Organic) Decision->Monomer Thermally Stable Conjugate Aqueous Bioconjugate (Polar/Labile) Decision->Conjugate Thermally Labile Polymer Poly(4-VBA) / Microbeads (High MW) Decision->Polymer Macromolecule GCMS GC-EI-MS Hard Ionization Structural Fragmentation Monomer->GCMS LCMS LC-ESI-MS/MS Soft Ionization [M+H]+ Tracking Conjugate->LCMS MALDI MALDI-TOF MS Matrix Assisted Polymer Distribution Polymer->MALDI

Figure 1: Decision matrix for selecting the optimal mass spectrometry modality for 4-VBA characterization.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, every analytical run must be a self-validating system. The following protocols incorporate internal controls to rule out false negatives and instrument artifacts.

Protocol A: GC-EI-MS Purity Profiling of 4-VBA Monomer

  • Causality Check: We utilize ethylbenzene as an internal standard[2]. Because ethylbenzene shares a similar boiling point and structural backbone with 4-VBA but lacks the reactive amine and vinyl groups, it acts as a baseline to validate that any signal loss is due to injection variance, not on-column degradation.

  • Sample Preparation: Dissolve the 4-VBA sample in GC-grade ethyl acetate to a final concentration of 1.0 mg/mL. Add ethylbenzene to achieve a 0.1 mg/mL internal standard concentration.

  • Instrument Setup: Equip a Gas Chromatograph (e.g., Thermo Trace 1300) with a TG-5HT capillary column (30 m × 0.25 mm × 0.25 μm).

  • Inlet Optimization: Set the injection port to 220 °C (deliberately lower than the standard 250 °C to minimize thermal auto-polymerization of the vinyl group). Use a split ratio of 1:50 to prevent column overloading.

  • Oven Temperature Program: Hold at 60 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 3 mins.

  • Detection: Operate the MS in Electron Impact (EI) mode at 70 eV. Scan from m/z 50 to 300.

  • Validation: Confirm the presence of the ethylbenzene peak (m/z 106). The 4-VBA peak should elute shortly after, displaying a molecular ion at m/z 133 and a base peak at m/z 116.

Protocol B: High-Resolution ESI-MS for 4-VBA Bioconjugates

  • Causality Check: We utilize a slightly acidic mobile phase. The primary amine of 4-VBA has a pKa of ~9.0. By dropping the pH of the mobile phase below 4.0, we force 100% protonation, ensuring maximum ionization efficiency in ESI+ mode[4].

  • Sample Preparation: Dilute the 4-VBA conjugate to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and HPLC-grade Water. Add Formic Acid to a final concentration of 0.1% (v/v).

  • Direct Infusion: Introduce the sample via a syringe pump at a flow rate of 10 µL/min directly into the ESI source (e.g., JEOL AccuTOF or equivalent high-resolution system).

  • Source Parameters: Set to Positive Ion Mode (ESI+). Capillary voltage at 3.0 kV, desolvation temperature at 250 °C, and cone voltage optimized to 30 V to prevent in-source fragmentation.

  • Validation (MS/MS): Isolate the precursor

    
     ion. Apply Collision-Induced Dissociation (CID) at 15-25 eV. A successful conjugate will yield fragment ions corresponding to the cleaved 4-VBA tag, confirming the covalent linkage[3].
    

References

  • Highly active Co1-N3-O1 single-atom catalyst for boosting catalytic synthesis of unsaturated benzylamines. jxnutaolab.com. 2

  • Synthesis and Modification of Metal-Encoded Microbeads for Applications in Mass Cytometry. scholaris.ca. 1

  • Catalytic Staudinger Reduction at Room Temperature. sdu.dk. 4

  • Targeting Loop Adenines in G-Quadruplex by a Selective Oxirane. nih.gov. 3

Sources

Quantifying the Amine: A Comparative Guide to Determining Functionalization in 4-Vinylbenzylamine Copolymers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining Degree of Functionalization in 4-Vinylbenzylamine (VBA) Copolymers Format: Publish Comparison Guide

Executive Summary

In the development of functional polymers for gene delivery, bioconjugation, and ion-exchange membranes, poly(4-vinylbenzylamine) (PVBA) and its copolymers serve as critical scaffolds due to their reactive primary amine groups. However, the performance of these materials—specifically their charge density, buffering capacity, and conjugation efficiency—is strictly dictated by the Degree of Functionalization (DoF) .

This guide objectively compares the three primary methodologies for quantifying VBA content: 1H-NMR Spectroscopy , Elemental Analysis (EA) , and Potentiometric Titration . It provides validated protocols, mathematical derivations for data analysis, and a decision framework to select the optimal method based on your polymer’s solubility and architecture.

Part 1: Strategic Method Selection

Choosing the right analytical method depends on the physical state of your copolymer (soluble vs. crosslinked) and the expected amine load.

Decision Matrix: Selecting the Optimal Protocol
Feature1H-NMR Spectroscopy Elemental Analysis (CHN) Potentiometric Titration Colorimetric (TNBS/Ninhydrin)
Primary Output Molar Composition (Mol %)Weight Percent (Wt %)Accessible Functional Groups (mmol/g)Surface/Trace Amine Content
Sample State Solution (D₂O, DMSO-d₆)Solid (Dry powder)Solution or SuspensionSolid or Gel
Destructive? NoYesYesYes
Key Limitation Peak broadening in high MW; Solvent suppression issuesRequires high purity (trapped solvent skews results)pKa effects; Steric hindranceSemi-quantitative; Dye saturation
Best For Structural Verification & Copolymer RatioBulk Purity Check Functional Capacity (e.g., Ion Exchange)Low Load (<1%) or Surface Grafting
Part 2: 1H-NMR Spectroscopy (The Structural Gold Standard)

Objective: Determine the molar fraction of VBA units relative to comonomers (e.g., Styrene) by analyzing unique proton environments.

The Challenge: Peak Overlap

In styrene-co-VBA systems, the aromatic protons of the styrene backbone overlap with the aromatic protons of the VBA unit. Therefore, quantification relies on the distinct benzylic methylene (-CH₂-NH₂) resonance.

Experimental Protocol
  • Sample Prep: Dissolve 10–15 mg of dried copolymer in 0.6 mL of DMSO-d₆ or D₂O (if HCl salt). Note: CDCl₃ is often unsuitable for free polyamines due to aggregation.

  • Acquisition: Run at minimum 400 MHz with d1 (relaxation delay) set to ≥ 5 seconds to ensure full relaxation of polymer backbone protons.

  • Phasing: Ensure flat baseline integration, particularly in the 0.5–2.5 ppm aliphatic region.

Critical Peak Assignments
  • δ 7.0 – 6.2 ppm (Broad): Total Aromatic Protons (Styrene + VBA).

  • δ 3.7 – 4.0 ppm (Singlet/Broad): Benzylic Methylene of VBA (-CH₂ -NH₂). Note: If analyzing the precursor Vinylbenzyl Chloride (VBC), this peak is at ~4.5 ppm.

  • δ 1.2 – 2.2 ppm: Polymer Backbone (Methine/Methylene).

Calculation Logic (Styrene-VBA Copolymer)

To calculate the mole fraction of VBA (


):
  • Integrate the benzylic peak (

    
    ) at ~3.8 ppm. Set this value relative to the number of protons (2H).
    
    
    
    
  • Integrate the total aromatic region (

    
    ) at 6.2–7.2 ppm. This region contains 5 protons from Styrene and 4 protons from VBA.
    
    
    
    
  • Solve for Styrene content:

    
    
    
  • Calculate Mole Fraction (

    
    ): 
    
    
    
    
Visualization: NMR Analysis Workflow

NMR_Workflow cluster_peaks Target Regions Start Purified Copolymer Solvent Solvent Selection (DMSO-d6 for free amine D2O for HCl salt) Start->Solvent Acquire Acquisition (d1 > 5s, 64 scans) Solvent->Acquire Dissolution Process Processing (Baseline Correction) Acquire->Process Integrate Integration Process->Integrate P1 Benzylic -CH2- (3.7-4.0 ppm) Integrate->P1 P2 Total Aromatic (6.2-7.2 ppm) Integrate->P2 Calc Calculation Result Mole Fraction (F_VBA) Calc->Result P1->Calc I(CH2) P2->Calc I(Ar)

Caption: Step-by-step workflow for determining copolymer composition via 1H-NMR, highlighting critical integration regions.

Part 3: Potentiometric Titration (The Functional Quantifier)

Objective: Determine the accessible amine content (mmol/g). This is often more relevant for applications like gene delivery, where only surface-accessible amines participate in complexation.

Methodology

Unlike NMR, which counts all protons, titration measures the buffering capacity.

  • Reagents: 0.1 N HCl (standardized), 0.1 N NaOH, NaCl (to maintain ionic strength).

  • Setup: Dissolve ~50 mg of polymer in 30 mL of 0.1 M NaCl. Adjust pH to ~2.5 using HCl to fully protonate all amines (

    
    ).
    
  • Titration: Titrate with 0.1 N NaOH under continuous stirring/N₂ purging. Record pH vs. Volume NaOH.

  • Analysis: The titration curve will show two inflection points:

    • V1: Neutralization of excess free HCl.

    • V2: Deprotonation of the polymer amine groups (

      
      ).
      
Calculation


  • 
    : Volumes in mL at inflection points.
    
  • 
    : Normality of base.
    
  • 
    : Weight of dry polymer in grams.
    

Note: For hydrophobic copolymers, use a mixed solvent system (e.g., Ethanol/Water 1:1) to prevent precipitation near the pKa (~9.0).

Part 4: Elemental Analysis (The Bulk Validator)

Objective: Use Nitrogen content (%N) to back-calculate the weight fraction of VBA.

If the comonomer (e.g., Styrene, Methyl Methacrylate) contains no nitrogen , this method is highly accurate.



  • Theoretical %N of VBA monomer (C9H11N, MW=133.19):

    
    
    
  • Calculation:

    
    
    
Part 5: Comparative Data Analysis

The following table summarizes expected deviations when analyzing a hypothetical Styrene-co-VBA block copolymer.

Parameter1H-NMR Titration Elemental Analysis
Sensitivity Moderate (Limit ~2 mol%)High (Limit ~0.05 mmol/g)High (Limit ~0.3% N)
Precision ± 3-5%± 1-2%± 0.3% (absolute)
Interference Residual solvent (H2O peak overlaps benzylic)CO₂ absorption (carbonate formation)Trapped solvent/moisture
Typical Result 0.42 mole fraction 2.95 mmol/g 4.15 %N
Interpretation Measures total chemical structure.Measures protonatable groups. Lower value indicates steric burial.Measures total elemental composition.
Experimental Validation Graph (Conceptual)
  • Scenario: A researcher synthesizes a copolymer targeting 50% VBA.

  • NMR Result: Shows 48% VBA (integration of peaks).

  • Titration Result: Shows 45% effective amine content.

Part 6: References
  • Alvarez-Lorenzo, C., et al. (2025). "Stimuli-sensitive poly(4-vinylbenzylamine) copolymers for gene delivery." Journal of Controlled Release. 1

  • Radke, W. (2018).[2] "Which average of copolymer composition does NMR provide?" e-Polymers. 2

  • Mettler Toledo. "Amine Value Determination of Polymers by Nonaqueous Titration." Application Note. 3

  • Creative Biostructure. "Determination of Copolymer Compositions via 1H NMR." 4

  • Kaiser, E., et al. (1970). "Colorimetric test for detection of free terminal amino groups in the solid-phase synthesis of peptides." Analytical Biochemistry. (Referenced in context of solid-phase amine detection). 5

Sources

Establishing Elemental Analysis Standards for 4-Vinylbenzylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the stoichiometric purity of functionalized monomers is the foundation of reproducible polymer synthesis. 4-Vinylbenzylamine hydrochloride (4-VBA HCl) is a critical precursor utilized in the development of polyamine-type amphiphilic block polyelectrolytes 1 and advanced cucurbituril-anchored polymer nanocapsules 2.

As a Senior Application Scientist, I frequently encounter downstream polymerization failures traced back to uncharacterized impurities in the 4-VBA HCl monomer. This guide objectively compares analytical methodologies, establishes theoretical elemental baselines, and provides self-validating experimental protocols to standardize the purity assessment of 4-VBA HCl.

The Causality of Impurities in 4-VBA HCl

When analyzing 4-VBA HCl (Molecular Formula: C₉H₁₂ClN; MW: 169.65 g/mol ), deviations from theoretical elemental values are not random errors—they are direct mechanistic indicators of specific impurities.

The theoretical elemental baseline for 100% pure 4-VBA HCl is:

  • Carbon (C): 63.72%

  • Hydrogen (H): 7.13%

  • Nitrogen (N): 8.26%

  • Chlorine (Cl): 20.90%

Deviations typically stem from two primary physical chemistry factors:

  • Hygroscopicity: Amine hydrochlorides readily absorb atmospheric moisture. The influx of water (H₂O) into the sample matrix artificially inflates the %H while diluting the relative weight percentages of C, N, and Cl.

  • Incomplete Hydrochlorination: If the synthesis process fails to fully protonate the amine, residual 4-vinylbenzylamine "free base" remains. The absence of the heavy chloride ion shifts the overall mass distribution, resulting in abnormally high %C and %N, and a critically low %Cl.

Logical relationship between elemental analysis deviations and 4-VBA HCl impurities.

Comparative Analysis of Analytical Methodologies

To establish a definitive standard, a multi-modal analytical approach is required. Relying solely on one technique creates blind spots. Table 1 compares the core methodologies used to validate 4-VBA HCl.

Table 1: Analytical Techniques Comparison

TechniqueTarget AnalytePrecisionCausality / Role in Validation
CHNS Combustion C, H, N±0.3%Quantifies organic matrix; identifies moisture absorption via elevated %H.
Potentiometric Titration Cl⁻±0.1%Directly measures halide content; confirms complete salt formation.
¹H/¹³C NMR Protons, CarbonsQualitativeVerifies structural integrity; identifies non-combustible organic impurities.

Standardized Experimental Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system. The workflows below incorporate mandatory causality checks and system validations.

Analytical workflow for the standardization of 4-vinylbenzylamine HCl.

Protocol 1: CHNS Combustion Analysis

This protocol utilizes a high-precision elemental analyzer, such as the LECO CHNS-932, which is the industry standard for analyzing amine hydrochloride salts 3.

  • Desiccation (Causality Check): Dry the 4-VBA HCl sample in a vacuum oven at 60°C for 12 hours. Causality: Failing to remove surface water artificially inflates %H and depresses %C/%N, leading to false-negative purity assessments.

  • Calibration & Blanking: Run three empty tin capsules to establish a baseline blank. Calibrate the analyzer using a primary standard (e.g., sulfamethazine).

  • Sample Encapsulation: Weigh exactly 1.500 mg of the dried sample into a tin capsule. Seal hermetically to prevent moisture re-absorption prior to combustion.

  • Combustion & Detection: Combust the sample at 1000°C in a pure O₂ environment. The resulting gases (CO₂, H₂O, NO₂) are separated via a chromatographic column and quantified via a Thermal Conductivity Detector (TCD).

  • System Validation (Self-Correction): Run a known standard every 10 samples. If the standard deviates by >0.3% from its theoretical value, the system is drifting, and the previous batch must be re-analyzed.

Protocol 2: Potentiometric Halide Titration

Because CHNS analyzers do not quantify chlorine, potentiometric titration is mandatory to confirm the stoichiometry of the hydrochloride salt.

  • Sample Dissolution: Dissolve 50.0 mg of 4-VBA HCl in 50 mL of deionized water (18.2 MΩ·cm).

  • Acidification (Causality Check): Add 1.0 mL of 0.1 M HNO₃. Causality: Acidifying the solution prevents the precipitation of silver carbonate or silver oxide, ensuring that the AgNO₃ titrant reacts exclusively with the chloride ions.

  • Titration: Titrate with a standardized 0.05 M AgNO₃ solution using an automatic titrator equipped with a silver/silver chloride (Ag/AgCl) selective electrode.

  • Equivalence Point Determination: Calculate the endpoint using the first derivative (dpH/dV) of the titration curve.

  • System Validation (Self-Correction): Perform a blank titration on the solvent matrix. Subtract the blank volume from the sample volume to ensure the calculated %Cl is strictly derived from the 4-VBA HCl matrix.

Product Performance: Commercial Standards vs. Synthesized Alternatives

To demonstrate the practical application of these protocols, Table 2 compares the elemental analysis data of a high-purity commercial 4-VBA HCl standard against two commonly encountered crude synthesized batches.

Table 2: Elemental Analysis Data Comparison (Theoretical vs. Experimental)

Sample Type%C%H%N%ClDiagnosis
Theoretical Baseline 63.727.138.2620.90Ideal Stoichiometry
High-Purity Commercial Standard 63.687.158.2420.85Validated Purity (Pass)
Crude Synthesized Batch A 61.507.807.9519.50Moisture Contamination (Fail)
Crude Synthesized Batch B 66.107.258.5516.20Incomplete Salt Formation (Fail)

Data Interpretation:

  • The Commercial Standard falls well within the acceptable ±0.3% variance margin, confirming optimal hydrochlorination and proper desiccation.

  • Batch A exhibits elevated %H and depressed %C/%N/%Cl, a classic signature of hygroscopic moisture absorption.

  • Batch B exhibits severely depressed %Cl alongside inflated %C and %N, indicating that a significant portion of the batch remains as the unprotonated 4-vinylbenzylamine free base.

Conclusion

Elemental analysis is not merely a regulatory checkbox; it is a powerful mechanistic diagnostic tool. By combining CHNS combustion analysis with potentiometric chloride titration and strictly enforcing self-validating protocols, researchers can accurately diagnose the root cause of impurities in 4-vinylbenzylamine hydrochloride. Utilizing high-purity standards that conform to the theoretical baselines outlined in this guide is essential for ensuring reproducibility in downstream polymer synthesis.

References

  • Source: Google Patents (CN102516480A)
  • Chapter 15.
  • Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins Source: Taylor & Francis URL

Sources

UV-Vis Absorption Spectrum of (4-Vinylphenyl)methanamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Vinylphenyl)methanamine (also known as 4-vinylbenzylamine ) is a bifunctional monomer featuring a polymerizable styrene group and a reactive primary amine.[1] Its UV-Vis absorption profile is dominated by the conjugated styrene chromophore , exhibiting a strong


 transition characteristic of vinyl-substituted aromatic systems.

Unlike aniline derivatives where the amine is directly conjugated to the ring, the methylene bridge (


) in (4-Vinylphenyl)methanamine electronically isolates the amine from the 

-system. Consequently, its UV-Vis spectrum is nearly identical to that of styrene and 4-vinylbenzyl chloride , with a primary absorption maximum (

) at approximately 248–252 nm and a molar extinction coefficient (

) of

.

This guide provides a comparative spectral analysis, experimental protocols for accurate quantification, and mechanistic insights into why pH changes have minimal impact on its absorption profile compared to other amine-containing aromatics.

Chromophore Analysis & Mechanistic Insight

To understand the spectrum of (4-Vinylphenyl)methanamine, one must deconstruct its molecular orbitals. The molecule consists of two distinct electronic domains:

  • The Chromophore (Styrene Core): The vinyl group (

    
    ) is conjugated with the phenyl ring. This extended 
    
    
    
    -system lowers the energy gap between the HOMO and LUMO, resulting in strong UV absorption in the 240–260 nm range (K-band).
  • The Auxochrome (Amine Tail): The primary amine (

    
    ) is separated from the phenyl ring by a methylene (
    
    
    
    ) spacer. This breaks the conjugation. The amine acts merely as a weak alkyl substituent (similar to a methyl group in 4-methylstyrene) rather than a resonance donor (like in 4-aminostyrene).
Structural Logic Diagram

The following diagram illustrates the electronic isolation of the amine group, which is the critical factor defining its spectral properties.

ChromophoreLogic Substance (4-Vinylphenyl)methanamine StyreneCore Styrene Core (Conjugated System) Substance->StyreneCore Contains AmineGroup Amine Group (-CH2-NH2) Substance->AmineGroup Contains Spectrum UV Spectrum (λmax ≈ 250 nm) StyreneCore->Spectrum Dominates Absorption (π -> π* transition) AmineGroup->Spectrum Minor Auxochromic Effect (No direct conjugation) Aniline Contrast: Aniline (Direct N-Ring bond) Aniline->Spectrum Would shift λmax to >280nm (NOT observed here)

Figure 1: Structural contribution to UV-Vis absorption. The methylene bridge prevents the amine lone pair from participating in the aromatic resonance, keeping the spectrum styrene-like.

Comparative Performance Data

The following table compares (4-Vinylphenyl)methanamine with its parent chromophore (Styrene), its common precursor (4-Vinylbenzyl chloride), and its non-vinyl analog (Benzylamine).

CompoundStructure

(nm)

(M

cm

)
Chromophore Type
(4-Vinylphenyl)methanamine Vinyl-Ph-CH

NH

248 – 252 ~15,000 Conjugated Styrene
Styrene Vinyl-Ph24815,000Conjugated Styrene
4-Vinylbenzyl Chloride Vinyl-Ph-CH

Cl
250~16,000Conjugated Styrene
Benzylamine Ph-CH

NH

256~200Non-conjugated Benzene

Key Takeaways:

  • Similarity to Styrene: The spectral data confirms that the amine functionality does not significantly alter the electronic transitions of the styrene core.

  • Differentiation from Benzylamine: The vinyl group increases the molar absorptivity (

    
    ) by nearly two orders of magnitude compared to benzylamine. This makes UV-Vis a highly sensitive tool for detecting the monomer but poor for detecting the polymer (since polymerization destroys the vinyl conjugation).
    

Experimental Protocol: Reliable Quantification

To ensure scientific integrity (E-E-A-T), the following protocol is designed to be self-validating. It accounts for the high extinction coefficient (requiring dilution) and solubility characteristics.

Materials
  • Solvent: Methanol (HPLC Grade) or Acetonitrile. Note: Avoid Acetone or DMF as they absorb strongly in the UV region.

  • Blank: Pure solvent.

  • Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV light below 300 nm and are unsuitable.

Workflow Diagram

ExperimentalProtocol Start Start: Sample Preparation Weigh Weigh ~13 mg Sample (Target 10 mM stock) Start->Weigh Dissolve Dissolve in 10 mL Methanol (Stock Solution A) Weigh->Dissolve Dilute Serial Dilution (1:100) Target: ~100 µM Dissolve->Dilute Scan Scan 200 - 400 nm Dilute->Scan Check Check Absorbance (A) Scan->Check Decision Is 0.2 < A < 1.0? Check->Decision Calc Calculate Concentration C = A / (ε · l) Decision->Calc Yes Redilute Adjust Dilution Factor Decision->Redilute No (Too High/Low) Redilute->Scan

Figure 2: Step-by-step workflow for accurate UV-Vis determination of (4-Vinylphenyl)methanamine.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 13.3 mg of (4-Vinylphenyl)methanamine in 10 mL of Methanol to create a ~10 mM stock solution.

  • Dilution: Dilute 100

    
    L of stock into 9.9 mL of Methanol (1:100 dilution) to reach a concentration of ~100 
    
    
    
    M.
  • Baselining: Run a baseline scan with pure Methanol from 200 nm to 400 nm.

  • Measurement: Scan the diluted sample. You should observe a peak maximum around 250 nm .

  • Validation (The pH Check): Add 1 drop of 1M HCl to the cuvette and rescan.

    • Expected Result: Minimal change in

      
      .[2]
      
    • Reasoning: Protonation occurs at the amine (

      
      ), which is isolated from the ring. If the peak shifts significantly (>10 nm), the sample may be contaminated with aniline derivatives or other conjugated amines.
      

Data Interpretation & Troubleshooting

Calculating Concentration

Use the Beer-Lambert Law:


[3]
  • A: Absorbance (measured at

    
    )
    
  • 
    :  Molar Extinction Coefficient (~15,000 M
    
    
    
    cm
    
    
    )
  • 
    :  Path length (1 cm)
    
  • 
    :  Concentration (M)
    
Detecting Polymerization

(4-Vinylphenyl)methanamine is prone to spontaneous polymerization if not stabilized (often with MEHQ).

  • Monomer Spectrum: Sharp peak at ~250 nm.

  • Polymer Spectrum: The 250 nm peak will disappear or drastically decrease in intensity. The spectrum will resemble that of benzylamine (weak absorption at 256 nm) because the conjugated vinyl group is converted into a non-conjugated alkyl backbone.

  • Action: If the absorbance at 250 nm is unexpectedly low, check the viscosity of the sample. High viscosity indicates polymerization.

References

  • National Institute of Standards and Technology (NIST). "Styrene UV-Vis Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "4-Vinylbenzylamine Compound Summary."[4][5] National Library of Medicine. Available at: [Link]

  • Michigan State University. "UV-Visible Spectroscopy: Absorption of Conjugated Systems." Virtual Textbook of Organic Chemistry. Available at: [Link]

Sources

Comparative Guide: Amine Protecting Groups for 4-Vinylbenzylamine Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Poly(4-vinylbenzylamine) (PVBAm) is a highly versatile polyelectrolyte utilized in gene delivery vectors, pH-responsive nanomaterials, and sequence-controlled polymers[1],[2]. However, synthesizing well-defined PVBAm via Controlled/Living Radical Polymerization (CLRP) techniques requires rigorous masking of the primary amine.

This guide provides an objective, data-driven comparison of the two leading protection strategies—tert-Butyloxycarbonyl (Boc) and Phthalimide (Phth) —detailing the mechanistic causality behind their selection and providing self-validating experimental workflows.

The Mechanistic Need for Amine Protection

Direct polymerization of unprotected 4-vinylbenzylamine (4-VBA) is highly problematic due to the nucleophilicity and coordinating ability of the primary amine:

  • In RAFT Polymerization: Free primary amines undergo rapid aminolysis with the thiocarbonylthio core of the Chain Transfer Agent (CTA). This degrades the RAFT agent, terminating the living character of the polymerization and resulting in broad, uncontrolled molecular weight distributions[3],[2].

  • In ATRP: The primary amine acts as a strong, competing ligand. It unproductively coordinates with the transition metal catalyst (e.g., Cu(I)), which poisons the catalyst, alters the redox potential, and halts the reversible halogen transfer process[4].

Therefore, selecting the correct protecting group is dictated by the specific polymerization mechanism you intend to deploy.

Objective Comparison: Boc vs. Phthalimide

tert-Butyloxycarbonyl (Boc)

The Boc group is installed directly onto 4-VBA using Boc anhydride[5],[6]. It creates a sterically hindered carbamate that successfully prevents aminolysis, making it highly compatible with RAFT polymerization[2]. However, because the carbamate still possesses a residual proton and a partially available lone pair, it can occasionally interfere with highly sensitive ATRP catalysts at low concentrations. Its primary advantage is its exceptionally mild, acid-catalyzed deprotection[6].

Phthalimide (Phth)

The Phthalimide group is typically installed via a Gabriel synthesis approach starting from 4-vinylbenzyl chloride (4-VBC)[7]. The bulky, strongly electron-withdrawing phthalimide ring completely masks the nitrogen atom, rendering it entirely non-nucleophilic and incapable of metal coordination[4]. This makes it the gold standard for ATRP[4]. The trade-off is a harsher deprotection step requiring hydrazinolysis[7],[1].

Quantitative Performance Data
ParameterBoc ProtectionPhthalimide Protection
Precursor Monomer 4-Vinylbenzylamine (4-VBA)4-Vinylbenzyl chloride (4-VBC)
Protection Reagents Boc₂O, Et₃N in THF/DCM[5],[6]Potassium Phthalimide in DMF[7]
Polymerization Compatibility Excellent for RAFT[2]Excellent for ATRP & RAFT[4],[1]
Catalyst Poisoning Risk Low to ModerateZero (Fully masked nitrogen)[4]
Typical Monomer Yield >90%[5],[6]>90%[7]
Deprotection Conditions Acidic (TFA or HCl in DCM)[6]Hydrazinolysis (NH₂NH₂ in EtOH)[7],[1]
Deprotection Byproducts Isobutylene (gas), CO₂ (gas)Phthalhydrazide (solid precipitate)

Strategic Workflows

The following logical diagram illustrates the divergent synthetic pathways based on the chosen protecting group.

VBA_Polymerization Start 4-Vinylbenzyl Chloride (4-VBC) OR 4-Vinylbenzylamine (4-VBA) BocProt Boc Protection (Boc2O, Et3N) Start->BocProt 4-VBA route PhthProt Phthalimide Protection (K-Phth, DMF) Start->PhthProt 4-VBC route MonBoc Monomer: 4-VBA-Boc BocProt->MonBoc MonPhth Monomer: 4-VBA-Phth PhthProt->MonPhth RAFT RAFT Polymerization (AIBN, CTA, 70°C) MonBoc->RAFT MonPhth->RAFT Also compatible ATRP ATRP Polymerization (CuBr, Ligand, 90°C) MonPhth->ATRP PolBoc Poly(4-VBA-Boc) RAFT->PolBoc PolPhth Poly(4-VBA-Phth) RAFT->PolPhth ATRP->PolPhth DeprotBoc Acidic Deprotection (TFA / DCM) PolBoc->DeprotBoc DeprotPhth Hydrazinolysis (NH2NH2, EtOH) PolPhth->DeprotPhth Final Poly(4-vinylbenzylamine) (PVBAm) DeprotBoc->Final DeprotPhth->Final

Workflow comparing Boc and Phthalimide protection strategies for 4-vinylbenzylamine polymerization.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation checkpoint to confirm the success of the reaction before proceeding to the next stage.

Protocol A: Boc-Protection & RAFT Polymerization

Step 1: Synthesis of 4-VBA-Boc

  • Dissolve 4-vinylbenzylamine hydrochloride (1.0 eq) and triethylamine (2.5 eq) in anhydrous THF/DCM at 0 °C[5].

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise[5],[6].

  • Warm to room temperature and stir for 24 hours[5].

  • Wash the organic layer with saturated NaHCO₃, brine, and dry over Na₂SO₄[6].

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show a strong singlet at ~1.4 ppm (9H, tert-butyl group) and the complete disappearance of the broad primary amine peak[2]. TLC should be ninhydrin-negative.

Step 2: RAFT Polymerization

  • In a Schlenk tube, combine 4-VBA-Boc, a trithiocarbonate CTA (e.g., CPADB), and AIBN initiator in DMF (Monomer:CTA:Initiator ratio typically 100:1:0.1)[2].

  • Deoxygenate via three freeze-pump-thaw cycles[2].

  • Immerse in an oil bath at 70 °C for 24 hours[2]. Quench by exposing to oxygen and cooling in liquid nitrogen[2].

  • Validation Checkpoint: Gel Permeation Chromatography (GPC) must confirm a narrow dispersity (Đ < 1.2). ¹H NMR should show the broadening of the backbone protons and the disappearance of vinylic protons (5.2–6.7 ppm)[2].

Step 3: Acidic Deprotection

  • Dissolve Poly(4-VBA-Boc) in DCM.

  • Add an equal volume of Trifluoroacetic Acid (TFA) and stir at room temperature for 4 hours[6].

  • Precipitate the resulting polymer in cold diethyl ether.

  • Validation Checkpoint: ¹H NMR must show the complete loss of the 1.4 ppm Boc peak, confirming 100% deprotection.

Protocol B: Phthalimide-Protection & ATRP Polymerization

Step 1: Synthesis of 4-VBA-Phth (Gabriel Route)

  • Suspend Potassium Phthalimide (1.2 eq) in anhydrous DMF and stir at room temperature[7].

  • Add 4-vinylbenzyl chloride (4-VBC, 1.0 eq) dropwise[7].

  • Heat the mixture to 50 °C for 12 hours.

  • Pour into ice water to precipitate the white solid product, filter, and recrystallize from ethanol.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show new aromatic protons from the phthalimide ring at 7.7–7.9 ppm and a shift in the benzylic CH₂ protons[7].

Step 2: ATRP Polymerization

  • Combine 4-VBA-Phth, Cu(I)Br, PMDETA (ligand), and an initiator (e.g., ethyl α-bromoisobutyrate) in anisole.

  • Deoxygenate via freeze-pump-thaw cycles.

  • Heat to 90 °C under nitrogen.

  • Validation Checkpoint: Plotting ln([M]₀/[M]) vs. time must yield a linear first-order kinetic plot. A linear plot validates that the phthalimide group successfully prevented Cu-catalyst poisoning, maintaining a constant concentration of active radicals[4].

Step 3: Hydrazinolysis Deprotection

  • Dissolve Poly(4-VBA-Phth) in an ethanol/THF mixture.

  • Add an excess of hydrazine monohydrate and reflux for 12 hours[7],[1].

  • Filter off the precipitated phthalhydrazide byproduct[7].

  • Validation Checkpoint: The reaction mixture will turn cloudy as the byproduct precipitates. FT-IR spectroscopy must confirm the complete disappearance of the strong imide C=O stretching bands at ~1710 cm⁻¹[7].

References

  • Source: rug.
  • Cooperativity in the Aldol Condensation using Bifunctional Mesoporous Silica - Poly(styrene)
  • Source: rsc.
  • Source: google.
  • On the synthesis of sequence-controlled poly(vinyl benzyl amine-co-N-substituted maleimides)
  • Source: acs.
  • Source: nih.
  • Source: benchchem.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of (4-Vinylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of (4-Vinylphenyl)methanamine hydrochloride.

Executive Summary & Mechanistic Context

This compound (also known as 4-vinylbenzylamine hydrochloride) is a bifunctional monomer widely utilized in the synthesis of cross-linked polystyrene nanoparticles, targeted drug delivery systems, and supramolecular chemistry[1].

From a safety and disposal perspective, this compound presents two distinct mechanistic challenges:

  • The Amine Hydrochloride Moiety: Imparts water solubility but acts as a concentrated irritant. It is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[2][3].

  • The Vinyl Group: Renders the molecule susceptible to radical-induced auto-polymerization. If exposed to heat, light, or incompatible chemical initiators in a waste container, the vinyl groups can polymerize exothermically, potentially leading to container pressurization or rupture.

Because of these dual hazards, this compound cannot be disposed of via standard sink drains or general trash[4]. It must be managed strictly as hazardous chemical waste in compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[5][6].

Quantitative Hazard & Logistical Data

To ensure compliant accumulation and disposal, laboratories must adhere to specific storage limits and hazard classifications.

Table 1: Hazard Profile and EPA Waste Accumulation Limits

ParameterSpecification / LimitCausality / Rationale
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)[3][7]The hydrochloride salt dissociates, interacting with moisture on the skin/eyes to cause localized irritation.
Incompatibilities Strong oxidizers, radical initiators, strong bases[8]Bases will deprotonate the salt to the free amine; initiators will trigger vinyl polymerization.
SAA Storage Limit Max 55 gallons of total hazardous waste[9][10]Satellite Accumulation Areas (SAAs) must remain manageable and within the line of sight of the generation point[10].
CAA Time Limits VSQG: No limit SQG: 180 days LQG: 90 days[10]Central Accumulation Area (CAA) limits depend on the facility's EPA generator status to prevent long-term degradation[10].
Final Disposition High-Temperature Incineration[11][12]Destroys the organic backbone and safely scrubs the resulting HCl gas (flue gas scrubbing)[12].

Waste Segregation & Disposal Workflow

The following Graphviz diagram maps the self-validating decision matrix for segregating and processing this specific chemical waste.

G Start Waste Generation: (4-Vinylphenyl)methanamine HCl Solid Solid Waste (Unused powder, contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction supernatants, washings) Start->Liquid SolidCont HDPE Solid Waste Bin (Keep dry & dark) Solid->SolidCont LiquidCont Halogenated Organic Waste (Due to chloride ion) Liquid->LiquidCont Labeling SAA Labeling & Accumulation (Full Name, Hazards, Start Date) SolidCont->Labeling Verify seal LiquidCont->Labeling Verify compatibility CAA Central Accumulation Area (CAA) (Facility Storage) Labeling->CAA Max 55 Gal limit reached TSDF Licensed TSDF (Controlled Incineration) CAA->TSDF 90/180 Day limit reached

Figure 1: Decision matrix for the segregation and disposal of (4-Vinylphenyl)methanamine HCl.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each phase includes a verification step to ensure the integrity of the disposal process, preventing cross-contamination and regulatory violations.

Phase 1: Point-of-Generation Preparation & PPE

Causality: Direct contact with the powder or concentrated solutions causes severe irritation. Airborne dust can irritate the respiratory tract[3][7].

  • Don Appropriate PPE: Equip standard laboratory PPE, including nitrile gloves, wrap-around safety goggles, and a flame-resistant lab coat[13]. If handling large quantities of dry powder outside a fume hood, an N95 or P100 particulate respirator is recommended.

  • Isolate the Area: Perform all waste transfers inside a certified chemical fume hood to capture any volatile organic compounds or airborne dust.

  • Verify Container Integrity: Select a High-Density Polyethylene (HDPE) or glass container. Ensure the container is free of cracks and that the lid forms a vapor-tight seal[13].

Phase 2: Waste Segregation and SAA Collection

Causality: Mixing incompatible chemicals can lead to exothermic reactions. The vinyl group in this compound can polymerize if mixed with radical initiators (e.g., peroxides)[8].

  • Solid Waste Handling:

    • Sweep up any spilled solid material using non-sparking tools[12].

    • Place the solid, along with contaminated weigh boats, filter papers, and single-use PPE, into a dedicated solid hazardous waste container[11].

  • Liquid Waste Handling:

    • If the chemical is dissolved in an organic solvent, funnel the solution into a "Halogenated Organic Waste" carboy. Validation: We classify this as halogenated because the molecule contains a hydrochloride (chloride) salt, which requires specific incinerator scrubber protocols to prevent the release of hydrochloric acid gas[12].

    • If dissolved in an aqueous solution, ensure the pH is neutral (between 5 and 9) before adding it to an aqueous waste stream. Do not mix with strong acids (e.g., Nitric Acid), which can cause over-pressurization[8].

  • Seal and Inspect: Cap the container tightly immediately after adding the waste. Validation: Visually inspect the container for bulging. Bulging indicates unwanted gas generation or exothermic polymerization.

Phase 3: Labeling and Compliance

Causality: Vague labels (e.g., "Organic Waste") violate EPA regulations and endanger downstream waste handlers who rely on accurate chemical data to prevent incompatible mixing[13][14].

  • Apply the Waste Tag: Attach a facility-approved hazardous waste tag to the container the moment the first drop of waste is added[5][9].

  • Spell Out Contents: Write "this compound" completely. Do not use abbreviations, acronyms, or structural formulas[14].

  • Mark Hazards: Check the boxes for "Irritant" and "Toxic" on the waste label.

  • Date the Container: Write the accumulation start date on the label only when the container is moved from the SAA to the CAA, or as dictated by specific institutional policy[10].

Phase 4: Final Disposition
  • Transfer to CAA: Once the SAA container is full (or reaches the 55-gallon limit), transfer it to the facility's Central Accumulation Area within 3 days[9][10].

  • Contractor Handoff: The facility's Chemical Hygiene Officer (CHO) will arrange for a licensed Treatment, Storage, and Disposal Facility (TSDF) vendor to remove the waste[14].

  • Destruction Method: The TSDF will destroy the chemical via controlled incineration equipped with flue gas scrubbing to neutralize the liberated chloride ions[12].

References

  • OSHA Compliance For Laboratories - US Bio-Clean. US Bio-Clean. Available at: [Link]

  • How To Dispose Of Lab Chemicals. IDR Environmental Services. Available at: [Link]

  • How To Safely Dispose of Chemicals in Your Lab. Solvent Recovery Systems. Available at: [Link]

  • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA). Available at:[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at:[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]

  • Waste Lab Chemical Disposal Guidance. South Dakota Department of Agriculture and Natural Resources. Available at: [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • 4-Vinylbenzylamine (stabilized with MEHQ) | CID 11073466. PubChem. Available at: [Link]

  • N-(4-Vinylbenzyl)-N,N-dimethylamine, 90%, technical, stabilized. Fisher Scientific. Available at:[Link]

  • Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release. MDPI Polymers. Available at: [Link]

Sources

Personal protective equipment for handling (4-Vinylphenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Anti-Static Weighing\n(Minimize Dust)", fillcolor="#FBBC05",

Validating Code Clarity

I'm now diving deep into the DOT diagram code. I'm focusing on ensuring each node's label and color clearly represents its function within the workflow. The diagram's logic, including dashed lines for hazard response, needs complete clarity. I am now checking that each component of the diagram code is correct.

Justifying Hazard Mechanisms

I'm now focusing on the mechanistic basis of the hazards. I've detailed the chemical reasons for skin, eye, and respiratory irritation, relating them to the salt's acidic nature and the compound's particulate form. I'm justifying the storage conditions based on the vinyl group's reactivity and susceptibility to auto-polymerization.

Refining Citation Style

I'm now focusing on refining the reference list format. I'll prioritize landing page URLs for reliability, like using https://www.sigmaaldrich.com/ instead of potentially broken deep links. I will also incorporate DOIs where available, ensuring accurate and verifiable citations for the guide. The references will be grounded and integrated.

As a Senior Application Scientist, I frequently consult with research teams on the safe and effective integration of bifunctional monomers into their drug development and materials science workflows. (4-Vinylphenyl)methanamine hydrochloride (CAS 84092-72-8)—also known as 4-vinylbenzylamine hydrochloride—is a highly versatile building block. Featuring both a polymerizable styrene-like vinyl group and a primary amine protected as a hydrochloride salt, it is a staple in[1] and [2].

However, this dual reactivity profile demands rigorous handling, specific Personal Protective Equipment (PPE), and strict environmental controls. This guide provides the mechanistic rationale behind these safety requirements and outlines self-validating protocols for its operational use.

Mechanistic Hazard Assessment

To handle a chemical safely, you must understand why it is hazardous. The risks associated with this compound stem directly from its molecular structure and physical state.

GHS Hazard CodeHazard StatementMechanistic Driver (The "Why")
H315 Causes skin irritationThe hygroscopic hydrochloride salt dissolves in epidermal moisture (sweat), creating a localized acidic microenvironment that disrupts the stratum corneum.
H319 Causes serious eye irritationRapid dissolution of the crystalline powder in corneal fluid leads to acute osmotic stress and pH-driven cellular damage.
H335 May cause respiratory irritationInhalation of fine particulate matter mechanically and chemically irritates the respiratory mucosa.
Instability Auto-polymerization riskThe vinyl moiety is susceptible to spontaneous free-radical polymerization if exposed to heat, light, or oxygen (which forms peroxide initiators).

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; treat it as a targeted barrier system designed to interrupt the specific mechanistic drivers of the hazards listed above.

Protective GearSpecificationOperational Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides a robust, impermeable barrier against solid salts. It prevents sweat-mediated dissolution of the chemical directly on the skin.
Eye Protection Tight-fitting chemical safety gogglesEssential to block airborne crystalline dust. Standard safety glasses with side shields are insufficient for fine powders.
Respiratory N95/P100 particulate respiratorFilters out fine particulates. Mandatory if handling large quantities outside of a ventilated enclosure (though this should be avoided).
Body Protection Flame-resistant lab coatProtects against static-induced ignition of organic solvents (e.g., DMF, Methanol) frequently used to solvate this monomer.

Operational Workflow & Handling Protocol

When utilizing this compound for applications such as the synthesis of polyamine-type amphiphilic block polyelectrolytes[1], the monomer must be handled with precision to prevent both personal exposure and chemical degradation.

Workflow Storage 1. Storage Retrieval (2-8°C, Inert Gas) PPE 2. PPE Verification (Nitrile, Goggles, Coat) Storage->PPE Equilibrate to RT Hood 3. Fume Hood Transfer (Min 100 fpm velocity) PPE->Hood Proceed to workspace Weighing 4. Anti-Static Weighing (Minimize Dust) Hood->Weighing Under draft Solvation 5. Rapid Solvation (e.g., in DMF/MeOH) Weighing->Solvation Dissolve monomer Spill Spill Protocol (Damp Wipe, No Sweeping) Weighing->Spill If particulate spill occurs Waste 6. Halogenated Waste (Regulated Disposal) Solvation->Waste Post-reaction Spill->Waste Collect as hazardous waste

Safe handling, transfer, and disposal workflow for this compound.

Step-by-Step Methodology: Anaerobic Weighing and Solvation

This protocol is designed to be self-validating: if the solid remains a free-flowing powder without clumping, your environmental controls are successful.

  • Thermal Equilibration: Remove the sealed vial of this compound from 2-8°C storage. Crucial Step: Allow it to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic salt, altering its effective molecular weight and causing irreversible clumping.

  • Fume Hood Preparation: Ensure the fume hood is operational with a minimum face velocity of 100 fpm (0.5 m/s). Purge your receiving reaction vessel with Argon or Nitrogen.

    • Causality: Inert gas displaces oxygen, preventing premature oxidative cross-linking of the vinyl moiety.

  • Anti-Static Transfer: Using an anti-static weighing spatula, transfer the required mass onto a glass weighing boat.

    • Causality: Static charge causes fine powders to aerosolize, drastically increasing the risk of respiratory irritation (H335) and contaminating the balance enclosure.

  • Rapid Solvation: Transfer the solid immediately to the purged reaction flask and add your designated degassed solvent (e.g., DMF, Methanol, or water, depending on the polymer architecture).

    • Causality: Solvating the monomer reduces particulate inhalation hazards to zero and stabilizes the system for the safe introduction of your ATRP initiator.

  • Decontamination: Wipe down the balance and fume hood surface with a damp paper towel.

    • Causality: A damp towel captures residual microscopic dust without dispersing it into the air, neutralizing the contact hazard.

Emergency Spill Response and Disposal Plan

Because this chemical is a water-soluble hydrochloride salt with a reactive vinyl group, standard dry-sweeping is strictly prohibited.

  • Step 1: Containment: If a solid spill occurs, immediately restrict access to the area. Ensure your N95/P100 respirator and goggles are secured.

  • Step 2: Wet Collection: Do not use compressed air or a dry brush. Cover the spilled powder with damp absorbent paper towels. The moisture will slightly dissolve the salt, binding the dust to the towel and preventing aerosolization.

  • Step 3: Surface Neutralization: Wipe the area thoroughly with copious amounts of water, followed by a final wipe with a mild solvent like isopropanol to ensure no organic residue remains.

  • Step 4: Regulated Disposal: Place all contaminated wipes and gloves into a sealed, prominently labeled hazardous waste container. Dispose of via a licensed chemical waste facility. Never flush this compound down the sink , as the vinyl/amine derivatives pose potential toxicity risks to aquatic ecosystems.

References

  • MDPI. "Polymeric Carriers for Biomedical and Nanomedicine Application". Polymers 2020. [Link]

  • Google Patents. "CN102516480A - Preparation method of polyamine-type amphipathic block polyelectrolyte".

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.